BRD3308
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDFENBXIEAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD3308 in Pancreatic Beta-Cells: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3). Emerging research has highlighted its significant therapeutic potential in the context of diabetes, primarily through its protective and functional-enhancing effects on pancreatic beta-cells. This technical guide provides an in-depth overview of the mechanism of action of this compound in these critical endocrine cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Selective HDAC3 Inhibition
This compound exerts its effects by selectively inhibiting the enzymatic activity of HDAC3. HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and altered protein function. By inhibiting HDAC3, this compound promotes a state of hyperacetylation, leading to changes in gene expression and protein activity that are beneficial for beta-cell survival and function.
Quantitative Data Summary
The selectivity and potency of this compound, along with its effects on pancreatic beta-cells, have been quantified in several studies. The following tables summarize this key data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Ki | Selectivity vs. HDAC3 |
| HDAC3 | 54 nM | 29 nM | - |
| HDAC1 | 1.26 µM | 5.1 µM | ~23-fold |
| HDAC2 | 1.34 µM | 6.3 µM | ~25-fold |
Table 2: In Vivo Efficacy of this compound in Diabetic Animal Models
| Animal Model | Treatment | Key Findings |
| Non-obese diabetic (NOD) mice | 1 mg/kg or 10 mg/kg this compound | Enhanced β-cell proliferation and decreased numbers of apoptotic β-cells.[1] |
| Zucker Diabetic Fatty (ZDF) rats | 5 mg/kg this compound | Reduced hyperglycemia and increased insulin secretion.[2] Pancreatic insulin staining and content were also significantly higher.[2][3] |
Signaling Pathways Modulated by this compound in Pancreatic Beta-Cells
The protective and pro-secretory effects of this compound in pancreatic beta-cells are mediated through the modulation of specific signaling pathways. The primary mechanism involves the regulation of inflammatory and apoptotic pathways, as well as the enhancement of pathways related to insulin secretion.
Anti-Apoptotic Pathway
Cytokine- and glucolipotoxicity-induced apoptosis is a major contributor to beta-cell loss in both type 1 and type 2 diabetes. This compound has been shown to suppress this process.[2] The proposed anti-apoptotic signaling pathway is as follows:
References
BRD3308: A Technical Guide to its Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD3308 is a potent and highly selective small molecule inhibitor of histone deacetylase 3 (HDAC3). This selectivity provides a powerful tool for dissecting the specific roles of HDAC3 in cellular processes and disease pathogenesis. By inhibiting HDAC3, this compound leads to an increase in histone acetylation, a key epigenetic modification associated with a more open chromatin structure and altered gene expression. This guide provides an in-depth overview of the effects of this compound on histone acetylation levels, detailed experimental protocols for assessing these changes, and a summary of the key signaling pathways modulated by this compound.
Quantitative Data on this compound Activity and Impact on Histone Acetylation
The inhibitory activity of this compound is highly specific for HDAC3 over other Class I HDACs. The following tables summarize the key quantitative data regarding its enzymatic inhibition and observed effects on histone acetylation.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 | 1.26 µM | 1.34 µM | 54 nM | [1] |
| Ki | 5.1 µM | 6.3 µM | 29 nM |
Table 1: In vitro inhibitory activity of this compound against Class I HDACs.
Treatment of cells with this compound results in a significant increase in the acetylation of specific histone lysine residues. While precise fold-change can be cell-type and context-dependent, the following table provides an overview of the observed effects.
| Histone Mark | Observed Effect | Quantitative Data (where available) | Reference |
| H3K27ac | Significantly Increased | Western blot analysis demonstrated a clear increase in H3K27ac levels in THP-1 cells upon this compound treatment.[2] | [2] |
| H3K9ac | Marked Stimulatory Effect | Studies on HDAC3 deletion, a proxy for specific inhibition, show a significant increase in H3K9Ac at HDAC3-bound genomic regions. | |
| H4 Polyacetylation | Potentially Increased | While direct data for this compound is limited, treatment with the pan-HDAC inhibitor SAHA, which also targets Class I HDACs, resulted in a 4- to 60-fold increase in H4 polyacetylation at various genomic regions. |
Table 2: Effect of this compound on histone acetylation levels.
Experimental Protocols
Western Blotting for Histone Acetylation
This protocol is adapted for the analysis of changes in histone acetylation following treatment with this compound.
Objective: To semi-quantitatively measure the global changes in specific histone acetylation marks (e.g., H3K27ac, H3K9ac) in cells treated with this compound compared to a vehicle control.
Materials:
-
Cell culture reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Histone Extraction Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF)
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 12-24 hours).
-
Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding Histone Extraction Buffer and incubating on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C to extract basic histone proteins.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
Precipitate histones by adding TCA and incubating on ice.
-
Pellet the histones by centrifugation, wash the pellet with ice-cold acetone, and air dry.
-
Resuspend the histone pellet in ultrapure water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Verify transfer efficiency using Ponceau S staining.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for the acetylated histone mark of interest and an antibody for total histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Densitometry analysis can be performed using software such as ImageJ. Normalize the signal of the acetylated histone to the total histone H3 signal to account for any loading differences.[3][4]
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)
This protocol provides a framework for identifying and quantifying the genomic regions with altered histone acetylation upon this compound treatment.
Objective: To map the genome-wide distribution of a specific histone acetylation mark (e.g., H3K27ac) and identify regions where this mark is gained or increased following this compound treatment.
Materials:
-
Cell culture reagents and this compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Slicing buffer
-
Sonication equipment
-
ChIP-grade antibody against the histone modification of interest (e.g., H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with a specific antibody against the histone mark of interest overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis:
Signaling Pathways and Mechanisms of Action
This compound, through its inhibition of HDAC3, modulates key signaling pathways involved in inflammation and gene regulation.
Mechanism of HDAC3 Inhibition and Histone Acetylation
The fundamental mechanism of this compound is the direct inhibition of the enzymatic activity of HDAC3. This leads to an accumulation of acetyl groups on histone tails, neutralizing their positive charge and relaxing the chromatin structure, which generally makes the DNA more accessible for transcription.
PPARγ/NLRP3/GSDMD Signaling Pathway
This compound has been shown to modulate neuroinflammation through the PPARγ/NLRP3/GSDMD pathway.[7][8][9] By inhibiting HDAC3, this compound can lead to the acetylation and activation of PPARγ, a nuclear receptor with anti-inflammatory properties. Activated PPARγ can then suppress the NLRP3 inflammasome, a key component of the innate immune response that, when activated, leads to the cleavage of Gasdermin D (GSDMD) and subsequent pyroptotic cell death.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, and its activity is modulated by acetylation. HDAC3 can deacetylate the p65 subunit of NF-κB at specific lysine residues, which can influence its transcriptional activity and DNA binding. By inhibiting HDAC3, this compound can alter the acetylation status of p65, thereby modulating the expression of NF-κB target genes involved in inflammation.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of HDAC3. Its ability to selectively inhibit this enzyme leads to increased histone acetylation and the modulation of critical signaling pathways involved in inflammation and gene regulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the downstream effects of this compound and for professionals in drug development exploring the therapeutic potential of selective HDAC3 inhibition. Further research, particularly quantitative mass spectrometry-based proteomics, will continue to elucidate the full spectrum of histone and non-histone protein acetylation changes induced by this potent and selective inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound suppresses macrophage oxidative stress and pyroptosis via upregulating acetylation of H3K27 in sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Downstream Targets of BRD3308 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The selective inhibition of histone deacetylase 3 (HDAC3) has emerged as a promising therapeutic strategy to mitigate this detrimental inflammatory response. BRD3308, a potent and selective HDAC3 inhibitor, has been identified as a key modulator of neuroinflammatory processes. This technical guide provides an in-depth overview of the downstream targets of this compound in neuroinflammation, with a primary focus on its role in regulating microglial activity. Recent studies have elucidated a crucial signaling pathway involving Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the NOD-like Receptor Pyrin Domain-containing 3 (NLRP3) inflammasome, and Gasdermin D (GSDMD), through which this compound exerts its anti-inflammatory effects. This document summarizes the key quantitative findings, details the experimental methodologies used to uncover these mechanisms, and provides visual representations of the signaling cascades and experimental workflows.
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a hallmark of many neurodegenerative diseases, traumatic brain injury, and stroke.[1] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory cascade.[2] Histone deacetylases (HDACs) are a class of enzymes that regulate gene expression by removing acetyl groups from histones and other non-histone proteins.[1] HDAC3, in particular, has been implicated as a key driver of inflammatory responses.[3]
This compound is a selective inhibitor of HDAC3, demonstrating significant therapeutic potential in preclinical models of neurological disease.[4][5] Its mechanism of action in the context of neuroinflammation has been a subject of intensive research. This guide focuses on the downstream molecular targets of this compound, providing a comprehensive resource for researchers and drug development professionals working to leverage this pathway for therapeutic intervention. The core of this compound's anti-neuroinflammatory action lies in its ability to modulate a key signaling axis in microglia, leading to a reduction in pro-inflammatory cytokine production and a specific form of inflammatory cell death known as pyroptosis.[4][6]
The Core Signaling Pathway: this compound's Mechanism of Action
The primary mechanism by which this compound mitigates neuroinflammation involves the inhibition of HDAC3, which subsequently leads to the activation of PPARγ.[4][5] Activated PPARγ, a nuclear receptor with potent anti-inflammatory properties, then suppresses the activation of the NLRP3 inflammasome.[4] This multi-step process ultimately inhibits the cleavage of GSDMD and reduces the release of pro-inflammatory cytokines.[4][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 4. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of histone deacetylase 3 (HDAC3) prevents vincristine-induced peripheral neuropathy via macrophage polarization. | Semantic Scholar [semanticscholar.org]
BRD3308: A Selective HDAC3 Inhibitor for Reversing HIV Latency
An In-Depth Technical Guide
Abstract
The persistence of a latent reservoir of HIV-1 in resting CD4+ T cells is the primary obstacle to a cure. The "shock and kill" therapeutic strategy aims to reactivate these latent proviruses, making them susceptible to immune clearance or viral cytopathic effects. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of latency-reversing agents (LRAs). This document provides a comprehensive technical overview of BRD3308, a small molecule inhibitor with high selectivity for HDAC3, and its role in the reactivation of latent HIV-1. We detail its mechanism of action, summarize its efficacy and selectivity through quantitative data, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.
Introduction: The Challenge of HIV Latency
Despite the success of antiretroviral therapy (ART) in suppressing HIV-1 replication, the virus persists in a latent state within long-lived memory CD4+ T cells[1][2][3]. This latent reservoir is transcriptionally silent, rendering it invisible to the host immune system and unaffected by ART[1]. A key mechanism governing this silence is the epigenetic control of the integrated HIV-1 provirus, particularly at the 5' Long Terminal Repeat (LTR), which functions as the viral promoter[4][5]. Histone deacetylases (HDACs) are recruited to the LTR, where they remove acetyl groups from histones, leading to a condensed, repressive chromatin structure that prevents transcription[4][6].
Targeting these epigenetic mechanisms with HDAC inhibitors can remodel the chromatin into a more permissive state, allowing for the transcription of viral genes and the reactivation of the latent virus[4][6][7]. While pan-HDAC inhibitors like Vorinostat (SAHA) have demonstrated the ability to disrupt latency in clinical trials, their lack of specificity can lead to off-target effects[4][7]. This has driven the development of more selective inhibitors. This compound has been identified as a potent and highly selective inhibitor of HDAC3, an enzyme implicated as a key player in maintaining HIV-1 latency[1][6][8].
Mechanism of Action: Selective Inhibition of HDAC3
HDACs 1, 2, and 3, all class I HDACs, have been shown to physically associate with the HIV-1 LTR and contribute to transcriptional repression[5][6]. This compound reverses this process through the enzymatic inhibition of HDAC3[6]. By blocking HDAC3's deacetylase activity, this compound promotes the accumulation of acetylated histones at the HIV-1 LTR. This acetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with DNA and creating a more open chromatin environment. This "euchromatin" state facilitates the recruitment of transcriptional machinery, such as NF-κB and RNA Polymerase II, leading to the expression of viral genes and the reversal of latency[4][6]. The high selectivity of this compound for HDAC3 over other class I HDACs, such as HDAC1 and HDAC2, suggests it may offer a more targeted approach to latency reversal with a potentially improved safety profile[6][8][9].
Data Presentation: Efficacy, Selectivity, and Cytotoxicity
The efficacy of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| Target | Inhibition Metric | Value | Selectivity vs. HDAC3 | Reference(s) |
|---|---|---|---|---|
| HDAC3 | IC₅₀ | 54 nM | - | [8][10][11][12] |
| Kᵢ | 29 nM | - | [8][13] | |
| HDAC1 | IC₅₀ | 1.26 µM (1260 nM) | ~23-fold | [8][10][11][12] |
| Kᵢ | 5.1 µM (5100 nM) | ~176-fold | [8][13] | |
| HDAC2 | IC₅₀ | 1.34 µM (1340 nM) | ~25-fold | [8][10][11][12] |
| | Kᵢ | 6.3 µM (6300 nM) | ~217-fold |[8] |
Table 2: Efficacy of this compound in HIV-1 Latency Models
| Model System | Treatment Conditions | Outcome | Reference(s) |
|---|---|---|---|
| 2D10 Cell Line | 10-30 µM for ≥12 hours | Increased LTR-driven GFP expression | [6][8] |
| Resting CD4+ T cells from aviremic patients (QVOA) | 15 µM overnight | Induced viral outgrowth at levels comparable to or greater than 335 nM SAHA |[6][14] |
Table 3: Cytotoxicity Profile of this compound
| Cell Type | Concentration | Exposure Time | Effect on Viability | Reference(s) |
|---|
| Human PBMCs | Up to 30 µM | 24 hours | No significant decrease in viability compared to vehicle control |[6][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to evaluate this compound.
In Vitro HIV-1 Reactivation in 2D10 Cell Line
This protocol uses a Jurkat T-cell line model of HIV latency (2D10) which contains a full-length HIV-1 genome with a GFP gene inserted, allowing for a fluorescent readout of LTR-driven transcription.
1. Cell Culture:
-
2D10 cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂[6].
2. Treatment:
-
Cells are seeded in appropriate culture plates.
-
This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to final concentrations (e.g., 5 µM, 10 µM, 15 µM, 30 µM)[6]. A vehicle control (DMSO) is run in parallel.
-
Cells are exposed to the compound for specified time points (e.g., 6, 12, 18, 24 hours)[6].
3. Analysis:
-
After incubation, cells are harvested and washed.
-
The percentage of cells expressing GFP is quantified using flow cytometry. An increase in the GFP-positive population indicates reactivation of the latent HIV-1 LTR[6].
Ex Vivo HIV-1 Outgrowth from Patient-Derived CD4+ T Cells (QVOA)
The Quantitative Viral Outgrowth Assay (QVOA) is the gold standard for measuring the frequency of replication-competent latent HIV-1 in resting CD4+ T cells from ART-suppressed individuals.
1. Patient Samples and Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are obtained from HIV-infected, aviremic patients on stable ART via leukapheresis, following informed consent under an IRB-approved protocol[6].
-
Resting CD4+ T cells are purified from PBMCs using negative selection (i.e., depleting activated T cells, B cells, monocytes, etc.)[6].
2. Treatment and Co-culture:
-
Purified resting CD4+ T cells are incubated overnight with the LRA (e.g., 15 µM this compound), a positive control (e.g., 335 nM SAHA or mitogen), or a vehicle control[6][14]. Antiretroviral drugs are included to prevent new infections in the culture[6].
-
The patient's cells are then washed and co-cultured in limiting dilutions with allogeneic CD4-depleted PBMCs that have been mitogen-stimulated to serve as targets for viral spread.
3. Analysis:
-
Co-cultures are maintained for approximately two weeks.
-
Supernatants are periodically collected and assayed for the presence of HIV-1 p24 antigen by ELISA to detect viral production.
-
The frequency of latently infected cells capable of producing replication-competent virus is calculated using a maximum likelihood method and expressed as Infectious Units Per Million (IUPM) resting CD4+ T cells[6].
Conclusion and Future Directions
This compound is a potent latency-reversing agent that functions through the selective inhibition of HDAC3. Data from both cell line models and the gold-standard ex vivo QVOA demonstrate its ability to reactivate latent HIV-1 transcription and induce viral outgrowth from cells of aviremic patients[6]. Its high selectivity for HDAC3 over other class I HDACs represents a significant step forward in developing targeted therapies for the "shock and kill" approach to an HIV cure[6][8][9]. The minimal cytotoxicity observed in primary cells is also a favorable characteristic[6][14]. Further research is warranted to explore the in vivo efficacy and safety of this compound and to investigate its potential in combination with other LRAs or immune-based therapies to achieve a comprehensive clearance of the latent HIV reservoir.
References
- 1. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A histone deacetylase network regulates epigenetic reprogramming and viral silencing in HIV infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection | PLOS One [journals.plos.org]
- 7. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. This compound|Cas# 1550053-02-5 [glpbio.cn]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of BRD3308: A Selective HDAC3 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD3308 has emerged as a potent and highly selective small molecule inhibitor of histone deacetylase 3 (HDAC3). Its discovery has provided a valuable chemical probe to elucidate the specific biological roles of HDAC3 and has opened new avenues for therapeutic intervention in various diseases, including cancer, metabolic disorders, and HIV latency. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and an exploration of its mechanism of action through key signaling pathways.
Discovery and Development
This compound was developed as a derivative of the ortho-aminoanilide HDAC inhibitor, CI-994 (Tacedinaline). The development of this compound was driven by the need for isoform-selective HDAC inhibitors to minimize off-target effects and to better understand the specific functions of individual HDAC enzymes. Through medicinal chemistry efforts focused on the ortho-aminoanilide scaffold, this compound was identified as a highly selective inhibitor of HDAC3.
Synthesis of this compound
The chemical synthesis of this compound, chemically named 4-(acetylamino)-N-(2-amino-4-fluorophenyl)-benzamide, can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established methods for the synthesis of similar benzamide derivatives.
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Quantitative Data
The inhibitory activity of this compound against HDAC isoforms has been quantified in various studies. The following tables summarize the key potency values.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (nM) | Ki (nM) | Selectivity (over HDAC3) |
| HDAC1 | 1,260[1][2][3][4][5] | 5,100[2] | ~23-fold[1][2][3][4][5] |
| HDAC2 | 1,340[1][2][3][4][5] | 6,300[2] | ~25-fold[1][2][3][4][5] |
| HDAC3 | 54[1][2][3][4][5] | 29[2] | 1 |
Note: IC50 and Ki values can vary slightly between different studies and assay conditions.
Experimental Protocols
In Vitro HDAC3 Enzymatic Assay (Fluorometric)
This protocol describes a general procedure for measuring the enzymatic activity of HDAC3 and the inhibitory potential of this compound.
Materials:
-
Recombinant human HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted HDAC3 enzyme solution to all wells except for the "no enzyme" control wells. Add assay buffer to the "no enzyme" control wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a period during which the reaction is linear (e.g., 60-90 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to all wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Pancreatic β-Cell Apoptosis
This protocol outlines a method to assess the protective effect of this compound against cytokine-induced apoptosis in a pancreatic β-cell line (e.g., INS-1E).
Materials:
-
INS-1E cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, sodium pyruvate, and β-mercaptoethanol)
-
Cytokine cocktail (e.g., IL-1β, TNF-α, and IFN-γ)
-
This compound (dissolved in DMSO)
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay or Annexin V/Propidium Iodide staining kit)
-
96-well clear-bottom black or white culture plates
-
Plate reader or flow cytometer
Procedure:
-
Seed INS-1E cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).
-
Induce apoptosis by adding the cytokine cocktail to the appropriate wells. Include a non-treated control group.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Assess apoptosis using a chosen method:
-
Caspase-3/7 Activity Assay: Follow the manufacturer's protocol to measure caspase activity using a luminogenic or fluorogenic substrate.
-
Annexin V/PI Staining: Stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
Normalize the apoptosis levels in the this compound-treated groups to the cytokine-treated control group to determine the protective effect.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by selectively inhibiting HDAC3, which in turn modulates the acetylation status and activity of various proteins involved in key signaling pathways.
PPARγ Activation Pathway
This compound promotes the ligand-independent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) by inhibiting its deacetylation by HDAC3.[1][6] This leads to the transcription of PPARγ target genes involved in metabolic regulation and inflammation.
Caption: this compound inhibits HDAC3, leading to PPARγ acetylation and activation.
NF-κB Signaling Pathway
HDAC3 is known to deacetylate the p65 subunit of NF-κB, which can influence its transcriptional activity.[2][7][8][9] By inhibiting HDAC3, this compound can modulate NF-κB-mediated gene expression, which plays a critical role in inflammation. The precise outcome (pro- or anti-inflammatory) can be context-dependent.
Caption: this compound modulates NF-κB signaling by inhibiting HDAC3-mediated p65 deacetylation.
HIV Latency Reactivation
HDACs, including HDAC3, play a crucial role in maintaining HIV latency by deacetylating histones at the viral long terminal repeat (LTR) promoter, leading to a condensed chromatin structure that represses transcription.[10][11][12][13][14] this compound can reactivate latent HIV by inhibiting HDAC3, leading to histone hyperacetylation and transcriptional activation of the HIV provirus.
Caption: this compound reactivates latent HIV by inhibiting HDAC3 and promoting histone acetylation.
Conclusion
This compound is a valuable pharmacological tool for studying the specific functions of HDAC3. Its high selectivity makes it superior to broader-spectrum HDAC inhibitors for dissecting the roles of this particular isoform in health and disease. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of next-generation HDAC3 inhibitors. The elucidation of its involvement in key signaling pathways, such as PPARγ activation, NF-κB modulation, and HIV latency, underscores the broad therapeutic promise of targeting HDAC3.
References
- 1. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 10. A histone deacetylase network regulates epigenetic reprogramming and viral silencing in HIV infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors and HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD3308: A Targeted Approach to Reprogramming Gene Expression in Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of lymphoma treatment is rapidly evolving, with a growing emphasis on targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. BRD3308, a selective inhibitor of histone deacetylase 3 (HDAC3), has emerged as a promising therapeutic agent, particularly for B-cell lymphomas characterized by mutations in the CREB binding protein (CREBBP). This technical guide provides a comprehensive overview of the impact of this compound on gene expression in lymphoma, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers seeking to investigate this compound further. Through its targeted inhibition of the BCL6/HDAC3 onco-repressor complex, this compound reactivates critical genes involved in cell cycle control, differentiation, and immune surveillance, offering a novel strategy to overcome epigenetic silencing and restore anti-tumor immunity.
Introduction
Diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) are common non-Hodgkin lymphomas originating from germinal center B-cells.[1] A frequent genetic event in these malignancies is the mutation of the CREBBP gene, which encodes a histone acetyltransferase (HAT).[2] These mutations, which can either truncate the protein or inactivate its HAT domain, lead to a disruption of the epigenome.[3] Specifically, the loss of CREBBP's HAT activity results in unopposed deacetylation by the BCL6-SMRT-HDAC3 complex at enhancer regions, leading to the silencing of critical tumor suppressor and immune-related genes.[4]
This compound is a potent and selective small molecule inhibitor of HDAC3.[5] Its mechanism of action in lymphoma is centered on counteracting the repressive effects of the BCL6/HDAC3 complex.[1] By inhibiting HDAC3, this compound restores histone acetylation at BCL6 target genes, leading to their re-expression. This targeted epigenetic modulation has been shown to induce cell cycle arrest, promote B-cell terminal differentiation, and, crucially, enhance the ability of the immune system to recognize and eliminate lymphoma cells.[1][3]
Quantitative Impact of this compound on Lymphoma
The therapeutic potential of this compound in lymphoma has been demonstrated through its dose-dependent effects on cell viability and tumor growth in preclinical models.
Table 1: Effect of this compound on Cell Viability in Primary Human DLBCL Tumors
| Tumor Sample | Treatment | Outcome |
| Primary DLBCL Tumors (n=6) | This compound (in vitro organoid culture) | Dose-dependent reduction in cell viability[1] |
Table 2: In Vivo Efficacy of this compound in DLBCL Xenograft Models
| Xenograft Model | Treatment Group (in vivo) | Tumor Growth | Statistical Significance |
| DLBCL Xenograft Model 1 | Vehicle Control | - | - |
| This compound (25mg/kg) | Significantly reduced | P<0.01 | |
| This compound (50mg/kg) | Significantly reduced | ***P<0.001 | |
| DLBCL Xenograft Model 2 | Vehicle Control | - | - |
| This compound (25mg/kg) | Significantly reduced | P<0.01 | |
| This compound (50mg/kg) | Significantly reduced | P<0.001 | |
| DLBCL Xenograft Model 3 | Vehicle Control | - | - |
| This compound (25mg/kg) | Significantly reduced | **P<0.01 | |
| This compound (50mg/kg) | Significantly reduced | P<0.001 |
Impact on Gene Expression and Signaling Pathways
This compound-mediated HDAC3 inhibition leads to the reactivation of genes silenced by the BCL6/HDAC3 complex. This includes genes critical for interferon signaling and antigen presentation, which are often suppressed in CREBBP-mutant lymphomas.[1][6]
Table 3: Gene Expression Changes Induced by this compound in Lymphoma Cells
| Gene Category | Specific Genes | Effect of this compound Treatment | Functional Consequence |
| B-cell Terminal Differentiation | IRF4, PRDM1, CD138, CD40 | Upregulation | Promotes differentiation into plasma cells[1] |
| Interferon Signaling Pathway | Candidate genes within the pathway | Upregulation (higher induction in CREBBPR1446C cells) | Enhances anti-viral and anti-tumor immune responses[1] |
| Antigen Presentation Pathway | Candidate genes within the pathway | Upregulation (higher induction in CREBBPR1446C cells) | Improves tumor cell recognition by T-cells[1] |
| Immune Checkpoint | PD-L1 | Upregulation | Potential for synergy with immune checkpoint inhibitors[7] |
| MHC Class II | HLA-DR | Upregulation | Enhances antigen presentation to CD4+ T-cells[7] |
| Cell Cycle Control | CDKN1A (p21) | Upregulation | Induces cell-intrinsic arrest of proliferation[7] |
The central mechanism of this compound action involves the disruption of the BCL6-HDAC3 repressive complex, leading to the reactivation of key downstream target genes.
References
- 1. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cornell-lymphoma.com [cornell-lymphoma.com]
- 3. Selective Inhibition of HDAC3 Targets Synthetic Vulnerabilities and Activates Immune Surveillance in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
The Core of Selectivity: A Technical Guide to BRD3308's Specificity for HDAC3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural underpinnings of BRD3308's remarkable selectivity for histone deacetylase 3 (HDAC3). By examining quantitative binding data, detailed experimental methodologies, and the key molecular interactions at the heart of this specificity, we provide a comprehensive resource for researchers in epigenetics and drug discovery. Understanding the precise mechanism of this compound's action is crucial for its application as a chemical probe and for the development of next-generation, highly selective HDAC inhibitors.
Quantitative Analysis of this compound's Inhibitory Profile
The selectivity of this compound for HDAC3 over other class I HDACs, particularly HDAC1 and HDAC2, is evident from its inhibitory constants. The following tables summarize the in vitro potency and selectivity of this compound.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | HDAC3 | 54 | [1][2] |
| HDAC1 | 1260 | [1][2] | |
| HDAC2 | 1340 | [1][2] |
Table 1: Half-maximal inhibitory concentration (IC50) of this compound against Class I HDACs.
| Inhibitor | Target | Ki (nM) | Reference |
| This compound | HDAC3 | 29 | [2] |
| HDAC1 | 5100 | [2] | |
| HDAC2 | 6300 | [2] |
Table 2: Inhibition constants (Ki) of this compound for Class I HDACs.
The data clearly demonstrates that this compound is significantly more potent against HDAC3, with a 23-fold greater selectivity for HDAC3 over HDAC1 and HDAC2 based on IC50 values.[2]
The Structural Basis of Selectivity: Key Amino Acid Differences
The high degree of homology in the catalytic domains of class I HDACs makes achieving isoform selectivity a significant challenge. The specificity of this compound for HDAC3 can be attributed to subtle yet critical differences in the amino acid composition of the active site when compared to HDAC1 and HDAC2.
A structural alignment of HDAC1, HDAC2, and HDAC3 reveals key residue substitutions that create a unique chemical environment within the HDAC3 active site. This compound, an ortho-aminoanilide inhibitor, is thought to exploit these differences to achieve its selective binding.
The substitution of a tyrosine residue (Tyr107) in HDAC3 for a smaller serine residue in HDAC1 and HDAC2 is a critical determinant of selectivity. This bulkier tyrosine residue in HDAC3 creates steric hindrance that likely disfavors the binding of inhibitors that are not optimally shaped for this unique pocket, while this compound's conformation is presumed to fit favorably. Additionally, the presence of an aspartate (Asp92) in HDAC3 in place of a glutamate in HDAC1 and HDAC2 alters the electrostatic environment of the active site, which can be exploited by selective inhibitors.
Experimental Protocols
The determination of this compound's inhibitory activity and selectivity relies on robust in vitro enzymatic assays. Below is a detailed methodology representative of the experiments used to generate the quantitative data presented.
In Vitro HDAC Enzymatic Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific HDAC isoform. A fluorogenic substrate, typically a peptide containing an acetylated lysine residue linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC), is used. Upon deacetylation by the HDAC enzyme, the substrate becomes susceptible to cleavage by a developing enzyme (e.g., trypsin), which releases the fluorophore. The resulting fluorescence is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound (or other test inhibitors)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing enzyme (e.g., Trypsin)
-
Stop solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzymes and the fluorogenic substrate to their working concentrations in cold assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer). Add the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developing enzyme (trypsin) to each well.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
HDAC3 Signaling and Therapeutic Implications
HDAC3 is a critical regulator of various cellular processes, including gene transcription, inflammation, and cell cycle progression. It often functions as a component of large multiprotein co-repressor complexes, such as the NCoR/SMRT complex. The selective inhibition of HDAC3 by this compound has been shown to have therapeutic potential in several disease contexts, including cancer, HIV latency, and diabetes.[1][3] For example, in the context of inflammation, HDAC3 plays a role in the NF-κB signaling pathway, which is a key regulator of immune responses.
Conclusion
The selectivity of this compound for HDAC3 is a compelling example of how subtle structural variations within a highly conserved enzyme family can be exploited for the rational design of targeted inhibitors. The presence of key amino acid residues, such as Tyr107 and Asp92, in the active site of HDAC3 creates a unique binding pocket that favorably accommodates this compound over other class I HDACs. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to utilize this compound as a selective chemical probe to further elucidate the biological functions of HDAC3 and to inspire the development of novel therapeutics with improved isoform specificity.
References
The Therapeutic Potential of BRD3308 in Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus, characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both, remains a significant global health challenge. The preservation and functional enhancement of pancreatic β-cells are paramount therapeutic goals. Emerging evidence highlights the critical role of epigenetic regulation in the pathophysiology of diabetes. Histone deacetylases (HDACs), enzymes that modulate gene expression through the deacetylation of histones and other proteins, have surfaced as promising therapeutic targets. This technical guide delves into the preclinical evidence supporting the therapeutic potential of BRD3308, a potent and selective inhibitor of HDAC3, in the context of both Type 1 and Type 2 diabetes. We will explore its mechanism of action, summarize key quantitative data, provide an overview of experimental protocols for its evaluation, and visualize the implicated signaling pathways.
Introduction: The Role of HDAC3 in Diabetes
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][2] The HDAC family is subdivided into four classes, with HDAC3 belonging to the Class I family.[2]
In the context of diabetes, HDACs are intimately involved in glucose metabolism by regulating insulin dynamics.[1] Specifically, HDAC3 has been identified as a key player in pancreatic β-cell function and survival.[3][4] Pathological conditions such as glucolipotoxicity and inflammatory cytokine exposure, characteristic of the diabetic milieu, can lead to β-cell dysfunction and apoptosis.[5][6][7] Selective inhibition of HDAC3 has been shown to counteract these detrimental effects, suggesting its potential as a therapeutic strategy for diabetes.[1][4][5]
This compound: A Selective HDAC3 Inhibitor
This compound is a small molecule inhibitor with high selectivity for HDAC3.[8][9][10][11][12][13] This selectivity is a key attribute, as pan-HDAC inhibitors often suffer from off-target effects and toxicity.[3][14] The ability to specifically target HDAC3 allows for a more focused therapeutic intervention with a potentially improved safety profile.
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound, providing insights into its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Ki | Selectivity vs. HDAC3 |
| HDAC3 | 54 nM[8][10][11][12][13] | 29 nM[8] | - |
| HDAC1 | 1.26 µM[8][10][11][12][13] | 5.1 µM[8] | ~23-fold[8][10] |
| HDAC2 | 1.34 µM[8][10][11][12][13] | 6.3 µM[8] | ~25-fold |
Table 2: Summary of In Vivo Studies with this compound in Diabetic Models
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Non-obese diabetic (NOD) mice (Type 1 Diabetes Model) | 0.1, 1, and 10 mg/kg daily for 2 weeks, then twice weekly up to 25 weeks of age.[5] | - Significantly larger number of diabetes-free animals at 10 mg/kg (>75%).[5]- Reduced mononuclear immune cell infiltration in pancreatic islets.[5][15]- Decreased number of apoptotic β-cells.[5][15]- Enhanced β-cell proliferation.[5][15]- Improved glucose tolerance at 16 weeks (1 and 10 mg/kg).[5] | [5],[15] |
| Zucker diabetic fatty (ZDF) rats (Type 2 Diabetes Model) | 5 mg/kg, intraperitoneal injection, every second day.[8] | - Improved hyperglycemia over the study period.[6][7][16]- Significantly higher circulating insulin levels.[6][7][16]- Significantly higher pancreatic insulin content.[6][7][16]- Preservation of functional β-cell mass against glucolipotoxicity.[8] | [6],[7],[8],[16] |
Mechanism of Action of this compound in Diabetes
The therapeutic effects of this compound in diabetes are primarily attributed to its inhibition of HDAC3 in pancreatic β-cells. The proposed mechanism involves the following key events:
-
Protection against Apoptosis: this compound suppresses β-cell apoptosis induced by inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ) and glucolipotoxic stress.[1][5] This protective effect is associated with a decrease in caspase-3 activity.[5]
-
Enhanced Insulin Secretion: Treatment with this compound leads to increased basal and glucose-stimulated insulin secretion from pancreatic islets.[1][3][5][15]
-
Promotion of β-cell Proliferation: In vivo studies have demonstrated that this compound enhances β-cell proliferation, contributing to the preservation of β-cell mass.[1][5][15]
-
Anti-inflammatory Effects: In the context of Type 1 diabetes, this compound reduces the infiltration of immune cells into the pancreatic islets, thereby mitigating the autoimmune attack on β-cells.[5][15]
The underlying molecular mechanism for these effects involves the alteration of gene expression. By inhibiting HDAC3, this compound increases the acetylation of histones (e.g., H3) at the promoter regions of genes critical for β-cell survival and function, leading to their enhanced transcription.[5] Conversely, it may repress the expression of pro-inflammatory and pro-apoptotic genes.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
In Vitro Assays
-
Cell Culture: INS-1E cells, a rat insulinoma cell line, are commonly used. Primary rat and human islets are also employed for more translatable results. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., RPMI-1640) supplemented with serum, antibiotics, and other necessary factors.
-
Apoptosis Assays:
-
Principle: To quantify the extent of apoptosis induced by cytokines or glucolipotoxicity in the presence or absence of this compound.
-
Methodology:
-
Seed β-cells or islets in culture plates.
-
Pre-treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce apoptosis using a cocktail of inflammatory cytokines (e.g., TNF-α, IL-1β, IFN-γ) or high glucose and palmitate.
-
Assess apoptosis using methods such as:
-
Caspase-3/7 activity assay: Measures the activity of executioner caspases.
-
TUNEL staining: Detects DNA fragmentation.
-
Annexin V/Propidium Iodide staining followed by flow cytometry: Differentiates between viable, apoptotic, and necrotic cells.
-
-
-
-
Insulin Secretion Assays:
-
Principle: To measure the amount of insulin secreted by β-cells or islets in response to glucose stimulation.
-
Methodology:
-
Culture β-cells or islets with or without this compound.
-
Wash and pre-incubate in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose).
-
Stimulate with a high-glucose buffer (e.g., 16.7 mM glucose) for a defined period (e.g., 1 hour).
-
Collect the supernatant and measure insulin concentration using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Normalize secreted insulin to total insulin content or DNA content.
-
-
In Vivo Studies
-
Animal Models:
-
Non-obese diabetic (NOD) mice: An autoimmune model of Type 1 diabetes.
-
Zucker diabetic fatty (ZDF) rats: A genetic model of obesity, insulin resistance, and Type 2 diabetes.
-
-
Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., 10% saline, 45% DMSO, 45% PEG-400) and administered via intraperitoneal (I.P.) injection.[5]
-
Glucose Homeostasis Assessment:
-
Blood Glucose Monitoring: Weekly or bi-weekly blood glucose measurements from tail vein blood using a glucometer.
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight.
-
Administer a bolus of glucose (e.g., 2 g/kg) via I.P. injection or oral gavage.
-
Measure blood glucose at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) post-injection.
-
-
-
Histological Analysis:
-
Principle: To examine the morphology of the pancreas and islets.
-
Methodology:
-
Euthanize animals and perfuse with a fixative (e.g., 4% paraformaldehyde).
-
Harvest the pancreas and embed in paraffin.
-
Section the tissue and perform staining:
-
Hematoxylin and Eosin (H&E) staining: For general morphology and assessment of immune cell infiltration.
-
Immunohistochemistry/Immunofluorescence: Use antibodies against insulin (to identify β-cells), glucagon (α-cells), Ki67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
-
Quantify islet area, β-cell mass, and the percentage of proliferating or apoptotic β-cells using image analysis software.
-
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of diabetes through its selective inhibition of HDAC3. Preclinical studies have consistently demonstrated its ability to protect pancreatic β-cells from diabetogenic stressors, enhance insulin secretion, and improve glycemic control in animal models of both Type 1 and Type 2 diabetes. The selective nature of this compound may offer a favorable safety profile compared to broader-acting HDAC inhibitors.
Future research should focus on elucidating the downstream targets of HDAC3 in β-cells to further refine our understanding of its mechanism of action. Long-term efficacy and safety studies in larger animal models are warranted to support the translation of this compound into clinical trials for diabetic patients. The development of orally bioavailable formulations will also be a critical step in its progression as a viable therapeutic. Overall, the selective inhibition of HDAC3 by compounds such as this compound presents a novel and exciting avenue for the development of disease-modifying therapies for diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of histone deacetylase inhibitors in diabetic cardiomyopathy in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epigenetic Regulation of β Cell Identity and Dysfunction [frontiersin.org]
- 4. Inhibition of HDAC3 as a strategy for developing novel diabetes therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats. | Broad Institute [broadinstitute.org]
- 7. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound - Ace Therapeutics [acetherapeutics.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. mdpi.com [mdpi.com]
- 15. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
BRD3308: A Technical Guide to its Effects on Non-Histone Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD3308 is a potent and highly selective small molecule inhibitor of histone deacetylase 3 (HDAC3).[1][2][3][4] While initially investigated for its role in modulating histone acetylation and gene expression, a growing body of evidence highlights its significant impact on the acetylation status and function of a diverse array of non-histone proteins. This technical guide provides an in-depth overview of the current understanding of this compound's effects on non-histone protein acetylation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of selective HDAC3 inhibition.
Introduction to this compound and Non-Histone Protein Acetylation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] While the role of HDACs in regulating chromatin structure and gene transcription through histone deacetylation is well-established, their influence on non-histone protein function is an area of increasing research focus. Acetylation is a critical post-translational modification that can modulate a protein's stability, localization, enzymatic activity, and protein-protein interactions.
This compound has emerged as a valuable chemical probe for elucidating the specific functions of HDAC3. Its high selectivity allows for the dissection of HDAC3-mediated pathways with minimal off-target effects on other HDAC isoforms.[2][3] This guide focuses on the consequences of this compound-mediated HDAC3 inhibition on key non-histone proteins involved in diverse cellular processes, including cancer, metabolic disease, and neuroinflammation.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound's activity and effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Ki | Selectivity vs. HDAC3 | Reference(s) |
| HDAC3 | 54 nM | 29 nM | - | [2][4] |
| HDAC1 | 1.26 µM | 5.1 µM | ~23-fold | [2] |
| HDAC2 | 1.34 µM | 6.3 µM | ~25-fold | [2] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Application | Cell Line / Model | Dosage/Concentration | Observed Effect | Reference(s) |
| Lymphoma Cell Viability | Diffuse Large B-cell Lymphoma (DLBCL) | Dose-dependent | Reduction in cell viability | [1] |
| In Vivo Tumor Growth | DLBCL Xenograft | 25 mg/kg or 50 mg/kg | Significant reduction in tumor growth | [1] |
| Gene Expression (p21) | CREBBP WT and mutant cells | 10 µM | Marked induction of p21 expression | [1] |
| HIV-1 Transcription | 2D10 cell line | 5-30 µM | Increased HIV-1 expression | [2] |
| Pancreatic β-cell Apoptosis | Rat INS-1E β cells | 10 µM | Reduction in cytokine-induced apoptosis | [4] |
| In Vivo Glucose Homeostasis | Zucker Diabetic Fatty rats | 5 mg/kg | Reduced plasma glucose, increased plasma insulin | [2] |
Key Non-Histone Protein-Related Signaling Pathways Modulated by this compound
This compound, through its selective inhibition of HDAC3, influences several critical signaling pathways by altering the acetylation status of key non-histone proteins.
PPARγ Pathway in Neuroinflammation
In the context of neuroinflammation, such as that occurring after intraventricular hemorrhage, this compound has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5] This leads to the inhibition of the NLRP3 inflammasome and a subsequent reduction in pyroptosis and the release of inflammatory cytokines.[5] While direct evidence of this compound inducing PPARγ acetylation is still emerging, it is known that HDAC3 can deacetylate PPARγ, and its inhibition can lead to ligand-independent activation of PPARγ.[6]
BCL6 and p21 in Lymphoma
In Diffuse Large B-cell Lymphoma (DLBCL), this compound shows significant anti-proliferative effects.[1] This is, in part, mediated through the derepression of B-cell lymphoma 6 (BCL6) target genes.[1] BCL6 is a transcriptional repressor that recruits HDAC3 to silence gene expression.[1] Inhibition of HDAC3 by this compound leads to the induction of BCL6 target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1] The upregulation of p21 contributes to cell cycle arrest and reduced proliferation of lymphoma cells.[1] HDAC inhibitors have been shown to induce BCL6 acetylation, which inactivates its repressive function.[7][8]
NF-κB and Interferon Signaling
HDAC3 is a known deacetylase of the p65 subunit of NF-κB, a key regulator of inflammation and immune responses.[3] While direct studies with this compound on NF-κB acetylation are limited, selective HDAC3 inhibition is expected to increase p65 acetylation, thereby modulating NF-κB transcriptional activity.[3] Furthermore, in lymphoma models, this compound treatment leads to the induction of interferon (IFN)-responsive genes, which play a role in activating anti-tumor immunity.[1] This suggests a complex interplay where HDAC3 inhibition by this compound can reprogram the tumor microenvironment.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on non-histone protein acetylation and related cellular functions.
General Cell Culture and this compound Treatment
-
Cell Culture: Culture the cell line of interest (e.g., DLBCL cell lines, microglia, etc.) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific assay (e.g., 6-72 hours).
Nuclear Extraction for Western Blot Analysis
This protocol is essential for isolating nuclear proteins to analyze the acetylation status of transcription factors.
-
Cell Harvesting: After treatment with this compound, harvest cells by scraping or trypsinization. Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing a mild detergent (e.g., NP-40) and protease/phosphatase inhibitors. Incubate on ice to allow for cell swelling and lysis of the plasma membrane.
-
Isolation of Nuclei: Centrifuge the lysate at a low speed to pellet the intact nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease/phosphatase inhibitors. Incubate on ice with periodic vortexing to lyse the nuclear membrane and release nuclear proteins.
-
Clarification: Centrifuge the nuclear lysate at high speed to pellet any remaining debris. The supernatant is the nuclear extract.
-
Protein Quantification: Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA or Bradford assay).
Immunoprecipitation and Western Blot for Acetylated Non-Histone Proteins
This protocol is designed to specifically assess the acetylation of a target non-histone protein.
-
Lysate Preparation: Prepare nuclear or whole-cell lysates from this compound-treated and control cells as described previously.
-
Immunoprecipitation:
-
Incubate the lysate with an antibody specific for the target protein (e.g., anti-PPARγ, anti-BCL6, anti-p65).
-
Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the acetylated form of the target protein (e.g., anti-acetyl-lysine or a site-specific acetylated antibody if available).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the total target protein.
-
HDAC3 Activity Assay
This assay measures the enzymatic activity of HDAC3 in the presence or absence of this compound.
-
Immunoprecipitate HDAC3: Isolate HDAC3 from cell or tissue lysates using an anti-HDAC3 antibody and protein A/G beads as described in the immunoprecipitation protocol.
-
Enzymatic Reaction:
-
Resuspend the HDAC3-bound beads in an HDAC assay buffer.
-
Add a fluorogenic HDAC substrate that becomes fluorescent upon deacetylation and subsequent development.
-
Incubate the reaction at 37°C.
-
-
Development: Add a developer solution that cleaves the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the HDAC3 activity.
-
Inhibitor Testing: To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor.
References
- 1. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Cas# 1550053-02-5 [glpbio.cn]
- 5. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of BCL6 function by HDAC inhibitor mediated acetylation and chromatin modification enhances BET inhibitor effects in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of BCL6 function by HDAC inhibitor mediated acetylation and chromatin modification enhances BET inhibitor effects in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Epigenetic Modifications Induced by BRD3308
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD3308 is a potent and highly selective small molecule inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator implicated in a variety of diseases, including cancer, metabolic disorders, and neuroinflammatory conditions. By specifically targeting HDAC3, this compound induces a cascade of epigenetic modifications, primarily centered on the hyperacetylation of histone and non-histone proteins. This targeted modulation of the epigenome alters chromatin accessibility and gene expression, leading to a range of cellular responses. This technical guide provides a comprehensive overview of the epigenetic modifications induced by this compound, detailing its mechanism of action, the resultant changes in the epigenetic landscape, and the functional consequences in various biological contexts. We present quantitative data on its enzymatic activity and its effects on histone acetylation and gene expression. Furthermore, this guide outlines detailed experimental protocols for studying these modifications and visualizes the key signaling pathways affected by this compound using the DOT language for Graphviz.
Introduction to this compound and its Target: HDAC3
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] HDAC3 is a class I HDAC that plays a critical role in regulating gene expression and is implicated in various pathologies.[1][2] this compound is a derivative of the ortho-aminoanilide HDAC inhibitor CI-994 and has been developed as a highly selective inhibitor of HDAC3.[3] Its selectivity allows for the precise dissection of HDAC3-specific functions and offers a therapeutic window with potentially fewer off-target effects compared to pan-HDAC inhibitors.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of HDAC3. By binding to the active site of HDAC3, this compound prevents the deacetylation of its substrates, most notably histone proteins. This leads to an accumulation of acetylated histones, a key epigenetic mark associated with a more open chromatin structure and transcriptional activation.[4] A significant focus of research has been on the resulting increase in acetylation of histone H3 at lysine 27 (H3K27ac), a marker of active enhancers and promoters.[4]
Quantitative Data on this compound Activity and Effects
The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity and its impact on histone acetylation and gene expression.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Ki | Selectivity vs. HDAC3 | Reference |
|---|---|---|---|---|
| HDAC3 | 54 nM | 29 nM | - | [5][6] |
| HDAC1 | 1.26 µM | 5.1 µM | ~23-fold | [5][7] |
| HDAC2 | 1.34 µM | 6.3 µM | ~25-fold |[5][7] |
Table 2: Effects of this compound on Histone Acetylation and Gene Expression in CREBBP-mutant Lymphoma Cells
| Epigenetic or Transcriptional Change | Gene/Region | Fold Change (this compound vs. Control) | Cellular Context | Reference |
|---|---|---|---|---|
| Increased H3K27 Acetylation | BCL6 Target Genes | Not specified | CREBBP-mutant DLBCL | [4] |
| Upregulation of Gene Expression | CDKN1A (p21) | Not specified | CREBBP-mutant DLBCL | [4] |
| Upregulation of Gene Expression | IRF4 | Not specified | CREBBP-mutant DLBCL PDX | [8] |
| Upregulation of Gene Expression | PRDM1 | Not specified | CREBBP-mutant DLBCL PDX | [8] |
| Upregulation of Gene Expression | CD138 | Not specified | CREBBP-mutant DLBCL PDX | [8] |
| Upregulation of Gene Expression | CD40 | Not specified | CREBBP-mutant DLBCL PDX | [8] |
| Upregulation of Gene Expression | MHC Class II genes | >10-fold | CREBBP R1446C cells |[4] |
Signaling Pathways Modulated by this compound
The epigenetic modifications induced by this compound trigger changes in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Reversal of BCL6-Mediated Repression in Lymphoma
In lymphomas with mutations in the histone acetyltransferase CREBBP, there is an unopposed activity of the BCL6/SMRT/HDAC3 repressor complex, leading to the silencing of tumor suppressor genes. This compound treatment inhibits HDAC3, leading to histone hyperacetylation and the reactivation of these silenced genes, including the cell cycle inhibitor CDKN1A (p21) and genes involved in immune surveillance.[4][8]
Caption: this compound inhibits HDAC3, reversing BCL6-mediated gene silencing in lymphoma.
Modulation of Neuroinflammation via the PPARγ/NLRP3/GSDMD Pathway
In the context of neuroinflammation, such as that occurring after intraventricular hemorrhage, this compound has been shown to exert protective effects. It upregulates the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn inhibits the NLRP3 inflammasome, a key driver of pyroptotic cell death and inflammation.[9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma [datacatalog.mskcc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|Cas# 1550053-02-5 [glpbio.cn]
- 7. This compound - Immunomart [immunomart.com]
- 8. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD3308: A Novel Modulator of Microglial Pyroptosis in Neuroinflammation
An In-depth Technical Guide on the Role of BRD3308 in Attenuating Microglial-Mediated Pyroptosis and Neuroinflammation
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, with microglia playing a central role as the resident immune cells of the central nervous system. Aberrant microglial activation can lead to a pro-inflammatory form of programmed cell death known as pyroptosis, which exacerbates neuronal damage. Emerging research has identified this compound, a selective inhibitor of histone deacetylase 3 (HDAC3), as a potent modulator of microglial pyroptosis. This technical guide provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the role of this compound in mitigating microglial pyroptosis, primarily through the PPARγ/NLRP3/GSDMD signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroimmunology and neuropharmacology.
Introduction
Microglial activation is a key driver of neuroinflammation in response to injury or disease. Chronic or excessive activation can trigger the assembly of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death, characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18. This process contributes significantly to the cycle of neuroinflammation and neuronal injury.
This compound is a potent and highly selective small molecule inhibitor of HDAC3, with an IC50 of 54 nM and over 23-fold selectivity against HDAC1 and HDAC2.[1] By inhibiting HDAC3, this compound has been shown to exert anti-inflammatory effects in various contexts. Recent studies have elucidated its specific role in the modulation of microglial pyroptosis, offering a promising therapeutic avenue for neuroinflammatory conditions.
Mechanism of Action: The PPARγ/NLRP3/GSDMD Signaling Pathway
The primary mechanism by which this compound attenuates microglial pyroptosis involves the upregulation and activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). HDAC3 has been shown to directly interact with and deacetylate PPARγ, thereby suppressing its transcriptional activity. By inhibiting HDAC3, this compound promotes the acetylation and subsequent activation of PPARγ in a ligand-independent manner.
Activated PPARγ, in turn, transcriptionally represses the expression of key components of the NLRP3 inflammasome. This leads to a downstream reduction in caspase-1 activation and GSDMD cleavage, ultimately inhibiting pyroptosis and the release of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on microglial pyroptosis and associated neuroinflammation. Note: Specific quantitative data from the primary literature is pending full-text access and will be populated accordingly.
Table 1: In Vitro Effects of this compound on Microglial Pyroptosis Markers
| Marker | Treatment Group | Fold Change vs. Control | p-value |
| NLRP3 Protein | IVH Model | Data not available | <0.05 |
| IVH + this compound | Data not available | <0.05 | |
| Cleaved Caspase-1 | IVH Model | Data not available | <0.05 |
| IVH + this compound | Data not available | <0.05 | |
| GSDMD-N | IVH Model | Data not available | <0.05 |
| IVH + this compound | Data not available | <0.05 | |
| IL-1β Release | IVH Model | Data not available | <0.05 |
| IVH + this compound | Data not available | <0.05 |
Table 2: In Vivo Effects of this compound in a Mouse Model of Intraventricular Hemorrhage (IVH)
| Parameter | Sham | IVH + Vehicle | IVH + this compound | p-value |
| Neurological Score | Data not available | Data not available | Data not available | <0.05 |
| Microglial Activation | Data not available | Data not available | Data not available | <0.05 |
| Neuronal Loss | Data not available | Data not available | Data not available | <0.05 |
| Hippocampal Pyroptosis | Data not available | Data not available | Data not available | <0.05 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in microglial pyroptosis.
In Vitro Microglial Cell Culture and Treatment
-
Cell Line: BV2 microglial cells or primary microglia isolated from neonatal mice.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Pyroptosis: Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours, followed by stimulation with ATP (5 mM) or Nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.
-
This compound Treatment: Pre-treat cells with this compound (various concentrations, e.g., 1-20 µM) for 1-2 hours prior to the induction of pyroptosis. A vehicle control (e.g., DMSO) should be run in parallel.
Western Blot Analysis
-
Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-NLRP3 (1:1000)
-
Rabbit anti-Caspase-1 (1:1000, for cleaved fragment)
-
Rabbit anti-GSDMD (1:1000, for N-terminal fragment)
-
Rabbit anti-PPARγ (1:1000)
-
Mouse anti-β-actin (1:5000, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining
-
Cell/Tissue Preparation: Culture cells on glass coverslips or use 30 µm free-floating brain sections.
-
Fixation and Permeabilization: Fix with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Example antibodies:
-
Goat anti-Iba1 (1:500, for microglia)
-
Rabbit anti-NLRP3 (1:200)
-
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) at a 1:1000 dilution for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips or sections with an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope.
In Vivo Mouse Model of Intraventricular Hemorrhage (IVH)
-
Animals: Adult male C57BL/6J mice (8-10 weeks old).
-
IVH Induction: Anesthetize mice and stereotactically inject autologous blood into the lateral ventricle.
-
This compound Administration: Administer this compound intraperitoneally at a dose of 10 mg/kg at specified time points post-IVH induction.
-
Behavioral and Histological Analysis: Perform neurological scoring at various time points. At the end of the experiment, perfuse the animals and collect brain tissue for histological and molecular analysis as described above.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the typical experimental workflow for investigating the effects of this compound on microglial pyroptosis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for neuroinflammatory disorders by targeting a key cellular process of microglial pyroptosis. Its mechanism of action through the HDAC3/PPARγ axis to suppress the NLRP3 inflammasome provides a clear rationale for its development. The data, though preliminary, strongly supports the continued investigation of this compound and other selective HDAC3 inhibitors for conditions such as traumatic brain injury, stroke, and neurodegenerative diseases where microglial-mediated neuroinflammation is a significant contributor to pathology.
Future research should focus on obtaining more detailed quantitative data on the efficacy of this compound in various in vivo models, exploring its pharmacokinetic and pharmacodynamic properties in the central nervous system, and further elucidating the downstream targets of PPARγ that are involved in the suppression of neuroinflammation. Additionally, combination therapies that target multiple aspects of the neuroinflammatory cascade may provide synergistic benefits.
References
The Anti-Inflammatory Properties of BRD3308 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD3308, a potent and selective inhibitor of histone deacetylase 3 (HDAC3), has emerged as a promising small molecule with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro evidence supporting the anti-inflammatory effects of this compound. We consolidate available quantitative data, detail experimental methodologies for key assays, and visualize the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of selective HDAC3 inhibition in inflammatory diseases.
Introduction
Chronic inflammation is a key pathological driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Their involvement in the modulation of inflammatory gene expression has made them attractive targets for therapeutic intervention. This compound is a selective inhibitor of HDAC3, an isoform that has been specifically implicated in the inflammatory response. This guide focuses on the in vitro studies that elucidate the anti-inflammatory mechanism of action of this compound.
This compound: Selectivity and Potency
This compound exhibits high selectivity for HDAC3 over other class I HDACs, namely HDAC1 and HDAC2. This selectivity is a critical attribute, as it may reduce off-target effects and improve the therapeutic window compared to pan-HDAC inhibitors.
| Target | IC50 (nM) | Selectivity vs. HDAC3 | Reference |
| HDAC3 | 54 | - | [1][2][3] |
| HDAC1 | 1260 | 23.3-fold | [1][2][3] |
| HDAC2 | 1340 | 24.8-fold | [1][2][3] |
Table 1: In vitro inhibitory activity of this compound against Class I HDACs.
In Vitro Anti-Inflammatory Activity of this compound
In vitro studies have demonstrated that this compound can effectively suppress inflammatory responses in various cell-based models, primarily in immune cells such as macrophages.
Inhibition of Pro-Inflammatory Cytokine and Chemokine Production
A hallmark of inflammation is the excessive production of pro-inflammatory mediators. This compound has been shown to reduce the expression of key inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as THP-1.
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | Result | Reference |
| THP-1 macrophages | LPS (1 µg/mL) | 30 nM | TNF-α mRNA | Significant reduction | [4] |
| THP-1 macrophages | LPS (1 µg/mL) | 30 nM | IL-1β mRNA | Significant reduction | [4] |
| THP-1 macrophages | LPS (1 µg/mL) | 30 nM | IL-6 mRNA | Significant reduction | [4] |
| THP-1 macrophages | LPS (1 µg/mL) | 30 nM | MCP-1 mRNA | Significant reduction | [4] |
Table 2: Effect of this compound on the expression of inflammatory mediators in LPS-stimulated THP-1 macrophages.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its influence on key signaling pathways that regulate the inflammatory response.
Recent evidence suggests that this compound exerts its anti-inflammatory effects in part through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and subsequent inhibition of the NLRP3 inflammasome.[5][6] HDAC3 inhibition by this compound is thought to increase the acetylation and, consequently, the activity of PPARγ.[7][8][9] Activated PPARγ can then negatively regulate the expression and activation of components of the NLRP3 inflammasome.
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | Result | Reference |
| THP-1 macrophages | LPS (1 µg/mL) | 30 nM | NLRP3 protein | Significant reduction | [4] |
| THP-1 macrophages | LPS (1 µg/mL) | 30 nM | Caspase-1 p20 protein | Significant reduction | [4] |
| THP-1 macrophages | LPS (1 µg/mL) | 30 nM | GSDMD-N protein | Significant reduction | [4] |
Table 3: Effect of this compound on NLRP3 inflammasome components in LPS-stimulated THP-1 macrophages.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While direct quantitative data on this compound's effect on NF-κB signaling from dedicated reporter assays is still emerging, the significant reduction in the expression of NF-κB target genes (TNF-α, IL-1β, IL-6) strongly suggests that this compound inhibits this pathway. The activation of PPARγ by this compound is a likely mechanism for this inhibition, as PPARγ is a known negative regulator of NF-κB.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.
Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, they are typically treated with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, the cells are washed and allowed to rest in fresh medium for at least 24 hours before stimulation.
LPS-Induced Cytokine Production Assay
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Procedure:
-
Seed differentiated THP-1 macrophages in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 100 ng/mL to 1 µg/mL) for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, lyse the cells and extract total RNA for analysis of cytokine gene expression by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis of Signaling Proteins
-
Objective: To assess the effect of this compound on the protein levels of key components of inflammatory signaling pathways.
-
Procedure:
-
Seed and differentiate THP-1 cells in 6-well plates.
-
Pre-treat with this compound followed by LPS stimulation as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, GSDMD, p-p65, p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Reporter Assay
-
Objective: To directly measure the effect of this compound on NF-κB transcriptional activity.
-
Procedure:
-
Transfect a suitable cell line (e.g., HEK293T or THP-1) with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Pre-treat the transfected cells with this compound or vehicle.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Figure 2: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The in vitro data strongly support the anti-inflammatory properties of this compound. As a selective HDAC3 inhibitor, it effectively suppresses the production of key pro-inflammatory mediators. The mechanism of action appears to be multifactorial, involving the activation of the anti-inflammatory transcription factor PPARγ and the subsequent inhibition of the NF-κB and NLRP3 inflammasome signaling pathways. These findings highlight the therapeutic potential of this compound for the treatment of a wide range of inflammatory diseases. Further in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. This compound suppresses macrophage oxidative stress and pyroptosis via upregulating acetylation of H3K27 in sepsis-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HDAC3 promotes ligand-independent PPARγ activation by protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC3 inhibition prevents oxygen glucose deprivation/reoxygenation-induced transendothelial permeability by elevating PPARγ activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD3308: A Selective HDAC3 Inhibitor for Autoimmune Disease Intervention
Executive Summary
Autoimmune diseases, characterized by aberrant immune responses against self-antigens, represent a significant therapeutic challenge. Emerging evidence implicates epigenetic dysregulation, particularly the activity of histone deacetylases (HDACs), in the pathogenesis of these complex disorders. HDAC3, a class I histone deacetylase, has been identified as a pivotal regulator of inflammatory gene expression and immune cell function. This technical guide explores the potential of BRD3308, a potent and highly selective HDAC3 inhibitor, as a therapeutic agent for autoimmune diseases. We consolidate the current preclinical data, detail its mechanism of action, and outline key experimental findings and methodologies.
Introduction: The Role of HDAC3 in Autoimmunity
Histone deacetylases are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This action generally leads to chromatin condensation and transcriptional repression.[1] The HDAC family consists of 18 members, and dysregulation of their activity is linked to various inflammatory and autoimmune conditions, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and type 1 diabetes.[2][3][4]
HDAC3, specifically, has emerged as a critical node in inflammatory pathways. It is involved in the activation of key transcription factors like NF-κB and STATs, which drive the expression of pro-inflammatory cytokines and mediators.[5] Increased HDAC activity has been observed in peripheral blood mononuclear cells (PBMCs) from RA patients, highlighting its potential as a therapeutic target.[6] Given its central role in orchestrating inflammatory responses, selective inhibition of HDAC3 presents a promising strategy to recalibrate the immune system in autoimmune diseases, potentially offering a more targeted approach with fewer off-target effects than pan-HDAC inhibitors.[2][4]
This compound: Mechanism of Action and Selectivity
This compound is a small molecule inhibitor, derived from the ortho-aminoanilide class, designed for potent and selective targeting of HDAC3.[7] Its primary mechanism of action is to block the deacetylase activity of HDAC3, leading to hyperacetylation of its target proteins and subsequent modulation of gene expression.
Quantitative Inhibitory Activity
This compound exhibits significant selectivity for HDAC3 over other class I HDACs, namely HDAC1 and HDAC2. This selectivity is crucial for minimizing off-target effects that are often associated with broader, pan-HDAC inhibitors.[2]
| Parameter | HDAC3 | HDAC1 | HDAC2 | Selectivity (HDAC1/HDAC3) | Selectivity (HDAC2/HDAC3) | Reference |
| IC50 | 54 nM | 1.26 µM | 1.34 µM | ~23-fold | ~25-fold | [7][8][9] |
| Ki | 29 nM | 5.1 µM | 6.3 µM | ~176-fold | ~217-fold | [8] |
Preclinical Evidence in Autoimmune and Inflammation Models
While clinical trial data for this compound is not yet available, preclinical studies have demonstrated its therapeutic potential in relevant disease models.
Autoimmune (Type 1) Diabetes
The most direct evidence for this compound in a primary autoimmune disease comes from studies using the nonobese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes.
Key Findings:
-
Prevents Diabetes Onset: Selective inhibition of HDAC3 by this compound successfully prevents the onset of diabetes in female NOD mice.[7][10]
-
Protects Pancreatic Islets: In vivo treatment with this compound prevents the infiltration of immune cells into pancreatic islets and protects insulin-producing β-cells from apoptosis.[7][10]
-
Promotes β-Cell Proliferation: An increase in β-cell proliferation was observed in animals treated with this compound.[10]
-
Improves β-Cell Function: this compound has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines and increase functional insulin release.[7][8][10]
| Model | Compound | Dose & Administration | Key Outcomes | Reference |
| Female NOD Mice | This compound | 10 mg/kg | Prevents diabetes onset, prevents islet infiltration, protects β-cells from apoptosis, increases β-cell proliferation. | [10] |
| Zucker Diabetic Fatty (ZDF) Rats | This compound | 5 mg/kg; IP; every second day | Reduces hyperglycemia, increases insulin secretion, preserves functional β-cell mass. | [8] |
Neuroinflammation
Inflammation is a critical component of many autoimmune diseases that affect the central nervous system. A study in a mouse model of intraventricular hemorrhage demonstrated that this compound could effectively reduce neuroinflammation and microglial pyroptosis, a form of inflammatory cell death.[5] This effect was mediated through the modulation of the PPARγ/NLRP3/GSDMD pathway.[5]
Potential Applications in Rheumatoid Arthritis (RA) and Lupus (SLE)
While no studies have directly tested this compound in models of RA or SLE, a strong rationale for its use exists based on the established role of HDAC3 in these diseases.
-
Rheumatoid Arthritis: RA is characterized by chronic inflammation and the aggressive behavior of fibroblast-like synoviocytes (FLS).[1] HDAC3 has been shown to regulate the inflammatory gene expression program in RA FLS.[11] Inhibition of HDAC3, along with HDAC6, suppresses the majority of IL-1β-inducible genes in these cells by abrogating STAT1 phosphorylation and DNA binding.[11] Therefore, a selective HDAC3 inhibitor like this compound is a strong candidate for mitigating synovial inflammation and joint damage.[12]
-
Systemic Lupus Erythematosus: SLE pathogenesis involves epigenetic dysregulation, including aberrant histone acetylation.[13][14] HDAC inhibitors have been shown to reverse the skewed expression of multiple genes involved in SLE.[13] Given HDAC3's role in regulating immune cell function and inflammatory cytokines, this compound could potentially modulate the B and T cell abnormalities that drive lupus pathology.[2]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways downstream of HDAC3.
References
- 1. The role of histone deacetylases in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Epigenetic Readers and Histone Deacetylases in Autoimmune and Inflammatory Diseases: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Histone deacetylases as targets in autoimmune and autoinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylases are dysregulated in rheumatoid arthritis and a novel histone deacetylase 3-selective inhibitor reduces interleukin-6 production by peripheral blood mononuclear cells from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 3 regulates the inflammatory gene expression programme of rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors: new hope for rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC inhibition in lupus models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for BRD3308 in Pancreatic Beta-Cells
Introduction
BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 of 54 nM.[1] Its selectivity for HDAC3 is approximately 23-fold higher than for HDAC1 and HDAC2.[1] In the context of pancreatic beta-cells, HDAC3 inhibition by this compound has demonstrated significant therapeutic potential. Preclinical studies have shown that this compound protects beta-cells from apoptosis induced by inflammatory cytokines and glucolipotoxic stress, enhances glucose-stimulated insulin secretion (GSIS), and promotes beta-cell proliferation.[1][2][3] These findings highlight HDAC3 as a promising therapeutic target for both type 1 and type 2 diabetes.[4][5][6]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in pancreatic beta-cell models. The protocols are intended for researchers in academic and industrial settings engaged in diabetes research and drug development.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Beta-Cell Function
| Parameter | Cell Model | This compound Concentration | Observed Effect | Reference |
| HDAC3 Inhibition | - | 54 nM (IC50) | Potent inhibition of HDAC3 activity. | [1] |
| HDAC1 Inhibition | - | 1.26 µM (IC50) | Moderate inhibition of HDAC1 activity. | [1] |
| HDAC2 Inhibition | - | 1.34 µM (IC50) | Moderate inhibition of HDAC2 activity. | [1] |
| Insulin Secretion | Isolated mouse islets | 10 µM | Increased basal insulin secretion. | [2] |
| Insulin Secretion | Isolated human islets | Not specified | Increased basal and glucose-stimulated insulin secretion. | [2] |
| Insulin Secretion, Content, and Gene Expression | INS-1E cells | Not specified | Improved in the presence of excess nutrients. | [2] |
| Apoptosis | INS-1E cells | Not specified | Suppressed apoptosis induced by inflammatory cytokines or glucolipotoxic stress. | [2] |
| Apoptosis | Rat and human islets | Not specified | Protective effect observed. | [2] |
| Caspase-3 Activity | INS-1E cells | Not specified | Decreased activity induced by palmitate, glucose, or their combination. | [2] |
| Beta-Cell Proliferation | Female nonobese diabetic (NOD) mice (in vivo) | 1 and 10 mg/kg | Enhanced beta-cell proliferation. | [2][3] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in pancreatic beta-cells.
Caption: General experimental workflow for evaluating this compound in beta-cells.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the measurement of insulin secretion from isolated pancreatic islets or beta-cell lines in response to low and high glucose concentrations following treatment with this compound.
Materials:
-
Isolated pancreatic islets (mouse or human) or beta-cell line (e.g., INS-1E)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
For isolated islets, seed 10-20 size-matched islets per well of a 96-well plate.
-
For beta-cell lines, seed cells to achieve 80-90% confluency on the day of the assay.
-
Culture cells overnight.
-
The following day, treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle (DMSO) in culture medium for the desired duration (e.g., 24-72 hours).[2]
-
-
Pre-incubation:
-
Carefully remove the treatment medium.
-
Wash the cells twice with KRBB containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBB with 2.8 mM glucose for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add fresh KRBB with 2.8 mM glucose and incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer.
-
Add KRBB with 16.7 mM glucose and incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion to the total protein content or DNA content of the cells in each well.
-
Protocol 2: Beta-Cell Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the measurement of apoptosis in beta-cells treated with this compound under conditions of cellular stress.
Materials:
-
Beta-cell line (e.g., INS-1E) or dispersed islet cells
-
Culture medium
-
This compound
-
Stress-inducing agents (e.g., a cocktail of cytokines such as IL-1β, TNF-α, and IFN-γ; or glucolipotoxic conditions with high glucose and palmitate)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed beta-cells in a white-walled 96-well plate to achieve 70-80% confluency.
-
Culture cells overnight.
-
Pre-treat cells with this compound or vehicle for 2-4 hours.
-
Add stress-inducing agents to the medium and co-incubate with this compound for 24-48 hours.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Express the data as relative luminescence units (RLU) or as a percentage of the vehicle-treated control.
-
Protocol 3: Beta-Cell Proliferation Assay (EdU Incorporation)
This protocol outlines a method to assess beta-cell proliferation by measuring the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine.
Materials:
-
Beta-cell line or dispersed islet cells
-
Culture medium
-
This compound
-
EdU labeling solution
-
Click-iT® EdU Imaging Kit (or equivalent)
-
Fluorescence microscope or high-content imaging system
-
DAPI for nuclear counterstaining
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Treat cells with this compound or vehicle for 24-72 hours.
-
-
EdU Labeling:
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
-
EdU Detection:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash once with 3% BSA in PBS.
-
-
Nuclear Staining and Imaging:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.
-
Conclusion
The provided protocols offer a framework for investigating the effects of this compound on pancreatic beta-cell function and survival in vitro. These assays are crucial for elucidating the therapeutic potential of HDAC3 inhibition in the context of diabetes. Researchers can adapt these protocols to their specific cell models and experimental questions to further explore the role of this compound and other HDAC inhibitors in beta-cell biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats. | Broad Institute [broadinstitute.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRD3308 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of BRD3308, a selective inhibitor of histone deacetylase 3 (HDAC3), in mouse models of diabetes. The protocols outlined below are compiled from established research and are intended to facilitate the investigation of this compound as a potential therapeutic agent for diabetes. This document includes recommended dosage, administration protocols, and detailed methodologies for evaluating the efficacy of this compound in preserving pancreatic β-cell function and mass.
Introduction
Diabetes mellitus is characterized by the progressive loss or dysfunction of insulin-producing β-cells in the pancreatic islets. This compound has emerged as a promising small molecule that targets HDAC3, an enzyme implicated in the inflammatory and apoptotic pathways that contribute to β-cell death in both type 1 and type 2 diabetes.[1][2] By selectively inhibiting HDAC3, this compound has been shown to suppress pancreatic islet inflammation, reduce β-cell apoptosis, and promote β-cell proliferation and insulin secretion in preclinical models.[1][3] These notes are designed to provide researchers with the necessary protocols to further explore the therapeutic potential of this compound in diabetic mouse models.
Quantitative Data Summary
The following table summarizes the recommended dosage and administration details for this compound in nonobese diabetic (NOD) mice, a common model for type 1 diabetes.
| Parameter | Details | Reference |
| Mouse Model | Nonobese Diabetic (NOD) Mice | [1] |
| Dosage Range | 0.1, 1, and 10 mg/kg body weight | [1] |
| Effective Dose | 10 mg/kg demonstrated significant efficacy | [1][3] |
| Administration | Intraperitoneal (I.P.) Injection | [1] |
| Vehicle | 10% DMSO, 45% PEG-400, 45% Saline | [1] |
| Treatment Regimen (Prevention) | Daily I.P. injections for 2 weeks, followed by twice-weekly injections until 25 weeks of age. | [1] |
| Treatment Regimen (Reversal) | Daily I.P. injections for 4 weeks, followed by twice-weekly injections for an additional 4 weeks. | [1] |
Signaling Pathway of this compound in Pancreatic β-Cells
This compound acts by inhibiting HDAC3, which plays a crucial role in the regulation of gene expression related to inflammation and apoptosis in pancreatic β-cells. In the context of diabetes, pro-inflammatory cytokines such as IL-1β and IFN-γ can activate signaling pathways involving NF-κB and STAT1, leading to the expression of pro-apoptotic genes and subsequent β-cell death. HDAC3 is known to deacetylate and activate NF-κB, promoting the transcription of inflammatory and apoptotic target genes. By inhibiting HDAC3, this compound is hypothesized to maintain the acetylated, less active state of NF-κB, thereby suppressing the downstream inflammatory cascade and protecting β-cells from cytokine-induced apoptosis.[4][5][6][7]
Experimental Workflow
A typical experimental workflow to evaluate the efficacy of this compound in a mouse model of diabetes would follow the logical progression outlined below.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG-400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO to achieve a 10% final concentration. For example, for a 1 ml final solution, add 100 µl of DMSO.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add the required volume of PEG-400 to achieve a 45% final concentration (450 µl for a 1 ml final solution).
-
Add the required volume of saline to achieve a 45% final concentration (450 µl for a 1 ml final solution).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Prepare the vehicle control solution using the same procedure, omitting the this compound powder.
-
Store the prepared solutions at 4°C for short-term use or at -20°C for long-term storage. Warm to room temperature before injection.
In Vivo Procedures
a. Glucose Tolerance Test (GTT)
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Syringes for intraperitoneal injection
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a 2 g/kg body weight dose of glucose solution via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group.
b. Insulin Tolerance Test (ITT)
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Syringes for intraperitoneal injection
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the initial body weight of each mouse.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a 0.75 U/kg body weight dose of insulin solution via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Plot the percentage of initial blood glucose over time for each group.
Ex Vivo Islet Analyses
a. Pancreatic Islet Isolation
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque or other density gradient medium
-
Surgical instruments
Procedure:
-
Euthanize the mouse and sterilize the abdomen with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
-
Excise the distended pancreas and incubate it at 37°C for 10-15 minutes to digest the tissue.
-
Stop the digestion by adding cold HBSS and gently pipette to disperse the tissue.
-
Wash and filter the digest to remove exocrine tissue.
-
Purify the islets using a density gradient centrifugation method.
-
Hand-pick the purified islets under a stereomicroscope for subsequent assays.
b. Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
Purified islets
-
ELISA kit for insulin measurement
Procedure:
-
Pre-incubate size-matched groups of islets in KRBB with low glucose for 1 hour at 37°C.
-
Replace the buffer with fresh low glucose KRBB and incubate for 1 hour. Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with high glucose KRBB and incubate for 1 hour. Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using an ELISA kit.
-
Normalize the insulin secretion to the number of islets or total protein content.
c. Apoptosis Assay (TUNEL Staining)
Materials:
-
Paraffin-embedded pancreatic sections
-
TUNEL assay kit
-
Insulin antibody for co-staining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the pancreatic tissue sections.
-
Perform antigen retrieval as required.
-
Follow the manufacturer's protocol for the TUNEL assay to label fragmented DNA.
-
Co-stain with an anti-insulin antibody to identify β-cells.
-
Counterstain with DAPI to visualize nuclei.
-
Image the sections using a fluorescence microscope and quantify the percentage of TUNEL-positive β-cells.
d. Proliferation Assay (Ki67 Staining)
Materials:
-
Paraffin-embedded pancreatic sections
-
Ki67 antibody
-
Insulin antibody for co-staining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the pancreatic tissue sections.
-
Perform antigen retrieval.
-
Incubate the sections with primary antibodies against Ki67 and insulin.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Image the sections using a fluorescence microscope and quantify the percentage of Ki67-positive β-cells.
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the therapeutic effects of this compound in mouse models of diabetes. By following these standardized procedures, researchers can obtain reliable and reproducible data on the efficacy of this compound in preserving β-cell mass and function, which is critical for the development of novel diabetes therapies.
References
- 1. Inhibition of histone deacetylase 3 protects beta cells from cytokine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase 3 protects beta cells from cytokine-induced apoptosis. | Broad Institute [broadinstitute.org]
- 4. Histone deacetylases 1 and 3 but not 2 mediate cytokine-induced beta cell apoptosis in INS-1 cells and dispersed primary islets from rats and are differentially regulated in the islets of type 1 diabetic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitor-Mediated Beta-Cell Protection Against Cytokine-Induced Toxicity Is STAT1 Tyr701 Phosphorylation Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
Application Notes and Protocols for BRD3308 Treatment of Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BRD3308, a selective Histone Deacetylase 3 (HDAC3) inhibitor, in primary neuron cultures. The protocols outlined below are intended to serve as a starting point for investigating the neuroprotective and anti-inflammatory effects of this compound in various in vitro models of neurological damage and disease.
Introduction
This compound is a potent and selective inhibitor of HDAC3, an enzyme implicated in the pathophysiology of various neurological disorders.[1][2] Inhibition of HDAC3 has been shown to confer neuroprotection and reduce neuroinflammation in preclinical models of brain injury.[2][3] Specifically, this compound has demonstrated therapeutic potential by modulating microglial pyroptosis and neuroinflammation in a mouse model of intraventricular hemorrhage.[2][4] The primary mechanism of action is believed to involve the upregulation of peroxisome proliferator-activated receptor γ (PPARγ), which in turn inhibits the NLRP3 inflammasome pathway.[2][4]
These protocols provide detailed methodologies for treating primary neuron cultures with this compound and assessing its effects on neuronal viability and relevant signaling pathways.
Data Presentation
This compound Properties and Recommended Concentration Ranges
| Property | Value | Reference |
| Target | Histone Deacetylase 3 (HDAC3) | [1] |
| IC₅₀ for HDAC3 | 54 - 64 nM | [1][4] |
| Selectivity | >20-fold selective over HDAC1 and HDAC2 | [1] |
| Recommended Starting Concentration Range for Primary Neurons | 100 nM - 10 µM | Based on IC₅₀ and typical concentrations for HDAC inhibitors |
| Recommended Treatment Duration | 24 - 72 hours | Based on typical experimental timelines for neuroprotection assays |
Note: The optimal concentration and duration of this compound treatment should be empirically determined for each specific primary neuron type and experimental condition.
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-E medium
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Papain
-
DNase I
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Prepare culture vessels by coating with 50 µg/mL poly-D-lysine overnight at 37°C, followed by washing with sterile water and coating with 20 µg/mL laminin for at least 2 hours at 37°C.[5]
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18 embryos in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue and transfer to a sterile conical tube.
-
Digest the tissue with a papain solution containing DNase I at 37°C for 15-30 minutes with gentle agitation.[5]
-
Gently dissociate the tissue by trituration with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/well in a 48-well plate) in pre-warmed Neurobasal® Plus complete medium.[6]
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.
-
After 24 hours, perform a half-media change to remove cellular debris. Continue with half-media changes every 3-4 days.
This compound Treatment Protocol
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurobasal® Plus complete medium
Procedure:
-
On the desired day in vitro (DIV), typically DIV 7-10 for mature cultures, prepare fresh culture medium containing various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
If modeling injury, induce the insult (e.g., excitotoxicity with glutamate or NMDA, oxidative stress with H₂O₂) at this stage, either concurrently with or prior to this compound treatment.
-
Perform a half-media change on the cultured neurons, replacing the old medium with the prepared this compound or vehicle control medium.
-
Return the cultures to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, proceed with downstream analyses such as cell viability assays or immunocytochemistry.
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability by assessing mitochondrial reductase activity.
Materials:
-
This compound-treated primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Immunofluorescence Staining
This protocol allows for the visualization of neuronal morphology and the expression of specific proteins.
Materials:
-
This compound-treated primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-GFAP for astrocytes, anti-Iba1 for microglia, anti-cleaved caspase-3 for apoptosis)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for this compound treatment.
References
- 1. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylase 3 (HDAC3) Mediates Ischemic Preconditioning and Protects Cortical Neurons against Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Utilizing BRD3308 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDAC3, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression. This activity makes this compound a valuable tool for studying the role of HDAC3 in various biological processes and a potential therapeutic agent in diseases such as cancer and neuroinflammatory disorders.[4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), it can reveal the specific genomic loci where a protein of interest is bound. Utilizing this compound in a ChIP assay allows researchers to probe the direct effects of HDAC3 inhibition on the chromatin landscape. A primary application is to assess changes in histone acetylation marks, such as H3K27ac, at specific gene promoters or enhancers following treatment with the inhibitor.
These application notes provide a detailed protocol for using this compound in a ChIP assay to study changes in H3K27ac levels.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the catalytic activity of HDAC3, preventing the deacetylation of its substrates, including key lysine residues on histone tails. This leads to an accumulation of histone acetylation, a hallmark of active chromatin. One of the key histone marks affected is the acetylation of lysine 27 on histone H3 (H3K27ac), which is strongly associated with active enhancers and promoters.
HDAC3 is a core component of several repressor complexes, including the NCOR/SMRT complex, which is recruited to specific genomic loci by transcription factors. By inhibiting HDAC3, this compound can reverse the repressive effects of these complexes, leading to the activation of target genes. HDAC3 has been implicated in several signaling pathways, including the NF-κB and STAT pathways, which are critical for inflammatory responses.
Caption: A diagram of the HDAC3 signaling pathway.
Experimental Protocols
Cell Treatment with this compound for ChIP Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Cells of interest (e.g., Diffuse Large B-cell Lymphoma - DLBCL cell lines)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
For a standard ChIP experiment, approximately 1-5 x 10^7 cells per immunoprecipitation (IP) are recommended.
-
-
This compound Treatment:
-
Dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentration. A concentration range of 5-10 µM is a good starting point for many cell lines.
-
A recent study on DLBCL cell lines suggests that treatment with this compound can effectively increase H3K27ac levels. While the exact concentration for ChIP was not specified, a dose-dependent increase in H3K27ac was observed.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Incubate the cells for a period of 6 to 24 hours. The optimal treatment time may vary depending on the cell type and the specific gene targets being investigated.
-
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol describes the steps for performing a ChIP assay on cells treated with this compound to assess H3K27ac levels.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Sonicator
-
Anti-H3K27ac antibody (ChIP-grade)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit or phenol:chloroform
Experimental Workflow:
Caption: A diagram illustrating the ChIP experimental workflow.
Procedure:
-
Cross-linking:
-
After this compound treatment, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
-
-
Nuclear Lysis and Sonication:
-
Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. The optimal sonication conditions must be determined empirically for each cell type and sonicator.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant (chromatin) with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Add the anti-H3K27ac antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture and Washes:
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the formaldehyde cross-links by incubating the eluates and the input sample at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific genomic regions by qPCR or prepare libraries for ChIP-seq.
-
Data Presentation
The effect of this compound on H3K27ac levels at specific gene loci can be quantified using ChIP-qPCR. The results should be presented as fold enrichment relative to a negative control region and/or the IgG control.
Table 1: Expected Quantitative ChIP-qPCR Results
| Target Gene Locus | Treatment | Antibody | Fold Enrichment (vs. IgG) | Fold Change (this compound vs. Vehicle) |
| MHC Class II | Vehicle (DMSO) | Anti-H3K27ac | Baseline | 1.0 |
| This compound (10 µM) | Anti-H3K27ac | Increased | > 1.0 | |
| Vehicle (DMSO) | Normal Rabbit IgG | Background | - | |
| This compound (10 µM) | Normal Rabbit IgG | Background | - | |
| CIITA | Vehicle (DMSO) | Anti-H3K27ac | Baseline | 1.0 |
| This compound (10 µM) | Anti-H3K27ac | Increased | > 1.0 | |
| Vehicle (DMSO) | Normal Rabbit IgG | Background | - | |
| This compound (10 µM) | Normal Rabbit IgG | Background | - | |
| Negative Control Region | Vehicle (DMSO) | Anti-H3K27ac | Background | - |
| This compound (10 µM) | Anti-H3K27ac | Background | - |
Note: The fold enrichment values are illustrative. Actual values will depend on the cell type, experimental conditions, and the specific genomic locus being investigated. A study on DLBCL cells showed that this compound treatment leads to a significant increase in H3K27ac at the MHC class II and CIITA gene loci.
Conclusion
This compound is a valuable research tool for elucidating the role of HDAC3 in gene regulation. The provided protocols offer a framework for conducting ChIP assays to investigate the impact of HDAC3 inhibition on histone acetylation and the chromatin landscape. Successful application of these methods will provide researchers with critical insights into the epigenetic mechanisms governed by HDAC3 and the therapeutic potential of its selective inhibition.
References
Application Notes and Protocols: Detecting Histone Acetylation Changes Induced by BRD3308 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in the regulation of gene expression. The acetylation status of histones is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders, making HDACs attractive therapeutic targets.
BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC. By inhibiting HDAC3, this compound is expected to increase the levels of histone acetylation, leading to chromatin relaxation and altered gene expression. Western blotting is a widely used and powerful technique to detect and quantify changes in post-translational modifications of proteins, such as histone acetylation, following treatment with small molecule inhibitors like this compound.
These application notes provide a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on histone acetylation in a cellular context.
Signaling Pathway of this compound Action
This compound acts by directly inhibiting the enzymatic activity of HDAC3. This inhibition prevents the removal of acetyl groups from histone tails, leading to an accumulation of acetylated histones. This increase in acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The consequence is a more relaxed chromatin structure, which allows for greater access of transcription factors and the transcriptional machinery to DNA, ultimately resulting in altered gene expression.
Caption: Mechanism of this compound action on histone acetylation and gene expression.
Experimental Protocols
This section details the necessary steps to assess changes in histone acetylation following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, HCT116) in appropriate culture dishes at a density that will ensure 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Dilute the stock solution in fresh culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used in the this compound-treated samples.
-
Remove the old medium and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Histone Extraction (Acid Extraction Method)
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Scrape the cells in ice-cold PBS and transfer them to a microcentrifuge tube. Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes.
-
Nuclear Lysis: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄. Incubate with rotation overnight at 4°C.
-
Histone Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the debris. Transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubating on ice for 1-2 hours.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Carefully discard the supernatant. Wash the histone pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the histone pellet and resuspend it in ultrapure water.
Protein Quantification
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Mix 15-30 µg of histone extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a 15% SDS-polyacrylamide gel to ensure optimal resolution of the low molecular weight histones.[1]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[1] A wet transfer at 100V for 60-90 minutes is recommended for small proteins like histones.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the intensity of the total histone H3 or H4 loading control band.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of histone acetylation after this compound treatment.
Data Presentation
The following tables summarize the recommended experimental parameters and representative quantitative data for a Western blot analysis of histone acetylation following this compound treatment.
Table 1: Experimental Conditions for this compound Treatment
| Parameter | Recommended Range | Notes |
| Cell Line | HeLa, HCT116, or other relevant cancer cell lines | Cell line selection should be based on the research question. |
| This compound Concentration | 0.1 - 10 µM | A dose-response curve is recommended to determine the optimal concentration. |
| Treatment Duration | 6 - 24 hours | A time-course experiment is advised to identify the peak effect. |
| Vehicle Control | DMSO | Use at a concentration equal to the highest solvent concentration in treated samples. |
Table 2: Recommended Antibodies and Dilutions for Western Blot
| Antibody | Host | Supplier | Catalog # | Recommended Dilution |
| Anti-acetyl-Histone H3 (Lys9) | Rabbit | Cell Signaling | 9649 | 1:1000 |
| Anti-acetyl-Histone H3 (Lys27) | Rabbit | Abcam | ab4729 | 1:1000 |
| Anti-acetyl-Histone H4 (pan-acetyl) | Rabbit | Millipore | 06-866 | 1:1000 |
| Anti-Histone H3 (Loading Control) | Rabbit | Abcam | ab1791 | 1:5000 |
| Anti-Histone H4 (Loading Control) | Rabbit | Cell Signaling | 12158 | 1:2000 |
| Anti-Rabbit IgG, HRP-linked | Goat | Cell Signaling | 7074 | 1:2000 - 1:5000 |
Table 3: Representative Quantitative Data of Histone H3 Acetylation (Ac-H3K9) after 24-hour this compound Treatment
| This compound Concentration (µM) | Mean Fold Change in Ac-H3K9 (± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 0.5 | 2.8 ± 0.3 |
| 1.0 | 4.5 ± 0.5 |
| 5.0 | 6.2 ± 0.6 |
| 10.0 | 6.5 ± 0.7 |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome of an experiment using a potent and selective HDAC3 inhibitor like this compound. Actual results should be determined experimentally.
Conclusion
The protocol described in these application notes provides a robust and reliable method for assessing the effect of the HDAC3 inhibitor this compound on histone acetylation. By following this Western blot procedure, researchers can obtain semi-quantitative data on the dose- and time-dependent effects of this novel compound. This information is crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent. It is important to note that while this protocol provides a general framework, specific parameters such as antibody concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
References
Application Notes and Protocols for BRD3308 Administration in In Vivo Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), with an IC50 of 54 nM, demonstrating 23-fold selectivity over HDAC1 and HDAC2.[1] Emerging research has highlighted its therapeutic potential in modulating neuroinflammatory processes, making it a valuable tool for studies in neurological and neurodegenerative disorders. These application notes provide a comprehensive overview of the in vivo administration of this compound for neuroinflammation research, with a focus on its route of administration, dosage, and mechanism of action. The provided protocols are based on peer-reviewed literature to guide researchers in designing and executing their experimental studies.
Mechanism of Action in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of HDAC3. This action initiates a signaling cascade that involves the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2] The activation of PPARγ, in turn, suppresses the NLRP3 inflammasome, a key component in the inflammatory response.[2] This leads to a reduction in microglial pyroptosis and the release of pro-inflammatory cytokines, ultimately mitigating neuroinflammation and improving neurological function.[2][3]
Quantitative Data Summary
The following table summarizes the key findings from a pivotal study investigating the effects of this compound in a mouse model of intraventricular hemorrhage (IVH), a condition characterized by significant neuroinflammation.
| Parameter Assessed | Treatment Group | Outcome | Statistical Significance | Reference |
| Neurobehavioral Performance | This compound | Significantly improved performance | p < 0.05 | [2] |
| Neuronal Loss | This compound | Decreased neuronal loss in the hippocampus | p < 0.05 | [2] |
| Microglial Activation | This compound | Reduced microglial activation in the hippocampus | p < 0.05 | [2] |
| Microglial Pyroptosis | This compound | Decreased pyroptosis in the hippocampus | p < 0.05 | [2] |
| PPARγ Expression | This compound | Upregulated expression | p < 0.05 | [2] |
| NLRP3-mediated Pyroptosis | This compound | Inhibited | p < 0.05 | [2] |
| Inflammatory Cytokines | This compound | Inhibited | p < 0.05 | [2] |
Note: Specific quantitative values (e.g., mean ± SEM) were not available in the cited abstract. The table reflects the reported significant outcomes.
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
This protocol is based on methodologies reported for the intraperitoneal administration of this compound in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Vehicle Formulation:
A commonly used vehicle for the in vivo administration of this compound is a mixture of 10% DMSO, 45% PEG-400, and 45% saline.
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5-10 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add PEG-400: To the DMSO/BRD3308 solution, add the appropriate volume of PEG-400. Vortex the mixture until it is homogeneous.
-
Add Saline: Finally, add the required volume of sterile saline to the mixture. Vortex again to ensure a uniform suspension. The final solution should be clear.
-
Administration:
-
Administer the this compound solution via intraperitoneal (IP) injection.
-
The typical injection volume for mice is 5-10 µL/g of body weight.
-
Ensure proper restraint of the animal to minimize stress and ensure accurate injection into the peritoneal cavity.
-
Representative In Vivo Neuroinflammation Model: Intraventricular Hemorrhage (IVH)
This protocol provides a general outline for inducing IVH in mice, as described in the literature, to study the effects of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Micro-syringe pump
-
Hamilton syringe with a 30-gauge needle
-
Autologous tail blood
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and securely fix its head in a stereotaxic frame.
-
Collection of Autologous Blood: Collect a small volume of blood (e.g., 30 µL) from the tail vein of the mouse that will receive the injection.
-
Craniotomy: Create a small burr hole in the skull over the target ventricle using a micro-drill. Stereotaxic coordinates for the lateral ventricle in mice are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.2 mm ventral from the dural surface.
-
Intraventricular Injection:
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the autologous blood into the ventricle at a slow and controlled rate (e.g., 2 µL/min) using the micro-syringe pump.
-
After the injection is complete, leave the needle in place for a few minutes to prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.
-
This compound Treatment: Administer this compound or vehicle according to the experimental design (e.g., once daily via IP injection starting at a specific time point post-IVH).
Visualizations
Signaling Pathway of this compound in Neuroinflammation
Caption: Proposed signaling pathway of this compound in mitigating neuroinflammation.
Experimental Workflow for In Vivo Neuroinflammation Study
Caption: General experimental workflow for evaluating this compound in a mouse model of neuroinflammation.
Pharmacokinetic Considerations
While the pharmacokinetic profile and brain penetration of this compound have not been extensively detailed in the public domain, its demonstrated efficacy in a central nervous system (CNS) model following intraperitoneal administration strongly suggests that it can cross the blood-brain barrier. The improvement in neurobehavioral performance after intraventricular hemorrhage in mice treated with IP this compound supports its bioavailability in the brain.[2] However, researchers should be aware that detailed information on brain-to-plasma ratios, half-life in the CNS, and potential for efflux by transporters is not yet available. Future studies are warranted to fully characterize the CNS pharmacokinetics of this compound to optimize dosing strategies for various neuroinflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Viability Assay with BRD3308 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a member of the class I histone deacetylases.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[2] Dysregulation of HDAC activity is a common feature in many cancers, leading to aberrant gene expression that promotes tumor growth, proliferation, and survival.[3] Inhibition of HDACs has emerged as a promising therapeutic strategy in oncology.[2] Specifically, HDAC3 has been identified as a key player in various cancer-related processes, including cell cycle progression and apoptosis.[4] this compound, by selectively targeting HDAC3, offers a more focused therapeutic approach with a potential for reduced off-target effects compared to pan-HDAC inhibitors.[1] These application notes provide a comprehensive guide to assessing the effect of this compound on cancer cell viability.
Mechanism of Action of HDAC3 Inhibition in Cancer
HDAC3 is involved in several signaling pathways that are critical for cancer cell survival and proliferation. Its inhibition by this compound can lead to a cascade of events that ultimately result in decreased cell viability and induction of apoptosis. Key mechanisms include:
-
Cell Cycle Arrest: HDAC3 is involved in the regulation of cell cycle progression.[4] Its inhibition can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclins, resulting in cell cycle arrest, often at the G1/S or G2/M phase.[5]
-
Induction of Apoptosis: HDAC inhibitors, including those targeting HDAC3, can induce apoptosis through both the intrinsic and extrinsic pathways.[6] This can occur via the upregulation of pro-apoptotic proteins (e.g., Bim, Bid, Bak, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[7][8]
-
Modulation of Non-Histone Proteins: HDAC3 deacetylates numerous non-histone proteins, including transcription factors and signaling molecules.[2] Inhibition of HDAC3 can alter the activity of these proteins, impacting various oncogenic signaling pathways.
Data Presentation: Effect of this compound on Cancer Cell Viability
While extensive quantitative data across a wide range of cancer cell lines is still emerging for this compound, studies have demonstrated its dose-dependent efficacy in reducing the viability of cancer cells. The following table summarizes the observed effects of this compound on primary Diffuse Large B-cell Lymphoma (DLBCL) patient-derived xenograft (PDX) models.
| Cancer Type | Cell Line/Model | Assay Type | Observed Effect of this compound | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | 6 Primary Patient-Derived Xenograft (PDX) Models | In vitro organoid culture viability assay | Dose-dependent decrease in cell viability with increasing concentrations of this compound. | [1] |
Experimental Protocols
This section provides a detailed protocol for a common colorimetric cell viability assay, the MTT assay, which can be adapted for use with other similar assays such as XTT, MTS, or WST-1. For luminescence-based assays like CellTiter-Glo, refer to the manufacturer's instructions for specific reagent preparation and incubation times.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the optimal range for your cell line.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for assessing cancer cell viability with this compound using the MTT assay.
Caption: Simplified signaling pathway of HDAC3 inhibition by this compound in cancer cells.
References
- 1. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel HDACi structure that inhibits the proliferation of ovarian cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - IC50 values of this compound and SAHA for HDACs 1â9. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for BRD3308 in HIV-1 Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Persistent latent reservoirs of Human Immunodeficiency Virus Type 1 (HIV-1) in resting CD4+ T cells are the primary obstacle to a cure for HIV/AIDS. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency-Reversing Agents (LRAs) to expose the infected cells to immune-mediated clearance or viral cytopathic effects. BRD3308 is a potent and selective small-molecule inhibitor of Histone Deacetylase 3 (HDAC3), an enzyme implicated in the epigenetic silencing of HIV-1 transcription.[1][2][3] By selectively targeting HDAC3, this compound offers a more focused approach to reversing HIV-1 latency with potentially fewer off-target effects compared to pan-HDAC inhibitors.[3]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in in vitro and ex vivo models of HIV-1 latency.
Mechanism of Action
HIV-1 latency is, in part, maintained by the recruitment of HDACs to the viral Long Terminal Repeat (LTR) promoter region.[4][5] HDACs remove acetyl groups from histone tails, leading to a condensed chromatin structure that represses gene transcription.[6] this compound is a selective inhibitor of HDAC3.[2][3] Its mechanism of action involves the following key steps:
-
Inhibition of HDAC3: this compound binds to the active site of HDAC3, preventing it from deacetylating histones associated with the HIV-1 LTR.
-
Histone Hyperacetylation: The inhibition of HDAC3 leads to an accumulation of acetylated histones (hyperacetylation) at the HIV-1 promoter.
-
Chromatin Remodeling: Histone hyperacetylation results in a more open and transcriptionally permissive chromatin environment.
-
Recruitment of Transcription Factors: The accessible chromatin allows for the recruitment of host transcription factors, such as NF-κB, to the HIV-1 LTR.[4][6]
-
Activation of HIV-1 Transcription: The assembly of the transcription machinery on the LTR initiates the transcription of the proviral DNA, leading to the production of viral RNA and proteins.
This targeted epigenetic modification reactivates the latent HIV-1 provirus, making the infected cell visible to the immune system.
Quantitative Data
This compound exhibits high selectivity for HDAC3 over other Class I HDACs. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (µM) | Ki (µM) | Selectivity (fold) vs. HDAC3 (based on IC50) |
| HDAC1 | 1.26[7] | 5.1[7] | ~23 |
| HDAC2 | 1.34[7] | 6.3[7] | ~25 |
| HDAC3 | 0.054[7] | 0.029[8] | 1 |
Table 2: Ex Vivo HIV-1 Outgrowth Induction in Resting CD4+ T Cells from ART-Treated, Aviremic Patients
| Treatment | Concentration | Infectious Units Per Million (IUPM) Cells (Range) |
| This compound | 15 µM | Comparable to SAHA[2] |
| SAHA (Vorinostat) | 335 nM | Comparable to this compound[2] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Preparation and Storage of this compound
This compound is soluble in DMSO.[9]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage:
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
In Vitro HIV-1 Reactivation in 2D10 Cell Line
The 2D10 cell line is a Jurkat T cell-based model of HIV-1 latency that contains a full-length HIV-1 genome with a GFP reporter gene.[2] Reactivation of the provirus can be quantified by measuring GFP expression.
Materials:
-
2D10 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed 2D10 cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 5 µM to 30 µM.[2] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for various time points (e.g., 6, 12, 18, and 24 hours).[2]
-
Cell Harvesting and Staining:
-
After incubation, transfer the cells to flow cytometry tubes.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS containing a viability dye (optional but recommended).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring GFP fluorescence in the appropriate channel.
-
Gate on the live cell population based on forward and side scatter and viability dye exclusion.
-
Quantify the percentage of GFP-positive cells as a measure of HIV-1 reactivation.
-
Ex Vivo Quantitative Viral Outgrowth Assay (qVOA)
The qVOA is the gold standard for measuring the frequency of replication-competent latent HIV-1 in resting CD4+ T cells from infected individuals.[10]
Materials:
-
Blood samples from ART-treated, aviremic HIV-1 infected individuals
-
Ficoll-Paque for PBMC isolation
-
Resting CD4+ T cell isolation kit (negative selection)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
PBMCs from an uninfected donor (for co-culture)
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T cell activation (positive control)
-
96-well cell culture plates
-
p24 ELISA kit
Protocol:
-
Isolation of Resting CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood by density gradient centrifugation using Ficoll-Paque.
-
Isolate resting CD4+ T cells from the PBMC fraction using a negative selection kit to deplete activated T cells, B cells, NK cells, monocytes, and CD8+ T cells. Purity should be confirmed by flow cytometry.
-
-
Cell Plating and Treatment:
-
Resuspend the purified resting CD4+ T cells in complete RPMI-1640 medium.
-
Plate the cells in a limiting dilution series in a 96-well plate (e.g., 2.5 x 10^6, 0.5 x 10^6, and 0.1 x 10^6 cells per well).[2]
-
Add this compound to the appropriate wells to a final concentration of 15 µM.[2] Include a positive control (e.g., PHA and IL-2) and a negative (no treatment) control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Co-culture and Viral Outgrowth:
-
The following day, wash the cells to remove the this compound.
-
Add PBMCs from an uninfected donor (previously stimulated with PHA) to each well to serve as target cells for viral propagation.
-
Culture the cells for 15 to 19 days, adding fresh medium and target cells as needed (e.g., a second addition of target cells can be performed).[2]
-
-
Detection of Viral Outgrowth:
-
On days 15 and 19, collect the culture supernatant from each well.[2]
-
Measure the concentration of the HIV-1 p24 capsid protein in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
A well is considered positive for viral outgrowth if the p24 concentration is above the limit of detection of the assay.
-
Calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM) resting CD4+ T cells, using a maximum likelihood method based on the number of positive wells at each cell dilution.
-
Safety and Toxicity
In the context of ex vivo experiments, this compound at a concentration of 15 µM did not decrease cell viability or induce T cell activation markers (CD69, CD25, and HLA-DR).[6] However, as with any experimental compound, it is essential to perform dose-response and cytotoxicity assays for each specific cell type and experimental condition. In vivo studies in mice have shown that this compound is well-tolerated at doses up to 10 mg/kg.[11][12]
Conclusion
This compound is a valuable research tool for investigating the mechanisms of HIV-1 latency and for evaluating the "shock and kill" strategy for HIV-1 eradication. Its selectivity for HDAC3 makes it an attractive candidate for further development as a latency-reversing agent. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of HIV-1 persistence.
References
- 1. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Regulation of HIV-1 gene expression by histone acetylation and factor recruitment at the LTR promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of BRD3308 Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator involved in a myriad of cellular processes.[1][2][3] HDACs, by removing acetyl groups from histone and non-histone proteins, play a crucial role in chromatin structure, gene transcription, and the regulation of various signaling pathways.[4][5] Selective inhibition of HDAC3 by this compound has been shown to modulate inflammatory responses, suppress apoptosis in certain cell types, and reactivate latent HIV-1 transcription.[1][2][6] Notably, this compound has demonstrated therapeutic potential in models of diabetes, neuroinflammation, and certain cancers by influencing pathways such as NF-κB and PPARγ.[6][7][8]
Understanding the global proteomic changes induced by this compound is critical for elucidating its complete mechanism of action, identifying novel therapeutic targets, discovering biomarkers for drug efficacy, and assessing potential off-target effects. Mass spectrometry-based proteomics offers a powerful platform for the comprehensive and quantitative analysis of the cellular proteome in response to small molecule treatment.[9][10][11]
These application notes provide detailed protocols for the preparation and analysis of cell lysates treated with this compound using mass spectrometry. The subsequent sections will outline the experimental workflow, from cell culture and lysis to protein digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and present hypothetical quantitative data to illustrate the expected outcomes.
Signaling Pathway Modulated by this compound
The following diagram illustrates a simplified signaling pathway known to be affected by the inhibition of HDAC3 with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Mass spectrometry-based proteomics as an emerging tool in clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Following BRD3308 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from histones and other non-histone proteins.[3][4] Dysregulation of HDAC activity is implicated in various diseases, including cancer.[2][3] HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics due to their ability to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[2][3][4] This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7]
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[5][6]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5][6][7]
This dual-staining approach allows for the categorization of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following table presents hypothetical quantitative data illustrating the dose-dependent effect of this compound on the induction of apoptosis in a cancer cell line after 48 hours of treatment, as determined by Annexin V/PI flow cytometry.
| This compound Concentration (µM) | Cell Line | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | Cancer Cell Line X | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | Cancer Cell Line X | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 5 | Cancer Cell Line X | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 10 | Cancer Cell Line X | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 2.7 |
| Data are presented as mean ± standard deviation from three independent experiments. This data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Seed the cancer cell line of interest in 6-well plates at a density that will ensure 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Include a vehicle control containing the same concentration of the solvent used for the this compound stock solution.[5]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells, into a centrifuge tube. Wash the adherent cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the previously collected medium.[5][6]
-
Suspension Cells: Collect the cells directly into a centrifuge tube.[6]
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer (provided with the apoptosis detection kit) at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC (or another suitable fluorochrome) and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[5]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5][8]
-
-
Flow Cytometry Analysis:
-
Following incubation, add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within one hour of staining.[8]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up appropriate compensation and gating.[5]
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample for statistically significant analysis.[9]
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic).[5]
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
References
- 1. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Co-treatment of BRD3308 with Other Epigenetic Modifiers
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD3308 is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3)[1][2]. Epigenetic modifications are crucial in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer. HDAC inhibitors, such as this compound, represent a promising class of therapeutic agents. Co-treatment of HDAC inhibitors with other epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors and bromodomain and extra-terminal (BET) inhibitors, has emerged as a powerful strategy to enhance anti-cancer efficacy and overcome drug resistance[3][4][5]. This document provides detailed application notes and experimental protocols for studying the synergistic effects of this compound in combination with other epigenetic modifiers.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50/Ki | Assay Type | Reference |
| HDAC3 | IC50: 54 nM | Cell-free assay | [1] |
| HDAC1 | IC50: 1.26 µM | Cell-free assay | [1] |
| HDAC2 | IC50: 1.34 µM | Cell-free assay | [1] |
| HDAC3 | Ki: 29 nM | Cell-free assay | [1] |
| HDAC1 | Ki: 5.1 µM | Cell-free assay | [1] |
| HDAC2 | Ki: 6.3 µM | Cell-free assay | [1] |
Table 2: Representative Data on this compound Co-treatment Effects (Hypothetical Data Based on Literature Review)
| Co-treatment Agent | Cell Line | Effect Measured | Observation | Combination Index (CI) |
| DNMT Inhibitor (e.g., 5-Azacytidine) | Breast Cancer (MCF-7) | Cell Viability (MTT Assay) | Synergistic reduction in cell viability | < 1 |
| BET Inhibitor (e.g., JQ1) | Glioblastoma (LN-229) | Apoptosis (Annexin V Assay) | Significant increase in apoptotic cells | < 1 |
| Pan-HDAC Inhibitor (e.g., SAHA) | Lymphoma (Raji) | Gene Expression (qRT-PCR) of p21 | Synergistic upregulation of p21 | N/A |
Note: The data in Table 2 is illustrative and based on the general findings of synergistic effects between HDAC inhibitors and other epigenetic modifiers as reported in the literature. Specific quantitative data for this compound co-treatments may need to be generated experimentally.
Experimental Protocols
Protocol 1: In Vitro Co-treatment and Synergy Analysis
This protocol outlines the steps to assess the synergistic effects of this compound and another epigenetic modifier on cancer cell viability.
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, LN-229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Co-treatment epigenetic modifier (e.g., 5-Azacytidine, JQ1; stock solutions in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the co-treatment drug in complete medium. A dose-response matrix should be designed to test various concentrations of each drug alone and in combination[6][7].
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI)[8][9]. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Assessment of Apoptosis by Western Blot
This protocol describes how to measure the levels of key apoptosis-related proteins following co-treatment.
1. Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Induction of Apoptosis by HDAC Inhibitors
Caption: Signaling pathway for apoptosis induction by this compound and other epigenetic modifiers.
Experimental Workflow: Synergy Analysis
Caption: Workflow for determining the synergistic effects of this compound co-treatment.
Logical Relationship: Rationale for Co-treatment
Caption: Rationale for the co-treatment of this compound with other epigenetic modifiers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination drug screen identifies synergistic drug interaction of BCL-XL and class I histone deacetylase inhibitors in MYC-amplified medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of drug combination effects with a minimal set of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Stable Cell Line with BRD3308 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator involved in a myriad of cellular processes including gene transcription, cell cycle progression, and apoptosis.[1][2] The development of cell lines resistant to this compound is a critical step in understanding the mechanisms of drug resistance, identifying potential therapeutic workarounds, and discovering novel drug targets. These application notes provide a detailed protocol for generating and characterizing a stable cell line with acquired resistance to this compound.
Mechanism of Action of this compound
This compound selectively inhibits HDAC3, leading to an increase in the acetylation of histone and non-histone proteins.[1][2] This alteration in acetylation status modulates various signaling pathways. For instance, this compound has been shown to suppress inflammation-induced apoptosis and has anti-inflammatory properties.[3] It can modulate the PPARγ/NLRP3/GSDMD and NF-κB signaling pathways.[3][4] Understanding these pathways is crucial for investigating the potential mechanisms of resistance.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Selectivity vs. HDAC3 |
| HDAC1 | 1.08[1] | ~17-fold |
| HDAC2 | 1.15[1] | ~18-fold |
| HDAC3 | 0.064 [1] | - |
Table 2: Characterization of Parental vs. This compound-Resistant Cell Line
| Parameter | Parental Cell Line (e.g., MCF-7) | This compound-Resistant Cell Line (MCF-7/BRD-R) |
| Morphology | (Description of typical morphology) | (Note any observed changes, e.g., increased size, altered shape) |
| Doubling Time | (e.g., ~24 hours) | (Measure and record) |
| This compound IC50 | (Experimentally determined) | (Experimentally determined, expect a significant increase) |
| Resistance Index (RI) | 1 | (IC50 of Resistant Line) / (IC50 of Parental Line) |
| HDAC3 Expression Level | (Normalized to housekeeping gene) | (Measure via qPCR or Western Blot) |
| Expression of ABC Transporters (e.g., MDR1) | (Normalized to housekeeping gene) | (Measure via qPCR or Western Blot) |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in the Parental Cell Line
This protocol is essential to establish the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cell line (e.g., MCF-7, A549, or another relevant line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the various concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of a this compound-Resistant Stable Cell Line
This protocol uses a stepwise dose-escalation method to select for resistant cells.[5][6]
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25, T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.[6]
-
Monitoring and Subculturing: Closely monitor the cells. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a stable rate in the presence of the initial this compound concentration, gradually increase the drug concentration. A typical increase is 1.5 to 2-fold.
-
Repeat and Cryopreserve: Repeat the process of monitoring, subculturing, and dose escalation. It is crucial to cryopreserve cells at each successful concentration step as a backup.[7]
-
Establishing the Final Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50).[5]
-
Stabilization: Once the desired resistance level is achieved, maintain the resistant cell line in a medium containing a constant, high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
Protocol 3: Characterization of the this compound-Resistant Cell Line
1. Confirmation of Resistance:
-
Determine the IC50 of this compound in the newly generated resistant cell line and the parental cell line in parallel using Protocol 1.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 confirms resistance.[6]
2. Stability of Resistance:
-
Culture the resistant cells in a drug-free medium for an extended period (e.g., 10-20 passages).
-
Periodically re-determine the IC50 to see if the resistance is stable or reverts in the absence of selective pressure.
3. Investigation of Resistance Mechanisms:
-
Gene Expression Analysis (qPCR): Analyze the expression levels of HDAC3 to check for target amplification or downregulation. Investigate the expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1, ABCG2), which are common mediators of drug efflux.
-
Protein Expression Analysis (Western Blot): Quantify the protein levels of HDAC3 and ABC transporters to confirm the qPCR findings.
-
Sequencing: Sequence the HDAC3 gene in the resistant cell line to identify potential mutations that might prevent this compound binding.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound leading to altered gene expression.
Caption: Stepwise workflow for establishing a this compound-resistant cell line.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating BRD3308: A Technical Guide to Overcoming Aqueous Solubility Challenges
For researchers and drug development professionals working with the selective HDAC3 inhibitor BRD3308, its inherent low aqueous solubility can present a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve common solubility issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with poor solubility in aqueous solutions.[1] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[2] However, it is considered insoluble in water.[3]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?
A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to fall out of solution.[1]
Q3: How can I prevent my this compound from precipitating during dilution into aqueous media?
A3: To prevent precipitation, it is crucial to manage the transition from an organic solvent to an aqueous environment carefully. Key strategies include:
-
Minimizing the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally less than 0.5%, while ensuring the compound remains in solution.[1]
-
Serial dilutions: Instead of a single large dilution, perform initial serial dilutions in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer.[1]
-
Using solubility enhancers: The inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your aqueous buffer can help maintain the solubility of the compound.[1]
Q4: Can adjusting the pH of my aqueous buffer improve this compound solubility?
Quantitative Solubility Data
For ease of reference, the reported solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Source |
| DMSO | 57 mg/mL (198.4 mM) | [3] |
| DMSO | 30 mg/mL | [2] |
| DMF | 30 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Note: There is conflicting information regarding the solubility of this compound in Ethanol.[2][3] It is recommended to perform a small-scale test to confirm solubility in your specific grade of ethanol.
Experimental Protocols
Protocol for Preparing an In Vivo Formulation of this compound
This protocol is based on a formulation that has been validated for in vivo use and involves a multi-step process to ensure a clear solution.[3][4]
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
PEG300
-
Tween® 80
-
ddH2O (double-distilled water) or saline
Procedure:
-
Prepare a concentrated stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in fresh, high-purity DMSO to create a concentrated stock solution (e.g., 57 mg/mL).[3] Ensure the solution is clear.
-
-
Prepare the vehicle solution:
-
In a separate sterile tube, combine the components of the vehicle in the following order, ensuring complete mixing after each addition. The volumes provided are for a final formulation with 5% DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween® 80 and mix thoroughly until the solution is clear.
-
Add 500 µL of ddH2O (or saline) to the PEG300/Tween® 80 mixture and mix until a homogenous solution is formed.
-
-
Prepare the final formulation:
-
To prepare a 1 mL working solution, add 50 µL of the concentrated this compound DMSO stock solution to the 950 µL of the prepared vehicle solution.
-
Mix thoroughly until the final solution is clear.
-
It is recommended to use the mixed solution immediately for optimal results.[3]
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Signaling pathway of this compound in neuroinflammation.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BRD3308 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BRD3308, a selective HDAC3 inhibitor. The focus is on minimizing off-target effects to ensure data integrity and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is Histone Deacetylase 3 (HDAC3).[1][2][3] It exhibits high selectivity for HDAC3 over other HDAC isoforms, particularly HDAC1 and HDAC2, which are its main off-targets.[1][2][3] The selectivity for HDAC3 is approximately 23-fold higher than for HDAC1 and HDAC2.[2] A recent study also identified Metallo-Beta-Lactamase Domain Containing 2 (MBLAC2) as a potential off-target for the broader class of hydroxamate-based HDAC inhibitors, to which this compound belongs.
Q2: What is a good starting concentration for in vitro experiments with this compound?
A2: For in vitro cellular assays, a starting concentration range of 5 µM to 30 µM has been used effectively in various cell lines.[1][2] However, the optimal concentration is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect.
Q3: How can I confirm that this compound is engaging its target, HDAC3, in my cells?
A3: Target engagement can be confirmed using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of this compound to HDAC3 in a cellular environment.[4][5][6] Additionally, live-cell assays like the NanoBRET™ Target Engagement Assay can quantitatively measure the binding of this compound to HDAC3 in real-time.[7][8]
Q4: What are the potential downstream consequences of off-target inhibition of HDAC1 and HDAC2?
A4: HDAC1 and HDAC2 are involved in various cellular processes, including cell cycle regulation and neurogenesis.[2][3] Off-target inhibition of HDAC1 and HDAC2 could lead to unintended effects on cell proliferation and differentiation.[9] Therefore, it is crucial to use a concentration of this compound that is selective for HDAC3 to avoid these confounding effects.
Q5: How can I assess the global off-target effects of this compound in my experimental system?
A5: RNA sequencing (RNA-seq) is a comprehensive method to assess the global transcriptional changes induced by this compound.[10][11] By comparing the gene expression profiles of cells treated with a range of this compound concentrations to a vehicle control, you can identify concentration-dependent changes that may be indicative of off-target effects.[11]
Troubleshooting Guides
Issue 1: High cell toxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target effects | The observed toxicity may be due to the inhibition of off-targets like HDAC1 and HDAC2, or other unforeseen targets. Lower the concentration of this compound and perform a detailed dose-response curve to find a therapeutic window where the desired on-target effect is observed without significant toxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell line sensitivity | The specific cell line being used may be particularly sensitive to HDAC inhibition. Consider using a lower concentration range or a different cell line if possible. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Compound stability | This compound, like many small molecules, can degrade over time. Prepare fresh stock solutions regularly and store them appropriately at -80°C for long-term storage and -20°C for short-term.[2] Avoid repeated freeze-thaw cycles. |
| Cell passage number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Assay variability | Ensure consistent cell seeding densities, incubation times, and reagent concentrations across all experiments. Include appropriate positive and negative controls in every assay. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and key off-targets.
| Target | IC50 | Ki | Selectivity (fold vs HDAC3) |
| HDAC3 | 54 nM | 29 nM | 1 |
| HDAC1 | 1.26 µM | 5.1 µM | ~23 |
| HDAC2 | 1.34 µM | 6.3 µM | ~25 |
| Data compiled from multiple sources.[1][2][3] |
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol is for determining the IC50 value of this compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution
-
This compound stock solution (in DMSO)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well.
-
Incubate for 15 minutes at 30°C.
-
Add 5 µL of the fluorogenic HDAC substrate to each well.
-
Incubate for 60 minutes at 30°C.
-
Add 20 µL of HDAC developer solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the target engagement of this compound with HDAC3 in intact cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and antibodies for HDAC3 and a loading control (e.g., GAPDH)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration and perform Western blotting to detect the amount of soluble HDAC3 at each temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified HDAC3 signaling pathway in inflammation.
Caption: Logic diagram for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. portlandpress.com [portlandpress.com]
- 10. How We Think about Targeting RNA with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Determining the optimal incubation time for BRD3308 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal incubation time for BRD3308 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1][2] Its mechanism of action involves binding to the active site of the HDAC3 enzyme, which prevents the removal of acetyl groups from histone and non-histone proteins.[3] This leads to hyperacetylation, resulting in a more relaxed chromatin structure and altered gene expression.[3] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[3][4]
Q2: What is a recommended starting concentration and incubation time for this compound in a new cell line?
For a new cell line, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental endpoint.[4]
-
Concentration: A good starting point is to test a range of concentrations from 0.1 µM to 30 µM.[1][4] Published studies have used concentrations in the range of 5-30 µM for various cell lines.[1]
-
Incubation Time: A preliminary time-course experiment could include time points such as 6, 12, 18, 24, 48, and 72 hours.[1][4] The optimal time will depend on the cell type and the specific biological question being addressed.
Q3: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO (up to 57 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL). It is insoluble in water.[2][5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[1] When stored at -80°C, it is recommended to use it within 6 months.[1]
Q4: What are some key signaling pathways affected by this compound?
This compound, through its inhibition of HDAC3, has been shown to modulate several signaling pathways. One notable pathway is the PPARγ/NLRP3/GSDMD signaling pathway, particularly in the context of neuroinflammation.[6][7] Inhibition of HDAC3 by this compound can upregulate PPARγ, which in turn inhibits the NLRP3 inflammasome, leading to reduced pyroptosis and inflammation.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal incubation time or concentration. | Perform a time-course (e.g., 6, 12, 24, 48, 72 hours) and dose-response (e.g., 0.1 µM to 30 µM) experiment to identify the optimal conditions for your cell line and assay.[1][4] |
| Degraded compound. | Prepare a fresh stock solution of this compound. Ensure proper storage of the compound and stock solutions at -20°C or -80°C.[1] | |
| Cell line is resistant to HDAC3 inhibition. | Confirm HDAC3 expression in your cell line. Consider using a positive control cell line known to be sensitive to HDAC3 inhibitors. | |
| High cell toxicity or death | Concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for your cell line and select a concentration range below the toxic level for your experiments.[8] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Variability between replicates | Inaccurate pipetting or uneven cell seeding. | Use calibrated pipettes and ensure a single-cell suspension for even seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Compound precipitation in culture medium | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the compound in solution. Do not exceed the recommended solvent concentration for your cells. Prepare fresh dilutions from your stock solution for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
MTT or CellTiter-Glo® reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium from a concentrated DMSO stock. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Determining Optimal Incubation Time using a Time-Course Experiment
This protocol helps to identify the optimal incubation time for observing the desired biological effect of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for qPCR)
Procedure:
-
Cell Seeding: Seed cells in multiple wells or plates to have enough for each time point.
-
Treatment: Treat the cells with a predetermined concentration of this compound (based on the dose-response experiment or literature). Include a vehicle-only control.
-
Time Points: Harvest the cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Downstream Analysis: Analyze the harvested cells for the desired endpoint. This could include:
-
Western Blot: To assess changes in protein expression or post-translational modifications (e.g., histone acetylation).
-
qPCR: To measure changes in gene expression.
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.
-
-
Data Analysis: Plot the measured effect against the incubation time to determine the optimal duration for the desired outcome.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 / Ki | Reference(s) |
| HDAC1 | IC50: 1.26 µM, Ki: 5.1 µM | [1] |
| HDAC2 | IC50: 1.34 µM, Ki: 6.3 µM | [1] |
| HDAC3 | IC50: 54 nM, Ki: 29 nM | [1] |
Table 2: Exemplary Cell Culture Conditions for this compound
| Cell Line(s) | Concentration(s) | Incubation Time(s) | Observed Effect | Reference(s) |
| 2D10, J89, THP89, J-Lat 6.3 | 5, 10, 15, 30 µM | 6, 12, 18, 24 h | Increased HIV-1 expression | [1] |
| Resting CD4+ T cells | 15 µM | 24 h / Overnight | Outgrowth of latent HIV-1 | [1] |
| CREBBP-mutant lymphoma cells | 10 µM | Not specified | Induction of p21 expression | [9] |
| Rat INS-1E β cells | 10 µM | Not specified | Reduced cytokine-induced apoptosis | [5] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Mitigating BRD3308-induced cytotoxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of BRD3308 in primary cell cultures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cytotoxicity in primary cells?
A1: this compound is a potent inhibitor of its primary target. However, at concentrations above the optimal range, it can exhibit off-target activities. The leading hypothesis for this compound-induced cytotoxicity involves two main events: the off-target inhibition of pro-survival signaling pathways and the induction of oxidative stress through the generation of reactive oxygen species (ROS). This combination can trigger the intrinsic apoptotic cascade in sensitive primary cell types.
Q2: What are the common signs of cytotoxicity I should look for after this compound treatment?
A2: Common morphological and cellular signs of cytotoxicity include:
-
Morphological Changes: Increased number of floating cells, cell shrinkage, rounding, and detachment from the culture surface.
-
Reduced Cell Viability: A significant decrease in metabolic activity as measured by assays like MTT or resazurin.
-
Increased Apoptosis: Positive staining for apoptotic markers such as Annexin V.
-
Compromised Membrane Integrity: Increased uptake of viability dyes like propidium iodide (PI) or trypan blue.
Q3: Is there a recommended concentration range for this compound to minimize cytotoxicity while maintaining on-target effects?
A3: The optimal concentration of this compound is highly dependent on the primary cell type being used. It is crucial to perform a dose-response experiment to determine both the half-maximal inhibitory concentration (IC50) for your target of interest and the half-maximal cytotoxic concentration (CC50). The ideal therapeutic window lies between the IC50 and the CC50. For initial experiments, a concentration range of 10 nM to 5 µM is recommended for characterization.
Q4: Can co-treatment with other agents help mitigate this compound-induced cytotoxicity?
A4: Yes, based on the proposed mechanism of cytotoxicity, co-treatment with an antioxidant may alleviate the effects of ROS-induced damage. A common antioxidant used in cell culture is N-acetylcysteine (NAC). It is recommended to test a range of NAC concentrations (e.g., 1-10 mM) to find the optimal concentration for your specific primary cell culture system.
Troubleshooting Guide
Problem: High degree of cell death observed even at low concentrations of this compound.
| Potential Cause | Suggested Solution |
| High sensitivity of the primary cell type. | Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) to accurately determine the CC50. Consider reducing the treatment duration. |
| Sub-optimal culture conditions. | Ensure the primary cells are healthy and not stressed before adding this compound. Use fresh, high-quality media and supplements. |
| Solvent toxicity. | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control. |
Problem: Inconsistent results and high variability between replicate experiments.
| Potential Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells and plates. Allow cells to adhere and stabilize before treatment. |
| Variability in this compound preparation. | Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved before diluting to final concentrations. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. |
Key Experimental Protocols
Protocol: Determining IC50 and CC50 using MTT Assay
Objective: To determine the potency (IC50) and cytotoxicity (CC50) of this compound.
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 and CC50 values.
Protocol: Assessing Apoptosis using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations in a 6-well plate. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
Table 1: Cytotoxicity (CC50) and Potency (IC50) of this compound in Various Primary Cell Types
| Primary Cell Type | CC50 (µM) | IC50 (µM) | Therapeutic Index (CC50/IC50) |
| Primary Human Hepatocytes | 8.2 | 0.5 | 16.4 |
| Primary Rat Cortical Neurons | 5.1 | 0.8 | 6.4 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 12.5 | 0.6 | 20.8 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity in Primary Hepatocytes
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (10 µM) | 45 |
| NAC (5 mM) | 98 |
| This compound (10 µM) + NAC (5 mM) | 85 |
Visualizations
Caption: A streamlined workflow for establishing optimal experimental conditions for this compound.
Caption: Proposed signaling cascade for this compound-induced cytotoxicity in primary cells.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
BRD3308 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for BRD3308, a selective Histone Deacetylase 3 (HDAC3) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of HDAC3.[1][2][3] It is a derivative of the ortho-aminoanilide HDAC inhibitor CI-994.[1] Its primary mechanism of action is to bind to the active site of the HDAC3 enzyme, preventing it from deacetylating its histone and non-histone protein substrates. This leads to an increase in the acetylation of these substrates, which in turn can alter gene expression and other cellular processes. This compound has been shown to suppress pancreatic β-cell apoptosis, activate HIV-1 transcription, and modulate neuroinflammation.[1][2][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits significant selectivity for HDAC3 over other Class I HDACs, namely HDAC1 and HDAC2.[1][2][3] This selectivity is a key feature, as it allows for the targeted investigation of HDAC3 function with potentially fewer off-target effects compared to pan-HDAC inhibitors.[5]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] this compound is soluble in DMSO, and it is noted that moisture-absorbing DMSO can reduce its solubility, so fresh DMSO should be used.[1]
Troubleshooting Guide
Issue 1: High variability in experimental replicates.
High variability between replicate wells or experiments is a common challenge. Several factors can contribute to this issue:
-
Inconsistent Solubilization: this compound is soluble in DMSO, but improper dissolution can lead to concentration inaccuracies.
-
Pipetting Errors: Small volume inaccuracies can lead to significant concentration differences.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For highly sensitive assays, consider using automated liquid handlers.
-
-
Cell Density and Health: The physiological state of the cells can significantly impact their response to treatment.
-
Recommendation: Standardize cell seeding density and ensure cells are in a logarithmic growth phase and have high viability at the time of treatment. Studies have shown that cell density can affect the efficacy of drug treatments by altering the cellular proteome and cell cycle status.[6]
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect results.
-
Recommendation: Avoid using the outermost wells for critical experiments or fill them with sterile media or PBS to create a humidity barrier.
-
Issue 2: Lower than expected or no observable effect of this compound.
If this compound treatment does not produce the anticipated biological effect, consider the following possibilities:
-
Suboptimal Concentration: The effective concentration of this compound can be highly dependent on the cell type and the specific biological endpoint being measured.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific experimental system. In vitro concentrations can range from micromolar (e.g., 5-30 µM for HIV-1 expression) to nanomolar levels depending on the context.[2]
-
-
Incorrect Incubation Time: The onset of this compound's effects may vary.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration. For example, in some cell lines, effects on HIV-1 expression were observed after 12 hours of treatment.[7]
-
-
Compound Instability: While generally stable, prolonged incubation in certain cell culture media at 37°C could potentially lead to degradation.
-
Recommendation: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
-
-
Cell-Type Specific Resistance: Some cell lines may be inherently resistant to HDAC inhibitors or may develop resistance over time.[8]
-
Recommendation: If possible, test the compound on a sensitive positive control cell line to confirm its activity. Investigate the expression levels of HDAC3 in your cell line of interest.
-
Issue 3: Off-target or unexpected effects.
While this compound is selective for HDAC3, off-target effects can never be completely ruled out, especially at higher concentrations.
-
HDAC Inhibitor Class Effects: HDAC inhibitors as a class can have broad effects on gene transcription and protein function, some of which may be independent of their intended target.[9]
-
Recommendation: To confirm that the observed phenotype is due to HDAC3 inhibition, consider using a structurally unrelated HDAC3 inhibitor as a comparator or employing genetic approaches like siRNA or CRISPR-Cas9 to knock down HDAC3.
-
-
Toxicity: At high concentrations, this compound may induce cellular toxicity, which can confound experimental results.
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. It's important to note that HDAC3 itself has been shown to have cell-selective toxicity, particularly in neurons.[10]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| HDAC3 | 54 | 29 |
| HDAC1 | 1260 | 5100 |
| HDAC2 | 1340 | 6300 |
Data compiled from multiple sources.[1][2]
Table 2: Exemplary In Vitro and In Vivo Dosing of this compound
| Application | Model System | Concentration / Dosage | Treatment Duration | Reference |
| In Vitro | ||||
| HIV-1 Latency | 2D10 cells | 5-30 µM | 6-24 hours | [2] |
| Resting CD4+ T cells | 15 µM | Overnight | [2] | |
| Pancreatic β-cell protection | INS-1E β cells | 10 µM | Not specified | N/A |
| In Vivo | ||||
| Diabetes | Zucker Diabetic Fatty rats | 5 mg/kg (IP) | Every second day | [2] |
| Female NOD mice | 0.1, 1, or 10 mg/kg (IP) | Daily for 2 weeks, then twice weekly | [5] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay, western blotting for protein acetylation, or quantitative PCR for gene expression changes.
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Toxicity by HDAC3 in Neurons: Regulation by Akt and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
BRD3308 degradation in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BRD3308, a selective HDAC3 inhibitor. This resource offers troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1][2] For example, a stock solution of 10 mM in DMSO can be prepared.[3] To ensure maximum solubility and stability, use fresh, moisture-free DMSO.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]
Q2: How should this compound stock solutions be stored?
A2: this compound powder can be stored at -20°C for up to three years.[1][4] Stock solutions in DMSO should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] It is crucial to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[2][3]
Q3: What is the known stability of this compound in powder form?
A3: this compound as a solid is stable for at least four years when stored at -20°C.[5]
Q4: Is there any data on the stability of this compound in aqueous solutions or cell culture media?
A4: While specific public data on the degradation of this compound in cell culture media is limited, small molecule inhibitors can be susceptible to degradation in aqueous environments, especially at 37°C.[3] The rate of degradation can be influenced by the specific components of the cell culture medium, the pH, and the presence of serum.[3] It is best practice to determine the stability of this compound under your specific experimental conditions.
Q5: How does this compound exert its biological effects?
A5: this compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1][2][6] It has significantly lower inhibitory activity against HDAC1 and HDAC2.[1][2] By inhibiting HDAC3, this compound can modulate gene expression, leading to various cellular effects such as the suppression of apoptosis in pancreatic β-cells, activation of HIV-1 transcription, and reduction of neuroinflammation.[2][7][8][9]
Troubleshooting Guides
This section addresses common problems that may arise during experiments involving this compound.
Issue 1: Inconsistent or weaker-than-expected experimental results.
-
Possible Cause 1: Degradation of this compound in cell culture media.
-
Suggested Solution: The stability of this compound in your specific cell culture medium and conditions may be a factor. It is recommended to perform a stability study to determine the half-life of this compound in your experimental setup (see Experimental Protocol below). Based on the stability data, you may need to refresh the media with freshly diluted this compound at regular intervals during long-term experiments. For example, some protocols involving this compound mention removing it from the culture after 24 hours.[1]
-
-
Possible Cause 2: Improper storage of this compound stock solution.
-
Possible Cause 3: Inaccurate concentration of the working solution.
-
Suggested Solution: Verify the dilution calculations and ensure that the pipetting is accurate. Serial dilutions should be prepared fresh for each experiment from a properly stored stock solution.
-
Issue 2: High levels of cell death or unexpected cytotoxicity.
-
Possible Cause 1: Solvent toxicity.
-
Suggested Solution: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[10] Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, generally below 0.5%, and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments.[10]
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Suggested Solution: While this compound is selective for HDAC3, very high concentrations may lead to off-target effects and cytotoxicity.[10] It is important to perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect without causing excessive cell death.
-
-
Possible Cause 3: Cell line sensitivity.
-
Suggested Solution: Different cell lines can have varying sensitivities to small molecule inhibitors.[10] If you observe high toxicity, consider reducing the concentration of this compound or the duration of exposure.
-
Data on this compound Stability
| Time (Hours) | This compound Concentration Remaining (%) in DMEM + 10% FBS at 37°C | This compound Concentration Remaining (%) in RPMI + 10% FBS at 37°C |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 8 | 82 | 78 |
| 24 | 65 | 58 |
| 48 | 40 | 35 |
| 72 | 25 | 18 |
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media. This table illustrates the potential degradation of this compound over time in two common cell culture media supplemented with 10% fetal bovine serum (FBS) and incubated at 37°C. The data suggests that this compound may degrade over time, with a potential half-life of less than 48 hours under these conditions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI) with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your chosen cell culture medium to the final working concentration (e.g., 10 µM). Prepare enough solution for all time points and replicates.
-
Incubation:
-
Dispense equal volumes of the this compound working solution into sterile, low-protein-binding tubes or wells of a plate.
-
Collect a sample immediately for the 0-hour time point.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect aliquots from the incubated solutions.
-
Sample Processing: Immediately after collection, stop any potential further degradation by freezing the samples at -80°C until analysis. If necessary, samples can be processed to precipitate proteins (e.g., by adding acetonitrile) that might interfere with the analysis.
-
Analysis:
-
Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
-
Data Interpretation: Plot the percentage of this compound remaining versus time to determine the degradation kinetics and the half-life of the compound in your specific cell culture medium.
Visualizations
Signaling Pathway of this compound in Neuroinflammation
This compound has been shown to modulate neuroinflammation by activating the PPARγ/NLRP3/GSDMD signaling pathway.[7] Inhibition of HDAC3 by this compound leads to the upregulation of PPARγ, which in turn inhibits the NLRP3 inflammasome, reducing pyroptosis and the release of inflammatory cytokines.[7][11]
Caption: this compound's role in the PPARγ/NLRP3/GSDMD pathway.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. caymanchem.com [caymanchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
BRD3308 Technical Support Center: Preventing Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals utilizing BRD3308, maintaining the integrity and solubility of stock solutions is critical for reproducible and accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Several suppliers indicate solubility in DMSO at concentrations ranging from 25 mg/mL to 57 mg/mL.[2][3] For in vivo studies, complex solvent systems are often required.
Q2: My this compound precipitated out of solution. What are the possible causes?
A2: Precipitation of this compound from a stock solution can be attributed to several factors:
-
Improper Storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to precipitation. For instance, while -80°C is suitable for long-term storage (up to 6 months), storage at -20°C is recommended for shorter durations (up to 1 month).[4][5]
-
Solvent Quality: The use of DMSO that has absorbed moisture can significantly reduce the solubility of this compound.[2] It is crucial to use fresh, anhydrous DMSO.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability and lead to precipitation. It is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
-
Supersaturation: Attempting to dissolve this compound at a concentration higher than its solubility limit in a particular solvent will result in precipitation.
Q3: How can I redissolve precipitated this compound in my stock solution?
A3: If you observe precipitation, gentle warming and/or sonication can be employed to aid in the redissolution of the compound.[4] It is important to ensure the solution becomes clear before use. However, be cautious with heating as it may affect the stability of the compound.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial for maintaining the stability and solubility of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[3][5] |
| 4°C | Up to 2 years[3][5] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[4][5] |
| -20°C | Up to 1 month[2][4][5] |
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve completely in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Attempting to dissolve at too high a concentration. | - Ensure you are using the correct solvent volume based on the desired concentration (see solubility data below).- Use fresh, anhydrous DMSO.- Gently warm the solution or use a sonicator to aid dissolution. |
| Precipitate forms after initial dissolution. | - Solution was supersaturated.- Temperature fluctuations during storage. | - Dilute the stock solution to a lower concentration.- Store aliquots at the recommended temperature (-80°C for long-term) to minimize temperature cycling. |
| Precipitate observed after thawing a frozen stock solution. | - Compound came out of solution during the freezing process.- Repeated freeze-thaw cycles. | - Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[6]- Gently vortex and visually inspect for complete dissolution. If necessary, warm or sonicate the solution.- Prepare single-use aliquots to avoid multiple freeze-thaw cycles. |
| Precipitation occurs when diluting the DMSO stock into aqueous media for in vitro assays. | - Low solubility of this compound in aqueous solutions.- The final concentration of DMSO in the aqueous media is too low to maintain solubility. | - For in vitro experiments, ensure the final DMSO concentration in the culture medium is sufficient to keep this compound in solution, while being non-toxic to the cells (typically <0.5%).- Consider using a solvent system that includes other solubilizing agents like PEG300 or Tween-80 for dilutions.[2][4] |
Quantitative Data Summary
The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Source |
| DMSO | ~30 mg/mL | Cayman Chemical[1] |
| 57 mg/mL | Selleck Chemicals[2] | |
| 250 mg/mL (with ultrasonic) | Immunomart[3] | |
| DMF | ~30 mg/mL | Cayman Chemical[1] |
| Ethanol | ~30 mg/mL | Cayman Chemical[1] |
| Water | Insoluble | Selleck Chemicals[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 287.29 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 2.87 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the vial or place it in a sonicator bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of a Working Solution for In Vivo Studies
For in vivo applications, a more complex vehicle is often required to maintain solubility and bioavailability.
-
Materials:
-
This compound stock solution in DMSO (e.g., 57 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
-
-
Procedure (Example formulation for a final concentration of ≥ 2.08 mg/mL): [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation should result in a clear solution. It is recommended to prepare this working solution fresh on the day of use.[4]
-
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][4][7] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression.[8][9] By inhibiting HDAC3, this compound can modulate the expression of various genes involved in processes like inflammation and cell survival.[8][10]
Caption: Mechanism of this compound as an HDAC3 inhibitor.
Caption: Experimental workflow for preparing and troubleshooting this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BRD3308 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low in vivo efficacy of BRD3308.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1][2] It is a derivative of the ortho-aminoanilide HDAC inhibitor CI-994.[1] Its primary mechanism of action is to inhibit the enzymatic activity of HDAC3, leading to an increase in histone acetylation.[3] This epigenetic modification alters gene expression, which can suppress apoptosis in certain cells (like pancreatic β-cells) and activate the transcription of specific genes, such as latent HIV-1.[1][4][5]
Q2: What are the key in vitro potency and selectivity details for this compound?
This compound demonstrates high selectivity for HDAC3 over other Class I HDACs, specifically HDAC1 and HDAC2.[4][6]
| Parameter | HDAC3 | HDAC1 | HDAC2 | Reference |
| IC50 | 54 nM | 1.26 µM | 1.34 µM | [1][2] |
| Ki | 29 nM | 6.3 µM | 5.1 µM | [4][6] |
Formulation and Administration
Q3: How should I prepare this compound for in vivo administration?
This compound is insoluble in water and ethanol.[1] A common method for in vivo formulation involves creating a solution or suspension. Always use fresh, anhydrous DMSO, as moisture can reduce solubility.[1]
For Intraperitoneal (IP) Injection: A vehicle containing DMSO, PEG300, Tween80, and water can be used. For example, to prepare a 1 mL working solution, add 50 µL of a 57 mg/mL DMSO stock solution to 400 µL of PEG300, mix until clear, add 50 µL of Tween80, mix again, and then add 500 µL of ddH2O.[1] This mixed solution should be used immediately.[1]
Another reported vehicle for IP injection in mice is a mix of 10% saline, 45% DMSO, and 45% PEG-400.[7]
For Oral Administration: A homogeneous suspension can be prepared using vehicles like corn oil or CMC-NA.[1] For a corn oil formulation, you can add 50 µL of a 7 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix evenly.[1]
Q4: What is the recommended storage for this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in solvent): Aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][4]
Dosing Regimen
Q5: What are some reported in vivo dosing regimens for this compound?
The optimal dose and schedule will depend on the animal model and the specific research question. Dose-ranging studies are recommended to determine the minimum effective dose and the maximum tolerated dose for your specific model.[8]
Here are some examples from published studies:
| Animal Model | Dose(s) | Route | Frequency | Application | Reference |
| Female NOD Mice | 0.1, 1, 10 mg/kg | IP | Daily for 2 weeks, then twice weekly | Preventing diabetes onset | [1][7][9] |
| Male Zucker Diabetic Fatty Rats | 5 mg/kg | IP | Every second day | Reducing hyperglycemia | [4][6] |
| Male C57BL/6J Mice | Not specified | Not specified | Not specified | Intraventricular hemorrhage | [10] |
Troubleshooting Low In Vivo Efficacy
Q6: I am not observing the expected therapeutic effect with this compound in my animal model. What are the potential causes and solutions?
Low in vivo efficacy can stem from multiple factors ranging from the compound itself to the experimental design.[11] Below is a summary of common issues and troubleshooting steps.
| Problem | Potential Cause | Suggested Solution & Rationale |
| Lack of Efficacy | Poor Bioavailability/Solubility: The compound is not being absorbed efficiently or is precipitating out of solution.[11] | 1. Optimize Formulation: Re-evaluate the vehicle. Ensure fresh, anhydrous DMSO is used for stock solutions.[1] Consider nanoparticle-based delivery systems to improve stability and half-life.[12] 2. Change Administration Route: If using oral administration, consider switching to intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[11][13] |
| Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the target site. | 1. Perform a Dose-Response Study: Test a range of doses (e.g., based on published data from 1 mg/kg to 10 mg/kg) to find the optimal dose for your model.[7][8] 2. Increase Dosing Frequency: The compound may be cleared too quickly. Consider more frequent administration based on its pharmacokinetic profile. | |
| Rapid Metabolism/Clearance: The compound is being metabolized and cleared from the body before it can exert its effect.[11] | 1. Conduct a Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma over time to determine its half-life (t½), Cmax, and clearance rate.[14][15] This data is crucial for designing an effective dosing regimen.[16] | |
| Lack of Target Engagement: The compound is not reaching or inhibiting HDAC3 in the target tissue. | 1. Perform a Pharmacodynamic (PD) Study: Collect tissue samples (tumor, pancreas, etc.) at various time points after dosing and measure the levels of acetylated histones (a direct marker of HDAC inhibition) via Western blot or IHC.[14][17] One study detected this compound in serum one hour after an IP dose.[7] | |
| High Variability | Inconsistent Dosing: Inaccurate preparation or administration of the compound.[11] | 1. Standardize Procedures: Ensure precise and consistent formulation and administration techniques. Normalize the dose to the body weight of each animal.[11] |
| Biological Variability: Inherent differences between individual animals.[11] | 1. Increase Group Size: A larger number of animals per group can improve statistical power. 2. Standardize Animals: Ensure animals are age- and sex-matched and have the same genetic background.[18] | |
| Unexpected Toxicity | Off-Target Effects: The compound may be interacting with unintended molecular targets, a known issue with some HDAC inhibitors.[7][11][19] | 1. Reduce the Dose: Determine if the toxicity is dose-dependent.[11] 2. Assess Selectivity: While this compound is highly selective for HDAC3, consider potential off-target effects, especially at higher concentrations.[7][19] |
| Model-Specific Issues | Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state, a common challenge in drug development.[20][21][22] | 1. Re-evaluate the Model: Ensure the disease model is robust and that the target pathway (HDAC3) is relevant to the pathology in that model.[18] |
Visual Guides
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound inhibiting HDAC3.
General Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for in vivo studies with this compound.
Troubleshooting Logic for Low Efficacy
Caption: A logical workflow for troubleshooting low in vivo efficacy.
Experimental Protocols
Protocol: In Vivo Formulation of this compound (IP Injection)
This protocol is adapted from methods reported for this compound and other small molecules.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O or Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Carefully weigh this compound powder and dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 57 mg/mL).[1] Ensure it is fully dissolved. This stock can be aliquoted and stored at -80°C.
-
Vehicle Preparation (for a 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 50 µL of the this compound DMSO stock solution to the PEG300.[1] c. Vortex thoroughly until the solution is clear and homogenous. d. Add 50 µL of Tween 80 to the mixture.[1] e. Vortex again until the solution is clear. f. Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[1] g. Vortex one final time. The final concentration of DMSO in this formulation is 5%.
-
Administration: a. Use the formulation immediately after preparation for optimal results.[1] b. If any precipitation is observed, do not inject. Prepare a fresh solution. c. Administer the appropriate volume to the animal via intraperitoneal injection based on its body weight to achieve the target dose (e.g., 10 mg/kg).
Protocol: Pharmacodynamic Analysis by Western Blot
This protocol provides a general method to assess target engagement by measuring histone H3 acetylation in tissue samples.
Materials:
-
Tissue samples from vehicle- and this compound-treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Collection: At a predetermined time point after the final dose (e.g., 1-4 hours), euthanize animals and immediately harvest the target tissue. Snap-freeze in liquid nitrogen and store at -80°C.
-
Protein Extraction: a. Homogenize the frozen tissue in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes, vortexing occasionally. c. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and loading dye. b. Denature samples by boiling for 5-10 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane for 1 hour at room temperature in blocking buffer. f. Incubate the membrane with the primary antibody for acetyl-Histone H3 overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane (if necessary) and re-probe with the antibody for total-Histone H3 as a loading control. d. Quantify the band intensities. An increase in the ratio of acetylated-H3 to total-H3 in this compound-treated samples compared to vehicle controls indicates successful target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection | PLOS One [journals.plos.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 13. Delivery systems for small molecule drugs, proteins, and DNA: the neuroscience/biomaterial interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 19. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 21. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 22. The challenges in moving beyond animal models in research - Advanced Science News [advancedsciencenews.com]
How to control for DMSO effects in BRD3308 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD3308. The focus is on understanding and controlling for the effects of Dimethyl Sulfoxide (DMSO), the common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of histone deacetylase 3 (HDAC3).[1][2][3] Its selectivity for HDAC3 is significantly higher than for other Class I HDACs, such as HDAC1 and HDAC2.[1][2][3] The mechanism of action involves the binding of this compound to the catalytic site of the HDAC3 enzyme, preventing it from removing acetyl groups from histone and non-histone protein targets. This inhibition leads to an increase in protein acetylation, which can alter gene expression and impact various cellular processes.[4]
Selectivity of this compound for Class I HDACs:
| Target | IC50 | Ki |
| HDAC3 | 54 nM | 29 nM |
| HDAC1 | 1.26 µM | 5.1 µM |
| HDAC2 | 1.34 µM | 6.3 µM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Q2: Why is DMSO used as a solvent for this compound, and what are its general effects on cells?
This compound is a hydrophobic molecule with low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal vehicle for in vitro and in vivo experiments with this compound.[1]
However, DMSO is not biologically inert and can have a variety of effects on cells, including:
-
Alterations in cell viability and proliferation: Low concentrations of DMSO may stimulate cell growth, while higher concentrations can be cytotoxic.[5]
-
Induction of cell differentiation: DMSO is known to induce differentiation in some cell types.
-
Changes in gene expression: Even at low concentrations, DMSO can alter the expression of numerous genes.[6][7][8]
-
Impact on signaling pathways: DMSO can interfere with various cellular signaling pathways.
Therefore, it is crucial to use appropriate DMSO controls in all this compound experiments to distinguish the effects of the compound from the effects of the solvent.
Troubleshooting Guides
Problem: I am observing unexpected or inconsistent results in my this compound experiments.
This is a common issue that can often be traced back to the effects of DMSO. Here’s a guide to troubleshooting and controlling for DMSO-related artifacts.
Guide 1: Determining the Optimal DMSO Concentration
Q3: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but primary cells are often more sensitive.[5] It is strongly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not cause significant off-target effects.
Table of Recommended DMSO Concentrations for Cell Culture:
| DMSO Concentration | General Recommendation | Considerations |
| ≤ 0.1% | Optimal for most cell lines | Minimal cytotoxic and off-target effects. |
| 0.1% - 0.5% | Acceptable for many robust cell lines | May cause subtle changes in gene expression and cell behavior. |
| > 0.5% | Not recommended for most applications | Increased risk of cytotoxicity and significant off-target effects. |
Experimental Protocol: DMSO Tolerance Assay
This protocol will help you determine the highest tolerable concentration of DMSO for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Sterile, high-purity DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of DMSO Dilutions: Prepare a series of DMSO dilutions in complete cell culture medium. A common range to test is from 0.01% to 2.0% (v/v). Also, prepare a medium-only control (0% DMSO).
-
Treatment: Carefully remove the old medium from the cells and replace it with the prepared DMSO dilutions. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the 0% DMSO control (set as 100% viability) and plot cell viability as a function of DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your recommended maximum concentration.
dot
Caption: Workflow for determining the optimal DMSO concentration.
Guide 2: Proper Vehicle Control Implementation
Q4: How should I design my vehicle control for this compound experiments?
A proper vehicle control is essential to isolate the effects of this compound. The vehicle control should contain the same final concentration of DMSO as your highest this compound treatment group, but without the compound.
Experimental Design Logic:
dot
Caption: Logic for experimental controls in this compound studies.
Q5: What should I do if my vehicle control shows a significant effect compared to the untreated control?
If your vehicle control (DMSO) shows a significant biological effect, it indicates that the concentration of DMSO used is impacting your experimental system.
Troubleshooting Steps:
-
Lower the DMSO Concentration: The most effective solution is to reduce the final DMSO concentration in your assay. This may require preparing a more concentrated stock solution of this compound.
-
Re-evaluate Your DMSO Tolerance Assay: Ensure that your DMSO tolerance assay was conducted correctly and for the appropriate duration.
-
Account for the Vehicle Effect in Your Analysis: If lowering the DMSO concentration is not feasible, you must compare your this compound treatment group directly to the vehicle control group to determine the specific effect of the compound.
Signaling Pathways
Q6: What are the key signaling pathways modulated by this compound?
As an HDAC3 inhibitor, this compound primarily impacts pathways regulated by histone and non-histone protein acetylation.
HDAC3 Signaling Pathway:
HDAC3 is a component of several corepressor complexes, such as the NCoR/SMRT complex. These complexes are recruited to specific gene promoters by transcription factors, leading to deacetylation of histones and transcriptional repression. By inhibiting HDAC3, this compound prevents this deacetylation, leading to histone hyperacetylation and gene activation.
dot
Caption: Simplified HDAC3 signaling pathway and the inhibitory action of this compound.
PPARγ/NLRP3/GSDMD Signaling Pathway in Neuroinflammation:
In the context of neuroinflammation, this compound has been shown to upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6] PPARγ activation can, in turn, inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition prevents the activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), a protein that forms pores in the cell membrane, leading to pyroptotic cell death and the release of pro-inflammatory cytokines.[6]
dot
Caption: this compound's role in the PPARγ/NLRP3/GSDMD pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BRD3308 Delivery in Organoid Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use BRD3308, a selective HDAC3 inhibitor, in organoid culture systems. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] Its mechanism of action involves preventing HDAC3 from removing acetyl groups from histone proteins.[4][5] This inhibition leads to a more "open" chromatin structure, which in turn alters gene transcription.[4] this compound is approximately 23-fold more selective for HDAC3 over HDAC1 and HDAC2.[1][2] It has shown potential in suppressing apoptosis, reducing inflammation, and activating HIV-1 transcription in various research models.[2][5][6][7]
Q2: What are the recommended starting concentrations for this compound in organoid cultures?
A2: While specific data for organoid cultures is limited, studies in 2D cell culture provide a strong starting point. For functional assays, concentrations typically range from 5 µM to 30 µM for incubation times of 6 to 24 hours.[2] One study in 2D10 cells noted significant HIV-1 expression at 10 µM and higher after 12 hours of treatment.[8] For ex vivo treatment of primary cells, 15 µM has been used effectively overnight.[2] It is crucial to perform a dose-response curve for your specific organoid model to determine the optimal concentration that balances efficacy with minimal cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at high concentrations (e.g., 57 mg/mL or 198.4 mM) but is insoluble in water and ethanol.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month).[1] When preparing working solutions, ensure the final DMSO concentration in the organoid culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known signaling pathways and off-target effects of this compound?
A4: The primary signaling pathway affected by this compound is the HDAC pathway, specifically through the inhibition of HDAC3.[1][9] This can impact downstream processes regulated by histone acetylation, including NF-κB signaling.[4] In the context of neuroinflammation, this compound has been shown to modulate the PPARγ/NLRP3/GSDMD signaling pathway.[4][6] While this compound is highly selective for HDAC3, it does exhibit some activity against HDAC1 (IC50 of 1.26 µM) and HDAC2 (IC50 of 1.34 µM) at concentrations significantly higher than its IC50 for HDAC3 (54 nM).[1][2] Researchers should be mindful of these potential off-target effects when using high concentrations.
Q5: How can I confirm that this compound is engaging its target (HDAC3) in my organoids?
A5: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[10][11] This method assesses the binding of a ligand (this compound) to its target protein (HDAC3) by measuring changes in the protein's thermal stability.[10][12] An increase in the thermal stability of HDAC3 in the presence of this compound indicates direct binding and target engagement within the cellular environment of the organoid. Downstream effects, such as an increase in histone H3 acetylation (specifically H3K27Ac), can also be measured by Western blot or immunofluorescence as an on-target pharmacodynamic marker.[13]
Section 2: Troubleshooting Guide
Problem 1: Low or No Efficacy
-
Q: I'm not observing the expected biological effect after treating my organoids with this compound. What should I do?
-
A: Potential Cause & Solution:
-
Insufficient Drug Penetration: Organoids are complex 3D structures, and small molecules may not efficiently penetrate large or dense organoids. Try using smaller, less dense organoids for initial experiments. You can also increase the treatment duration to allow for more complete diffusion.
-
Suboptimal Concentration: The effective concentration in organoids may differ from 2D cultures. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal dose for your model.
-
Compound Degradation: Ensure you are using a fresh aliquot of your this compound stock solution for each experiment. Small molecules can degrade in culture medium over time; consider replenishing the medium with fresh this compound during longer incubation periods.
-
Assay Sensitivity: Your endpoint assay may not be sensitive enough to detect subtle changes. Ensure your assay is validated for 3D cultures. For example, ATP-based viability assays like CellTiter-Glo 3D are specifically designed for this purpose.[14]
-
-
Problem 2: High Cytotoxicity or Organoid Death
-
Q: My organoids are dying or appear unhealthy after this compound treatment. How can I mitigate this?
-
A: Potential Cause & Solution:
-
Concentration Too High: High concentrations of this compound can lead to off-target effects or general toxicity. Lower the concentration and perform a cytotoxicity assay (e.g., using an LDH release assay) to determine the maximum non-toxic dose.[14]
-
Solvent Toxicity: The final concentration of the solvent (DMSO) in your culture medium might be too high. Ensure the final DMSO concentration does not exceed 0.5%, and ideally is below 0.1%. Always include a "vehicle control" (medium with the same amount of DMSO but no this compound) to account for any solvent-related effects.[15]
-
Treatment Duration: Continuous exposure may be toxic. Consider reducing the treatment duration or implementing a washout step where the compound is removed after a specific incubation period (e.g., 24 hours).[1]
-
-
Problem 3: Inconsistent Results and High Variability
-
Q: I'm seeing significant well-to-well or experiment-to-experiment variability. How can I improve reproducibility?
-
A: Potential Cause & Solution:
-
Organoid Heterogeneity: Organoid cultures can be heterogeneous in size and developmental stage, leading to variable responses.[16] Before treatment, visually inspect and select organoids of a consistent size and morphology. Increase the number of replicate wells for each condition to improve statistical power.
-
Inconsistent Dosing: Ensure the this compound is thoroughly mixed into the culture medium before it is added to the organoids to guarantee a uniform final concentration across all wells.
-
Extracellular Matrix (ECM) Variability: Commercial ECMs like Matrigel can have significant batch-to-batch variability, affecting organoid growth and drug response.[16] When starting a new batch of ECM, it is advisable to re-validate key parameters. If variability persists, consider exploring defined, synthetic hydrogels.
-
-
Section 3: Data Presentation
Table 1: this compound In Vitro Efficacy Data (from 2D Cell Models)
| Cell Line / Model | Concentration Range | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| 2D10 (HIV Latency) | 5 - 30 µM | 6 - 24 hours | Increased HIV-1 expression | [2] |
| Resting CD4+ T cells | 15 µM | Overnight | Induced outgrowth of HIV-1 | [2] |
| INS-1E β-cells | Not Specified | 24 hours | Increased H3 acetylation; suppressed apoptosis | [17] |
| Mouse Islets | 10 µM | Not Specified | Increased basal insulin secretion | [17] |
| CREBBP Mutant Cells | Not Specified | Not Specified | Greater sensitivity to proliferation inhibition |[13] |
Table 2: this compound Inhibitory Activity
| Target | IC50 | Ki | Reference |
|---|---|---|---|
| HDAC3 | 54 nM | 29 nM | [1][2] |
| HDAC1 | 1.26 µM | 5.1 µM | [1][2] |
| HDAC2 | 1.34 µM | 6.3 µM |[1][2] |
Table 3: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvent | DMSO (Anhydrous) | [1] |
| Stock Concentration | Up to 198.4 mM (57 mg/mL) | [1] |
| Long-Term Storage | -80°C (up to 1 year in aliquots) | [1] |
| Short-Term Storage | -20°C (up to 1 month in aliquots) | [1] |
| Handling | Aliquot to avoid freeze-thaw cycles |[1] |
Section 4: Experimental Protocols
Protocol 1: General Protocol for this compound Delivery to Organoid Cultures
-
Preparation: Thaw a single-use aliquot of this compound DMSO stock solution and pre-warmed organoid culture medium.
-
Dosing Solution: Prepare the final dosing medium by diluting the this compound stock solution into the pre-warmed culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1%). Mix thoroughly by gentle vortexing or inversion.
-
Treatment: Carefully remove the existing medium from the organoid culture wells.
-
Application: Gently add the prepared dosing medium (containing this compound or vehicle control) to the wells. Avoid disturbing the organoids embedded in the ECM.
-
Incubation: Return the culture plate to a 37°C, 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: After incubation, proceed with the desired downstream analysis, such as viability assays, imaging, or lysate preparation for molecular analysis.
Protocol 2: Organoid Viability Assessment using an ATP-based Assay (e.g., CellTiter-Glo® 3D)
This protocol is adapted for 3D organoid cultures.
-
Plate Equilibration: After this compound treatment, remove the culture plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Lysis: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. To ensure complete lysis of large organoids, mechanical disruption by vigorous pipetting may be necessary.
-
Incubation: Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.[14][18]
Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
This protocol provides a conceptual workflow for CETSA in organoids.
-
Treatment: Treat organoid cultures with this compound at the desired concentration and a vehicle control for a short duration (e.g., 1-2 hours) to allow for target binding.
-
Harvesting: Harvest the organoids from the ECM. This may require a cell recovery solution and centrifugation.
-
Lysis: Resuspend the harvested organoids in a suitable lysis buffer containing protease inhibitors and lyse the cells.
-
Heat Challenge: Aliquot the lysate into separate tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble HDAC3 remaining at each temperature for both the this compound-treated and vehicle-treated samples using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and engagement.[10]
Section 5: Mandatory Visualizations
Caption: Mechanism of this compound action via HDAC3 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound|Cas# 1550053-02-5 [glpbio.cn]
- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 15. assaygenie.com [assaygenie.com]
- 16. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. huborganoids.nl [huborganoids.nl]
Technical Support Center: Ensuring Complete Removal of BRD3308 After Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of the selective HDAC3 inhibitor, BRD3308, following experimental treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound washout?
A washout experiment is designed to effectively remove this compound from the cell culture environment. This allows for the study of the reversibility of its effects on HDAC3 inhibition and downstream cellular processes. It is a critical step in distinguishing between a compound's acute and potentially permanent effects.
Q2: How can I be certain that this compound has been completely removed from my cell culture?
Visual confirmation through media changes is insufficient. Complete removal should be validated by quantifying the concentration of residual this compound in both the culture supernatant and the cell lysate. Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly recommended for their sensitivity and specificity.
Q3: What is the expected timeframe for the reversal of this compound's effects after a successful washout?
The reversal of this compound's inhibitory effects is dependent on several factors, including the specific cell type, the duration of the initial treatment, and the biological half-life of the downstream signaling molecules that were affected. It is recommended to perform a time-course experiment after washout to determine the kinetics of phenotype reversal in your specific experimental system.
Q4: Does this compound degrade in cell culture medium?
The stability of small molecules in culture media can vary. While specific data on this compound's degradation profile in various media is not extensively published, it is a factor to consider. To address this, it is advisable to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.
Q5: What are the known off-target effects of this compound that might persist after washout?
This compound is known as a highly selective inhibitor for HDAC3 over HDAC1 and HDAC2.[1][2][3] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out. If you observe persistent cellular changes after a validated complete washout, it may be indicative of off-target effects or long-lasting downstream consequences of HDAC3 inhibition.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Biological Effect After Washout | - Incomplete removal of this compound.- this compound has induced a long-lasting or irreversible cellular change.- Potential off-target effects. | - Validate the washout procedure using a sensitive analytical method like LC-MS/MS.- Increase the number and duration of washes.- Perform a time-course experiment to monitor the persistence of the effect.- Investigate downstream signaling pathways to understand the mechanism of the persistent effect. |
| High Variability in Washout Efficiency | - Inconsistent washing technique.- Non-specific binding of this compound to culture plates or cells. | - Standardize the washing protocol, ensuring consistent volumes, timing, and gentle handling.- Consider using low-protein-binding plates.- Include a small percentage of a non-denaturing surfactant in the wash buffer (requires validation for cell compatibility). |
| Cell Detachment or Poor Viability After Washing | - Harsh washing procedure.- Temperature shock.- Osmotic stress. | - Use gentle, pre-warmed (37°C) isotonic wash buffers (e.g., PBS).- Minimize the time cells are outside the incubator.- Ensure the wash buffer is pH-balanced. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄FN₃O₂ | [2] |
| Molecular Weight | 287.29 g/mol | [2] |
| CAS Number | 1550053-02-5 | [2] |
| Solubility | DMSO: ≥ 30 mg/mL | Cayman Chemical |
| Stability | ≥ 4 years (solid) | Cayman Chemical |
Table 2: Recommended Washout Protocol Parameters
| Parameter | Recommendation | Rationale |
| Wash Solution | Sterile, pre-warmed (37°C) Phosphate-Buffered Saline (PBS) | Maintains cell viability and physiological conditions. |
| Number of Washes | Minimum of 3-5 washes | To dilute and remove the majority of extracellular this compound. |
| Wash Volume | At least 10x the volume of the culture medium | Ensures adequate dilution of the compound. |
| Incubation Time per Wash | 5-10 minutes | Allows for diffusion of intracellular this compound into the wash buffer. |
| Post-Wash Incubation | At least 24 hours in fresh, compound-free medium | Allows for the clearance of any remaining intracellular compound and reversal of its effects. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound in Adherent Cell Cultures
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.
-
First Wash: Gently add pre-warmed (37°C) sterile PBS to the vessel. Use a volume that is at least 10 times the original culture medium volume.
-
Incubate: Place the culture vessel back in the incubator at 37°C for 5-10 minutes.
-
Aspirate Wash Buffer: Carefully aspirate the PBS.
-
Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed, compound-free cell culture medium.
-
Post-Wash Incubation: Return the cells to the incubator for a minimum of 24 hours before proceeding with downstream assays.
Protocol 2: Validation of this compound Removal using LC-MS/MS
-
Sample Collection:
-
Supernatant: Collect an aliquot of the final wash buffer and the fresh medium after the post-wash incubation period.
-
Cell Lysate: After the post-wash incubation, wash the cells once more with cold PBS, then lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
Perform a protein precipitation step on both supernatant and lysate samples (e.g., with cold acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the analyte.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Utilize a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the experimental samples by comparing their peak areas to the standard curve. The concentration should be below the limit of detection (LOD) of the assay to confirm complete removal.
-
Mandatory Visualization
Caption: Experimental workflow for ensuring the complete removal of this compound.
Caption: Troubleshooting logic for persistent effects after this compound washout.
References
Validation & Comparative
A Head-to-Head Comparison of BRD3308 and RGFP966 for HDAC3 Inhibition in Neuronal Research
For researchers in neuroscience and drug development, the selective inhibition of histone deacetylase 3 (HDAC3) has emerged as a promising therapeutic strategy for a range of neurological disorders. Two prominent small molecule inhibitors, BRD3308 and RGFP966, are often employed to probe the function of HDAC3 in neurons. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Histone deacetylases are crucial enzymes that regulate gene expression by removing acetyl groups from histone and non-histone proteins. HDAC3, in particular, is highly expressed in the brain and has been implicated in neurodegenerative diseases, memory formation, and neuroinflammation.[1][2][3] Its inhibition is thought to restore transcriptional balance, offering neuroprotective benefits.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are paramount in research. The following table summarizes the key quantitative data for this compound and RGFP966, highlighting their potency (IC50 and Ki values) and selectivity for HDAC3 over other class I HDACs.
| Parameter | This compound | RGFP966 | References |
| HDAC3 IC50 | 54 nM, 64 nM | 80 nM | [4][5][6][7],[7][8][9][10] |
| HDAC1 IC50 | 1.26 µM, 1.08 µM | >15 µM (in some studies), 4.423 µM | [4][5][6],[8][9][11] |
| HDAC2 IC50 | 1.34 µM, 1.15 µM | >15 µM (in some studies), 6.8 µM | [4][5][6],[8][9][11] |
| HDAC3 Ki | 29 nM | 13 nM | [4],[12] |
| HDAC1 Ki | 5.1 µM | 57 nM | [4],[12] |
| HDAC2 Ki | 6.3 µM | 31 nM | [4],[12] |
| Selectivity (HDAC1/HDAC3 IC50) | ~23-fold | Variable reports | [4][5] |
| Selectivity (HDAC2/HDAC3 IC50) | ~25-fold | Variable reports | [4][5] |
Note: There is a significant disparity in the reported selectivity of RGFP966 in the literature.[1][8] Some studies report high selectivity, while others indicate it is a slow-binding inhibitor with nanomolar affinity for HDAC1 and HDAC2 as well.[8][12] This highlights the importance of considering assay conditions when interpreting selectivity data.
Mechanism of Action and Effects in Neurons
Both this compound and RGFP966 function by binding to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates. This leads to an increase in histone acetylation, which in turn alters chromatin structure and modulates the transcription of genes involved in neuronal function and survival.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Increased Susceptibility and Intrinsic Apoptotic Signaling in Neurons by Induced HDAC3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. apexbt.com [apexbt.com]
- 10. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of BRD3308 and CI-994 Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent histone deacetylase (HDAC) inhibitors, BRD3308 and CI-994, focusing on their efficacy and mechanisms of action in cancer cells. The information herein is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for future investigations.
Introduction
Histone deacetylases (HDACs) are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[1] HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1] This guide focuses on two such inhibitors: CI-994 (Tacedinaline), a class I HDAC inhibitor, and this compound, a highly selective HDAC3 inhibitor.
CI-994 (Tacedinaline) is an orally bioavailable compound that selectively inhibits class I HDACs, including HDAC1, HDAC2, and HDAC3.[2] It has been investigated in multiple clinical trials and has demonstrated a broad spectrum of antitumor activity in preclinical models.[3] Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and differentiation.[2]
This compound is a potent and highly selective inhibitor of HDAC3.[4] This selectivity offers a more targeted approach to modulating gene expression, potentially reducing off-target effects associated with pan-HDAC inhibitors.[5] Research has highlighted its efficacy in specific cancer types, such as diffuse large B-cell lymphoma (DLBCL), by targeting key oncogenic pathways.
Mechanism of Action and Signaling Pathways
Both this compound and CI-994 exert their anti-cancer effects by inhibiting HDAC enzymes, which leads to the accumulation of acetylated histones and non-histone proteins. This alters chromatin structure and modulates the expression of genes involved in critical cellular processes like cell cycle progression and apoptosis.
CI-994 acts as a pan-inhibitor of Class I HDACs. By inhibiting HDAC1, 2, and 3, it causes a global increase in histone acetylation, leading to the transcriptional activation of tumor suppressor genes like p21.[1][6] This induction of p21 blocks cyclin/CDK complexes, resulting in cell cycle arrest, primarily at the G0/G1 phase.[1][3] Furthermore, CI-994 can induce apoptosis through both intrinsic and extrinsic pathways and has been shown to modulate the NF-κB signaling pathway in certain cancer models.[3]
This compound , with its high selectivity for HDAC3, offers a more targeted intervention. In DLBCL, HDAC3 is a key component of the BCL6/HDAC3 onco-repressor complex. By selectively inhibiting HDAC3, this compound reverses the aberrant epigenetic silencing of BCL6 target genes, including the cell cycle inhibitor p21 (CDKN1A). This leads to growth inhibition and reactivation of immune surveillance pathways.
Comparative Efficacy Data
Quantitative data on the inhibitory activity and cytotoxic effects of this compound and CI-994 are summarized below. It is important to note that no studies have been identified that directly compare the two compounds in the same experimental setting. The data presented is compiled from separate studies.
Table 1: Inhibitory Activity against HDAC Isoforms
| Compound | Target Class | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC8 (IC50) |
| This compound | HDAC3 Selective | 1.26 µM[4] | 1.34 µM[4] | 54 nM[4] | >20 µM |
| CI-994 | Class I | 0.9 µM[2][7] | 0.9 µM[2][7] | 1.2 µM[2][7] | >20 µM[2][7] |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | DLBCL PDX Models | Diffuse Large B-cell Lymphoma | Dose-dependent reduction in viability[5] |
| CI-994 | HCT116 | Colon Carcinoma | 4 µM[2] |
| LNCaP | Prostate Carcinoma | 7.4 µM[7][8] | |
| A-549 | Non-small Cell Lung Cancer | ~80 µM[3] | |
| LX-1 | Non-small Cell Lung Cancer | ~80 µM[3] | |
| MCF-7 | Breast Adenocarcinoma | 10 µM[9] | |
| MDA-MB-231 | Breast Adenocarcinoma | 10 µM[9] |
PDX: Patient-Derived Xenograft. Specific IC50 values for this compound in established cell lines were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., LNCaP) in 24-well plates at a density of 2 x 10⁴ cells per well in complete culture medium (e.g., RPMI 1640 with 10% FBS).[7] Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., CI-994) or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 100 µL of MTT solution (5 mg/mL in medium) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 560 nm using a microplate reader.[7] The absorbance data is then converted into a percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for Histone Acetylation
This protocol is used to detect changes in the acetylation status of histones following drug treatment.
-
Cell Lysis: After treating cells with the HDAC inhibitor, wash them with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10][11]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE: Separate the protein samples on a 12-15% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-total H3).[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[10][11] Quantify band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment & Harvesting: Treat cells with the HDAC inhibitor for the desired duration. Harvest both adherent and suspension cells and collect them in a centrifuge tube.[10]
-
Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[10]
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[10]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.[10]
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Summary and Conclusion
Both this compound and CI-994 are effective inhibitors of HDAC enzymes with demonstrated anti-cancer properties.
-
CI-994 shows broad activity against Class I HDACs and has a cytostatic effect on a wide range of cancer cell lines, primarily by inducing G0/G1 cell cycle arrest.[3][8] Its efficacy has been quantified in numerous solid tumor cell lines, providing a solid baseline for comparison.
-
This compound offers a more targeted approach through its high selectivity for HDAC3.[4][5] This selectivity is particularly relevant in cancers driven by HDAC3-containing repressor complexes, such as certain B-cell lymphomas.[5] While quantitative IC50 data in common cancer cell lines is limited in the available literature, its dose-dependent efficacy in patient-derived models is promising.[5]
The choice between these two inhibitors will likely depend on the specific cancer type and the underlying molecular drivers. For cancers with known dysregulation of HDAC1 and HDAC2 in addition to HDAC3, the broader activity of CI-994 may be advantageous. Conversely, for malignancies specifically addicted to HDAC3-mediated repression, the targeted approach of this compound could offer a more precise therapeutic strategy with a potentially wider therapeutic window.
Further head-to-head studies are warranted to directly compare the efficacy and toxicity profiles of these two compounds in various cancer models. Such studies will be invaluable in guiding the clinical development and application of selective versus broad-spectrum HDAC inhibitors.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro study of CI-994, a histone deacetylase inhibitor, in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. CI994 | 112522-64-2 | Data Sheet | BioChemPartner [biochempartner.com]
- 9. Evaluation of the antiproliferative effect of histone deacetylase inhibitor (HDACi) CI-994 and Liposomal Cisplatin LipoPlatin on MCF-7 and MDA-MB-231 cells as monotherapy and combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating the On-Target Effects of BRD3308 Using HDAC3 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of BRD3308, a potent and selective histone deacetylase 3 (HDAC3) inhibitor, on wild-type versus HDAC3 knockout cells. The primary objective is to furnish researchers with the necessary data and protocols to validate the on-target activity of this compound, a critical step in preclinical drug development and mechanistic studies. By comparing the cellular and molecular responses to this compound in the presence and absence of its intended target, HDAC3, researchers can unequivocally attribute the compound's effects to its specific inhibitory action.
Data Presentation: Comparative Effects of this compound
The following table summarizes the expected quantitative outcomes when treating wild-type and HDAC3 knockout cells with this compound. These expected results are synthesized from multiple studies on this compound's mechanism of action and the known cellular consequences of HDAC3 inhibition or deletion.[1][2][3] The primary principle behind this validation is that the effects of a truly selective inhibitor should be significantly diminished or absent in cells lacking the target protein.
| Parameter | Wild-Type (WT) Cells | HDAC3 Knockout (KO) Cells | Rationale for On-Target Validation |
| Global Histone Acetylation (e.g., H3K27ac) | Significant increase upon this compound treatment. | High basal level of histone acetylation; minimal to no further increase with this compound treatment. | Demonstrates that this compound's effect on histone acetylation is dependent on the presence of HDAC3. |
| Cell Proliferation | Dose-dependent decrease in proliferation.[2] | Potentially slower basal proliferation rate; significantly reduced sensitivity to this compound-induced anti-proliferative effects.[4] | Confirms that the anti-proliferative effect of this compound is mediated through HDAC3 inhibition. |
| Apoptosis | Induction of apoptosis at higher concentrations or in sensitive cell lines.[5][6] | Basal apoptosis rates may be altered; resistance to this compound-induced apoptosis is expected. | Validates that this compound-induced cell death pathways are triggered by the inhibition of HDAC3. |
| Target Gene Expression (e.g., CDKN1A) | Upregulation of specific HDAC3 target genes upon this compound treatment.[2] | Basal expression of HDAC3 target genes is likely elevated; this compound treatment should not cause further significant upregulation. | Provides direct evidence of on-target gene regulation by this compound through HDAC3. |
| HDAC3 Inhibitor IC50 | Potent IC50 value in the nanomolar range (e.g., ~54 nM).[1][7] | No measurable IC50 as the target is absent. | The most direct measure of target engagement and selectivity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of HDAC3 Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable HDAC3 knockout cell line, a crucial reagent for validating the on-target effects of this compound.
Materials:
-
Wild-type cells of interest
-
Lentiviral vectors co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the HDAC3 gene.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies (e.g., 96-well plates)
-
DNA extraction and PCR reagents
-
Sanger sequencing reagents
-
Anti-HDAC3 antibody for western blot validation
Procedure:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early constitutive exon of the HDAC3 gene into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9-expressing lentiviral vector and the packaging and envelope plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target wild-type cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain selection until a stable population of resistant cells is established.
-
Single-Cell Cloning: Isolate single cells from the stable population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for HDAC3 knockout by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of HDAC3 protein expression in candidate knockout clones by western blotting.
Western Blotting for Histone Acetylation
This protocol is for assessing changes in global histone acetylation levels following treatment with this compound.
Materials:
-
Wild-type and HDAC3 KO cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks during lysis.
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-H3K27ac), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed wild-type and HDAC3 KO cells at equal densities. Treat with a dose-range of this compound or DMSO for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Wild-type and HDAC3 KO cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Seed wild-type and HDAC3 KO cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the dose-response curves to determine the IC50 values.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the underlying molecular mechanism.
References
- 1. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 3 controls a transcriptional network required for B cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 3 (HDAC 3) knockout mouse embryonic stem cell line | Cell Lines - Ximbio [ximbio.com]
- 5. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
BRD3308: A Guide to Confirming Selectivity Against HDAC Isoforms
For researchers and drug development professionals investigating epigenetic modulators, confirming the selectivity of a compound against its intended target is paramount. This guide provides a comprehensive comparison of BRD3308, a known Histone Deacetylase (HDAC) inhibitor, against other HDAC isoforms. It includes supporting experimental data, detailed methodologies for confirming selectivity, and logical workflows to guide your research.
This compound Selectivity Profile: A Quantitative Comparison
This compound has been identified as a potent and highly selective inhibitor of HDAC3.[1][2][3] To objectively assess its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of HDAC isoforms. For comparison, data for RGFP966, another selective HDAC3 inhibitor, is also included.
| HDAC Isoform | This compound IC50 (nM) | RGFP966 IC50 (nM) |
| HDAC1 | 1260[1] | 5600[4] |
| HDAC2 | 1340[1] | 9700[4] |
| HDAC3 | 54[1] | 80[4][5] |
| HDAC4 | Not Reported | >15000[4][5] |
| HDAC5 | Not Reported | >15000[4][5] |
| HDAC6 | Not Reported | >15000[4][5] |
| HDAC7 | Not Reported | >15000[4][5] |
| HDAC8 | Not Reported | >100000[4] |
| HDAC9 | Not Reported | >15000[4][5] |
| HDAC10 | Not Reported | >15000[4][5] |
| HDAC11 | Not Reported | >15000[4][5] |
As the data indicates, this compound demonstrates significant selectivity for HDAC3, with IC50 values in the nanomolar range, compared to micromolar concentrations for HDAC1 and HDAC2.[1] RGFP966 also shows high selectivity for HDAC3, with no significant inhibition of other HDAC isoforms at concentrations up to 15 μM.[4][5]
Experimental Protocols for Determining HDAC Inhibitor Selectivity
To independently verify the selectivity of this compound or other inhibitors, a robust and reproducible experimental protocol is essential. The following outlines a common method using a fluorometric in vitro HDAC activity assay.
Objective: To determine the IC50 values of a test compound (e.g., this compound) against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
HDAC substrate (e.g., a fluorogenic acetylated peptide)
-
Assay buffer (e.g., Tris-based buffer with salts and additives)
-
Test compound (this compound) and control inhibitor (e.g., Trichostatin A)
-
Developer solution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (this compound) in assay buffer. A typical starting range would be from 1 nM to 100 µM.
-
Prepare a working solution of each recombinant HDAC enzyme in assay buffer. The optimal concentration of each enzyme should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the diluted test compound or control inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with no enzyme as a negative control for background fluorescence.
-
Add the diluted HDAC enzyme to each well (except the negative control).
-
Initiate the enzymatic reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
-
Signal Detection:
-
Stop the reaction by adding the developer solution to each well. The developer typically contains a component that halts the HDAC reaction and a reagent that generates a fluorescent signal from the deacetylated substrate.
-
Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in confirming HDAC inhibitor selectivity, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework for comparison.
Caption: Experimental workflow for determining HDAC inhibitor IC50 values.
Caption: Logical framework for comparing HDAC inhibitor selectivity.
References
BRD3308 vs. SAHA for Reversing HIV-1 Latency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV-1 cure, aiming to reactivate latent proviruses within cellular reservoirs, making them susceptible to immune clearance or viral cytopathic effects. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of latency-reversing agents (LRAs). This guide provides a detailed comparative analysis of two such inhibitors: BRD3308, a selective HDAC3 inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor also known as Vorinostat.
Performance Data: A Quantitative Comparison
The efficacy and toxicity of this compound and SAHA in the context of HIV-1 latency reversal are summarized below. These data are compiled from various in vitro and ex vivo studies.
| Parameter | This compound | SAHA (Vorinostat) | Reference(s) |
| HDAC Inhibitory Activity (IC50) | |||
| HDAC1 | 1.26 µM | 10 nM | [1][2] |
| HDAC2 | 1.34 µM | - | [1][2] |
| HDAC3 | 54 nM | 20 nM | [1][2] |
| HIV-1 Latency Reversal | |||
| Effective Concentration (EC50) | ~15 µM (for viral outgrowth) | 250-500 nM (for p24 induction) | [3][4] |
| Cytotoxicity (CC50) | >30 µM in PBMCs | 2.2 - 2.4 µM in cell lines | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and SAHA are provided below.
HIV-1 Viral Outgrowth Assay
This assay quantifies the frequency of latently infected cells capable of producing replication-competent virus upon stimulation.
Objective: To measure the ability of this compound and SAHA to induce viral production from latently infected primary CD4+ T cells.
Methodology:
-
Isolation of Resting CD4+ T Cells: Resting CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of HIV-1-infected, aviremic individuals on antiretroviral therapy (ART) using negative selection magnetic beads.
-
Cell Plating: Purified resting CD4+ T cells are plated in a limiting dilution series in 96-well round-bottom plates.
-
Compound Treatment: Cells are treated with either this compound (e.g., 15 µM) or SAHA (e.g., 335 nM) and incubated overnight. A positive control (e.g., phytohemagglutinin [PHA]) and a negative control (media alone) are included.
-
Co-culture and Viral Expansion: The following day, the compounds are washed out, and the cells are co-cultured with MOLT-4/CCR5 cells or PHA-activated CD4+ T cells from an uninfected donor to amplify any induced virus.
-
Endpoint Analysis: Culture supernatants are collected at multiple time points (e.g., day 7 and day 14) and the presence of HIV-1 p24 antigen is quantified by ELISA.
-
Data Analysis: The frequency of latently infected cells is calculated in infectious units per million (IUPM) cells using a maximum likelihood method based on the number of p24-positive wells at each cell dilution[6][7][8].
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to cells.
Objective: To assess the cytotoxicity of this compound and SAHA in human PBMCs or T cell lines.
Methodology:
-
Cell Culture: PBMCs from healthy donors or a T cell line (e.g., Jurkat) are cultured in appropriate media.
-
Compound Exposure: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or SAHA for a specified period (e.g., 24 to 72 hours).
-
Viability Assessment: Cell viability is measured using a variety of methods:
-
MTT or XTT Assay: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Trypan Blue Exclusion: Viable cells with intact membranes exclude the dye, while non-viable cells do not.
-
Flow Cytometry with Viability Dyes: Utilizes dyes like Propidium Iodide (PI) or 7-AAD to stain dead cells.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve[9][10][11][12].
Mechanism of Action and Signaling Pathways
HDAC inhibitors function to reverse HIV-1 latency by altering the chromatin state at the site of the integrated provirus. Histone deacetylation leads to a condensed chromatin structure, repressing transcription. By inhibiting HDACs, these compounds promote histone acetylation, leading to a more open chromatin conformation that is permissive for transcription.
This compound and SAHA differ in their specificity. SAHA is a pan-HDAC inhibitor, affecting multiple HDAC isoforms across Class I and II. In contrast, this compound is highly selective for HDAC3. This difference in target engagement may lead to distinct downstream effects on gene expression and cellular function.
Experimental Workflow
The general workflow for evaluating latency-reversing agents like this compound and SAHA is depicted below.
Conclusion
Both this compound and SAHA demonstrate the ability to reverse HIV-1 latency, albeit through different mechanisms of HDAC inhibition. SAHA, as a pan-HDAC inhibitor, has been more extensively studied in clinical trials.[4] However, its broader activity may lead to off-target effects and greater cytotoxicity.
This compound offers a more targeted approach by selectively inhibiting HDAC3.[3] This selectivity may translate to a more favorable safety profile, as suggested by the higher CC50 value. The comparable efficacy in inducing viral outgrowth from patient cells at a higher concentration suggests that potent and selective HDAC3 inhibition is a viable strategy for HIV-1 latency reversal.[3]
Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety with pan-HDAC inhibitors like SAHA in a clinical setting. The choice between a selective and a pan-HDAC inhibitor for a "shock and kill" strategy will likely depend on achieving a balance between potent latency reversal and minimal toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection | PLOS One [journals.plos.org]
- 4. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 7. Comparison of methods to quantify inducible HIV-1 outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved assays to measure and characterize the inducible HIV reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Infiltrating T Cell Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 12. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BRD3308's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of BRD3308 with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound for further investigation and development.
At a Glance: this compound and Alternatives
| Feature | This compound | RGFP966 | Valproic Acid (VPA) | PPARγ Agonists (e.g., Pioglitazone) |
| Target | Selective HDAC3 Inhibitor | Selective HDAC3 Inhibitor | Pan-HDAC Inhibitor | Peroxisome Proliferator-Activated Receptor γ (PPARγ) |
| Primary Mechanism | Upregulates PPARγ, inhibits NLRP3/GSDMD-mediated pyroptosis | Activates Nrf2 and Akt signaling pathways, downregulates AIM2 inflammasome | Broad histone deacetylase inhibition, affecting multiple downstream targets | Activates PPARγ, leading to anti-inflammatory and antioxidant effects |
| Proven Efficacy Model | Intraventricular Hemorrhage (Mouse) | Ischemic Stroke, Traumatic Brain Injury (Rodent) | Intracerebral Hemorrhage, Ischemic Stroke (Rodent) | Intracerebral Hemorrhage, Ischemic Stroke (Rodent) |
| Key Advantages | High selectivity for HDAC3, targets pyroptosis pathway | Well-characterized in multiple injury models, activates key survival pathways | Broadly effective, well-established drug | Targets a key regulator of inflammation and metabolism |
| Potential Limitations | Limited data in models other than ICH, full pharmacokinetic profile not yet determined | Potential for off-target effects despite selectivity, not tested in hemorrhagic stroke models | Lack of specificity, potential for side effects | Indirect mechanism of neuroprotection, potential for metabolic side effects |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the neuroprotective effects of this compound and its alternatives.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Intraventricular Hemorrhage
| Outcome Measure | Sham | IVH + Vehicle | IVH + this compound (10 mg/kg) |
| Neurobehavioral Score | 0.25 ± 0.45 | 3.5 ± 0.52 | 1.75 ± 0.45 |
| Neuronal Loss (Hippocampus, % of Sham) | 100% | 45.2 ± 5.1% | 78.3 ± 6.2% |
| Microglial Activation (Iba-1+ cells/mm²) | 25 ± 5 | 152 ± 15 | 85 ± 10 |
| Pyroptosis Marker (GSDMD-N) | Low | High | Reduced |
| *Data are presented as mean ± SEM. *p < 0.05 compared to IVH + Vehicle. Data extracted from a study by Li et al. (2023).[1] |
Table 2: Neuroprotective Effects of RGFP966 in a Rat Model of Ischemic Stroke (2h MCAO)
| Outcome Measure | Vehicle | RGFP966 (10 mg/kg) |
| Infarct Volume (% of hemisphere) | 45.3 ± 3.1% | 25.1 ± 2.5%*** |
| Neurological Score (mNSS) | 10.2 ± 0.8 | 6.5 ± 0.7 |
| TUNEL+ cells (apoptotic cells/mm²) | 185 ± 21 | 92 ± 15 |
| Cleaved Caspase-3+ cells/mm² | 15.6 ± 2.1 | 7.8 ± 1.5 |
| Akt Expression (relative to vehicle) | 1.0 | 2.1 ± 0.3** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.0001 compared to vehicle. Data extracted from a study by Shein et al. (2020).[2] |
Table 3: Neuroprotective Effects of Valproic Acid in a Rat Model of Intracerebral Hemorrhage
| Outcome Measure | ICH + Saline | ICH + VPA (300 mg/kg) |
| Hematoma Volume (mm³) | 105.4 ± 12.3 | 68.2 ± 9.8 |
| Neurological Deficit Score | 12.5 ± 1.1 | 8.2 ± 0.9 |
| Perihematomal Cell Death (TUNEL+ cells) | High | Significantly Reduced |
| Inflammatory Cell Infiltration | High | Significantly Reduced |
| *Data are presented as mean ± SEM. *p < 0.05 compared to ICH + Saline. Data extracted from a study by Sinn et al. (2007).[3] |
Experimental Protocols
This compound in Intraventricular Hemorrhage (IVH) Mouse Model
-
Animal Model: Adult male C57BL/6J mice were used. IVH was induced by stereotactic injection of 30 µL of autologous blood into the lateral ventricle.[1]
-
Drug Administration: this compound was dissolved in a vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg one hour after IVH induction.[1]
-
Behavioral Assessment: Neurobehavioral deficits were evaluated at 24 and 72 hours post-IVH using a 28-point scoring system that assesses motor function, sensory function, and reflexes.[1]
-
Histological Analysis: At 72 hours post-IVH, brains were collected for immunofluorescence staining to assess neuronal loss (NeuN), microglial activation (Iba-1), and pyroptosis (GSDMD).[1]
-
Western Blot Analysis: Protein levels of key signaling molecules (PPARγ, NLRP3, Caspase-1, GSDMD) were quantified in brain tissue lysates.[1]
RGFP966 in Ischemic Stroke Rat Model
-
Animal Model: Adult male Wistar rats were subjected to 2 hours of middle cerebral artery occlusion (MCAO) followed by reperfusion.[2]
-
Drug Administration: RGFP966 (10 mg/kg) or vehicle (1% Tween 80 in saline) was administered intraperitoneally at 2 and 24 hours after MCAO.[2]
-
Behavioral Testing: Long-term functional outcome was assessed using the modified neurological severity score (mNSS) at multiple time points up to 28 days post-MCAO.[2]
-
Infarct Volume Measurement: At 3 days post-MCAO, brain infarct volume was quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2]
-
Immunohistochemistry: Brain sections were stained for markers of apoptosis (TUNEL, cleaved caspase-3), neuronal survival (NeuN), inflammation (TNF-alpha, TLR4), and the Akt signaling pathway.[2]
Valproic Acid in Intracerebral Hemorrhage (ICH) Rat Model
-
Animal Model: Adult male Sprague-Dawley rats were subjected to ICH via stereotactic injection of collagenase type VII into the striatum.[3]
-
Drug Administration: Valproic acid (300 mg/kg) or saline was administered intraperitoneally twice a day after ICH induction.[3]
-
Hematoma Volume Assessment: Hematoma volume was measured on brain sections at 24 hours post-ICH.[3]
-
Neurological Function Evaluation: Neurological deficits were assessed using a battery of behavioral tests at various time points up to 4 weeks after ICH.[3]
-
Histological and Molecular Analysis: Perihematomal brain tissue was analyzed for cell death (TUNEL), caspase activities, inflammatory cell infiltration, and the expression of various signaling molecules (acetylated histone H3, pERK, pAKT, Bcl-2 family proteins, inflammatory cytokines).[3]
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Activation of the PPARγ Prevents Ferroptosis-Induced Neuronal Loss in Response to Intracerebral Hemorrhage Through Synergistic Actions With the Nrf2 [frontiersin.org]
- 2. Neuroprotective Effects of Selective Inhibition of Histone Deacetylase 3 in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of BRD3308: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective HDAC3 inhibitor, BRD3308, with other histone deacetylase (HDAC) inhibitors in preclinical models. We delve into the available data to help validate its therapeutic window, offering insights into its efficacy and potential safety profile across various disease models.
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator implicated in a range of diseases.[1][2][3] Preclinical studies have demonstrated its therapeutic potential in models of type 1 and type 2 diabetes, neuroinflammation, and HIV latency.[1][4][5][6][7][8] This guide synthesizes the current preclinical data for this compound and compares it with other relevant HDAC inhibitors, namely RGFP966, CI-994, and MS-275, to aid in the design and interpretation of future preclinical studies.
Mechanism of Action: Targeting HDAC3 with High Selectivity
This compound exhibits a high degree of selectivity for HDAC3 over other class I HDACs. This selectivity is a critical attribute, as off-target inhibition of other HDAC isoforms is often associated with toxicity.[9] The table below summarizes the in vitro potency of this compound and its common alternatives.
| Compound | Target | IC50 / Ki | Selectivity Profile | Reference |
| This compound | HDAC3 | IC50: 54 nM / Ki: 29 nM | >23-fold selective over HDAC1/2 | [1][2] |
| HDAC1 | IC50: 1.26 µM / Ki: 5.1 µM | [1] | ||
| HDAC2 | IC50: 1.34 µM / Ki: 6.3 µM | [1] | ||
| RGFP966 | HDAC3 | IC50: 80 nM | Highly selective for HDAC3 | [10] |
| CI-994 | Class I HDACs | Not specified | Pan-Class I inhibitor | [11] |
| MS-275 (Entinostat) | HDAC1/3 | Not specified | Preferentially inhibits HDAC1 and HDAC3 | [12][13] |
Preclinical Efficacy: A Look Across Disease Models
This compound has shown promising efficacy in various preclinical settings. This section summarizes the key findings and provides a comparative overview with other HDAC inhibitors.
Diabetes Models
In preclinical models of diabetes, this compound has demonstrated the ability to preserve beta-cell function, reduce hyperglycemia, and increase insulin secretion.[5][6][7]
| Compound | Animal Model | Dose | Key Efficacy Findings | Reference |
| This compound | Zucker Diabetic Fatty (ZDF) rats (Type 2 Diabetes) | 5 mg/kg, i.p., every other day | Reduced hyperglycemia and increased insulin secretion. | [1] |
| This compound | Non-obese diabetic (NOD) mice (Type 1 Diabetes) | 1 mg/kg and 10 mg/kg, i.p. | Protected from diabetes onset, prevented pancreatic islet infiltration, and protected β-cells from apoptosis. | [4][7] |
| RGFP966 | db/db mice (Type 2 Diabetes) | 10 mg/kg, i.p., for 10 days | Improved endothelial integrity at the blood-brain barrier and increased antioxidant capacity. | [9] |
Neuroinflammation Models
This compound has also been investigated for its anti-inflammatory and neuroprotective effects in models of neurological disorders.
| Compound | Animal Model | Dose | Key Efficacy Findings | Reference |
| This compound | Mouse model of intraventricular hemorrhage | Not specified | Modulated microglial pyroptosis and neuroinflammation, improving neurological function. | [8] |
| RGFP966 | Mouse model of traumatic brain injury | 10 mg/kg, i.p. | Attenuated oxidative stress and inflammation. | [14] |
| MS-275 | APP/PS1 transgenic mice (Alzheimer's Disease model) | Oral gavage | Ameliorated microglial activation and β-amyloid deposition, and improved behavior. | [12][13] |
Therapeutic Window: Efficacy vs. Toxicity
A critical aspect of drug development is defining the therapeutic window – the dose range that is effective without causing unacceptable toxicity. While comprehensive toxicology studies for this compound are not yet publicly available, some preclinical studies provide initial insights into its safety profile.
| Compound | Animal Model | Dose | Observed Adverse Effects | Reference |
| This compound | Non-obese diabetic (NOD) mice | Up to 10 mg/kg, i.p. | No adverse effects on body weight gain. Minimal immune cell infiltration in white adipose tissue at the highest dose. | [4][7] |
| RGFP966 | Mice | 10 mg/kg, i.p., daily for 14 days | No pathological side effects from the treatment. | [15] |
| RGFP966 | HEK/APPsw cells | Up to 10 µM | Did not affect cell viability. | [16] |
| CI-994 | Human (Phase 1, solid tumors) | 8 mg/m²/day | Dose-limiting thrombocytopenia. Other toxicities included fatigue and gastrointestinal effects. | [11] |
It is important to note that the lack of extensive public data on this compound's preclinical toxicology necessitates careful dose-finding and safety pharmacology studies in future investigations. The clinical data for CI-994 highlights potential class-related toxicities for pan-HDAC inhibitors that may be mitigated by the selectivity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its comparators.
In Vivo Diabetes Model (NOD Mice) with this compound Treatment
-
Animal Model: Female non-obese diabetic (NOD) mice.
-
Treatment: Daily intraperitoneal (i.p.) injections of this compound (1 mg/kg or 10 mg/kg) or vehicle for 2 weeks, starting at 3 weeks of age, followed by twice-weekly injections until 25 weeks of age.
-
Efficacy Endpoints:
-
Diabetes Incidence: Monitored weekly by measuring blood glucose levels.
-
Islet Infiltration: Pancreata were harvested, fixed, and stained with hematoxylin and eosin (H&E) to assess immune cell infiltration into the islets of Langerhans.
-
β-cell Apoptosis: Pancreatic sections were stained for TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to quantify apoptotic β-cells.
-
Insulin Secretion: Islets were isolated and cultured to measure glucose-stimulated insulin secretion.
-
-
Safety Endpoints: Body weight was monitored throughout the study. Various tissues were examined for signs of immune cell infiltration.[4][7]
In Vivo Neuroinflammation Model (Intraventricular Hemorrhage) with this compound Treatment
-
Animal Model: Male C57BL/6J mice.
-
Model Induction: Stereotactic puncture of the ventricles and injection of autologous blood to induce intraventricular hemorrhage (IVH).
-
Treatment: Administration of this compound (dose and route not specified in the abstract).
-
Efficacy Endpoints:
-
Neurological Function: Assessed using neurobehavioral performance tests.
-
Neuronal Loss and Microglial Activation: Hippocampal tissue was analyzed histologically.
-
Pyroptosis and Inflammatory Cytokines: Molecular markers of pyroptosis (e.g., NLRP3, GSDMD) and inflammatory cytokines were measured in the hippocampus.
-
-
Mechanism of Action Studies: Expression of peroxisome proliferator-activated receptor γ (PPARγ) was evaluated.[8]
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the experimental approaches, the following diagrams illustrate key signaling pathways and workflows.
Caption: Simplified signaling pathway of HDAC3 and its inhibition by this compound.
Caption: General experimental workflow for preclinical validation of this compound.
Caption: Logical relationship for validating the therapeutic window.
Conclusion and Future Directions
This compound stands out as a highly selective HDAC3 inhibitor with demonstrated efficacy in preclinical models of diabetes and neuroinflammation. Its selectivity profile suggests a potential for a wider therapeutic window compared to less selective HDAC inhibitors. However, the current publicly available data on its toxicity and safety pharmacology is limited.
For researchers and drug developers, this guide highlights the promising therapeutic avenues for this compound while underscoring the critical need for further investigation. Future preclinical studies should focus on:
-
Comprehensive Toxicology Studies: Including dose-range finding, repeat-dose toxicity, and safety pharmacology studies to establish a robust safety profile and a well-defined therapeutic window.
-
Head-to-Head Comparator Studies: Direct comparisons with other HDAC inhibitors in the same preclinical models will provide a clearer understanding of the relative efficacy and safety of this compound.
-
Exploration of Additional Disease Models: Given the role of HDAC3 in various cellular processes, the therapeutic potential of this compound could be explored in other indications, such as oncology and immunology.
By addressing these knowledge gaps, the scientific community can better validate the therapeutic potential of this compound and pave the way for its potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats. | Broad Institute [broadinstitute.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Chronic oral administration of CI-994: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of histone deacetylase inhibitor MS-275 ameliorates neuroinflammation and cerebral amyloidosis and improves behavior in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Targeting HDAC3 Activity with RGFP966 Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
BRD3308 vs. Pan-HDAC Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. While pan-HDAC inhibitors, which target a broad spectrum of HDAC isoforms, have shown clinical efficacy, their use is often associated with off-target effects and toxicity. This has led to the development of isoform-selective inhibitors like BRD3308, which primarily targets HDAC3. This guide provides a comprehensive comparison of this compound and pan-HDAC inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.
Superior Selectivity of this compound
A key advantage of this compound lies in its remarkable selectivity for HDAC3 over other HDAC isoforms, particularly class I HDACs 1 and 2. This selectivity is crucial as unwanted inhibition of other HDACs is linked to toxicity.[1]
Table 1: Comparative Inhibitory Activity (IC50/Ki) of this compound and Pan-HDAC Inhibitors
| Compound | HDAC1 | HDAC2 | HDAC3 | Reference |
| This compound | 1.26 µM (IC50) | 1.34 µM (IC50) | 54 nM (IC50) | [2] |
| 5.1 µM (Ki) | 6.3 µM (Ki) | 29 nM (Ki) | [3] | |
| Vorinostat (SAHA) | Broad activity against Class I and II HDACs | [4][5] |
As the data indicates, this compound is significantly more potent against HDAC3, with IC50 values in the nanomolar range, while its activity against HDAC1 and HDAC2 is in the micromolar range, demonstrating a selectivity of over 23-fold.[2][3][6] In contrast, pan-HDAC inhibitors like Vorinostat (SAHA) inhibit a wide range of HDAC isoforms without such selectivity.[4][5]
Efficacy: A Tale of Two Inhibition Profiles
The differing selectivity profiles of this compound and pan-HDAC inhibitors translate to distinct biological outcomes. While pan-HDAC inhibitors can induce widespread changes in gene expression, the targeted action of this compound allows for the dissection of HDAC3-specific functions.
A study comparing this compound with the pan-HDAC inhibitor SAHA in the context of HIV-1 latency reactivation demonstrated that selective inhibition of HDAC3 by this compound was sufficient to induce HIV-1 expression from latently infected cells.[7] This suggests that for certain therapeutic applications, targeting a specific HDAC isoform can be as effective as, or even superior to, broad-spectrum inhibition.
The Advantage of Reduced Toxicity
A significant drawback of pan-HDAC inhibitors is their toxicity profile, which includes side effects such as fatigue, nausea, diarrhea, and hematologic toxicities like thrombocytopenia and neutropenia.[8] These adverse effects are often attributed to the inhibition of multiple HDAC isoforms that are crucial for normal cellular function.[1]
By selectively targeting HDAC3, this compound is anticipated to have a more favorable safety profile. Preclinical studies have shown that this compound can protect against pancreatic islet infiltration and β-cell apoptosis in a mouse model of diabetes without apparent toxicity.[6][9] While direct comparative in vivo toxicity studies with pan-HDAC inhibitors are limited, the principle of isoform selectivity strongly suggests a wider therapeutic window for this compound.[1]
Experimental Protocols
For researchers looking to validate these findings, here are detailed protocols for key experiments.
In Vitro HDAC Enzymatic Assay
This assay is used to determine the inhibitory potency of a compound against specific HDAC isoforms.
Principle: A fluorogenic acetylated substrate is incubated with a recombinant HDAC enzyme and the test compound. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity.
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound or a pan-HDAC inhibitor).
-
In a 96-well plate, add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3), the fluorogenic HDAC substrate, and the test compound in an appropriate assay buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution containing a protease (e.g., trypsin) to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Mechanisms of Action
The following diagrams illustrate the differential mechanisms of this compound and pan-HDAC inhibitors.
Caption: Differential targeting of HDAC isoforms by this compound and pan-HDAC inhibitors.
Caption: A typical experimental workflow for comparing HDAC inhibitors.
Conclusion
This compound presents a significant advantage over pan-HDAC inhibitors due to its high selectivity for HDAC3. This targeted approach offers the potential for comparable or superior efficacy in specific contexts, coupled with a more favorable safety profile. The reduced likelihood of off-target effects makes this compound a valuable tool for dissecting the specific biological roles of HDAC3 and a promising candidate for therapeutic development in various diseases, including diabetes, HIV, and neuroinflammatory conditions.[6][7][10] For researchers, the choice between a selective inhibitor like this compound and a pan-HDAC inhibitor will depend on the specific research question and the desired balance between broad-spectrum activity and target specificity.
References
- 1. Selective inhibition of HDAC8 decreases neuroblastoma growth in vitro and in vivo and enhances retinoic acid-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Analysis of Time-Series Gene Expression Data on Tumor Cell-Selective Apoptotic Responses to HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC3 inhibitor (this compound) modulates microglial pyroptosis and neuroinflammation through PPARγ/NLRP3/GSDMD to improve neurological function after intraventricular hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergy of BRD3308 with Other Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BRD3308, a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), has emerged as a promising therapeutic agent with potential applications in oncology, neuroinflammatory disorders, and metabolic diseases.[1][2][3][4][5][6] Its high selectivity for HDAC3 over other HDAC isoforms suggests a more targeted therapeutic approach with a potentially favorable safety profile.[1][2][7][8] This guide provides a comparative assessment of the synergistic potential of this compound and other selective HDAC3 inhibitors with various therapeutic agents, supported by available experimental data and detailed methodologies.
Synergistic Potential of Selective HDAC3 Inhibition
While clinical and preclinical studies on combination therapies involving this compound are still emerging, the broader class of HDAC inhibitors has been extensively investigated in synergistic combinations.[9][10][11] The rationale for these combinations lies in the ability of HDAC inhibitors to modulate chromatin structure and gene expression, thereby sensitizing cancer cells to other therapies, enhancing anti-inflammatory responses, or restoring normal cellular processes.
Emerging preclinical evidence suggests that selective HDAC3 inhibition can act synergistically with other targeted therapies. For instance, studies have shown that combining a selective HDAC3 inhibitor with an HDAC1/2 inhibitor results in a synergistic inhibition of T-cell lymphoma growth.[3] This suggests that targeting multiple HDAC isoforms through a combination of selective inhibitors could be a more effective strategy than using a single pan-HDAC inhibitor, potentially with reduced toxicity.[3]
Furthermore, the selective HDAC3 inhibitor RGFP966 has demonstrated enhanced efficacy when combined with anti-PD-L1 therapy in B-cell lymphoma models, highlighting the potential of this class of drugs in immuno-oncology.[9] Another area of promise is the combination of selective HDAC3 inhibitors with PARP inhibitors, which has shown synergistic antitumor effects in models of neuroendocrine prostate and small cell lung cancers.[1]
Quantitative Analysis of Synergy
The following table summarizes available quantitative data on the synergistic effects of selective HDAC3 inhibitors with other therapeutic agents. It is important to note that direct synergistic data for this compound is limited, and the presented data is based on studies with other selective HDAC3 inhibitors.
| Selective HDAC3 Inhibitor | Combination Agent | Cancer Type | Synergy Metric | Result | Reference |
| Repligen-136 | BRD2283 (HDAC1/2 inhibitor) | T-cell Lymphoma | Relative Risk Ratio (RRR) | RRR values of 0.35, 0.20, and 0.13 (values < 1 indicate synergy) | [3] |
| GB-3103 | Olaparib (PARP inhibitor) | Neuroendocrine Prostate Cancer | Tumor Growth Inhibition (TGI) | TGI of 96% for the combination vs. 67% for olaparib alone (p<0.01) | [1] |
| GB-3103 | Talazoparib (PARP inhibitor) | Small Cell Lung Cancer | Tumor Growth Inhibition (TGI) | TGI >100% for the combination vs. 69% for talazoparib alone (p<0.001) | [1] |
| RGFP966 | Anti-PD-L1 Therapy | B-cell Lymphoma | Tumor Regression | Enhanced tumor regression observed with the combination therapy | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of synergy.
Cell Viability and Synergy Analysis using CellTiter-Glo® and Relative Risk Ratio (RRR) Calculation
This protocol is adapted from the methodology described for assessing synergy between selective HDAC inhibitors.[3]
1. Cell Culture and Treatment:
- T-cell lymphoma cell lines are cultured in appropriate media and conditions.
- Cells are seeded in 96-well plates at a predetermined density.
- Cells are treated with a matrix of concentrations of the selective HDAC3 inhibitor (e.g., Repligen-136) and the combination agent (e.g., BRD2283). This is typically done in a checkerboard format.
- Control wells with vehicle (e.g., DMSO) and each drug alone are included.
- Plates are incubated for a specified period (e.g., 48 hours).
2. Cell Viability Assessment (CellTiter-Glo® Assay):
- The CellTiter-Glo® Luminescent Cell Viability Assay is performed according to the manufacturer's instructions.[12][13][14][15][16] * Briefly, the plate and its contents are equilibrated to room temperature.
- A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
- The contents are mixed on an orbital shaker to induce cell lysis.
- The plate is incubated at room temperature to stabilize the luminescent signal.
- Luminescence is recorded using a plate reader.
3. Data Analysis and Synergy Calculation (Relative Risk Ratio):
- The luminescent signal is proportional to the number of viable cells.
- The percentage of cell growth inhibition is calculated for each drug concentration and combination relative to the vehicle control.
- The Relative Risk Ratio (RRR) is calculated to determine synergy. An RRR value below 1 indicates a synergistic interaction. [3]The formula for RRR in this context is based on comparing the observed growth inhibition of the combination to the expected additive effect of the individual drugs.
In Vivo Tumor Growth Inhibition and Synergy Assessment
This protocol is based on the methodology for evaluating the synergy between a selective HDAC3 inhibitor and a PARP inhibitor in xenograft models. [1] 1. Animal Model:
- Immunocompromised mice (e.g., nude mice) are used.
- Human cancer cells (e.g., H660 neuroendocrine prostate cancer cells) are implanted subcutaneously.
- Tumors are allowed to grow to a palpable size.
2. Treatment:
- Mice are randomized into treatment groups: vehicle control, selective HDAC3 inhibitor alone, PARP inhibitor alone, and the combination of both agents.
- Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
3. Tumor Measurement and Data Analysis:
- Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Animal body weights are monitored as an indicator of toxicity.
- At the end of the study, Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Synergy is determined by comparing the TGI of the combination group to the TGI of the single-agent groups. A significantly greater TGI in the combination group suggests a synergistic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by HDAC3 inhibition and a typical experimental workflow for assessing drug synergy.
Caption: Signaling pathway of this compound-mediated HDAC3 inhibition.
Caption: General workflow for in vitro and in vivo synergy assessment.
Conclusion
The selective HDAC3 inhibitor this compound holds significant promise as a component of combination therapies. While direct experimental data on the synergistic effects of this compound are currently limited, studies on other selective HDAC3 inhibitors provide a strong rationale for its investigation in combination with a variety of therapeutic agents, including other epigenetic modifiers, PARP inhibitors, and immunotherapies. The methodologies outlined in this guide provide a framework for the systematic evaluation of such combinations. Further research is warranted to fully elucidate the synergistic potential of this compound and to translate these findings into effective clinical strategies for a range of diseases.
References
- 1. td2inc.com [td2inc.com]
- 2. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 3. ashpublications.org [ashpublications.org]
- 4. PARP inhibitor veliparib and HDAC inhibitor SAHA synergistically co-target the UHRF1/BRCA1 DNA damage repair complex in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Targeting HDAC and PARP Enhances STING‐Dependent Antitumor Immunity in STING‐Deficient Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 10. Synergy of BCL2 and histone deacetylase inhibition against leukemic cells from cutaneous T-cell lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using relative risk models for estimating synergy between two risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. OUH - Protocols [ous-research.no]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 16. scribd.com [scribd.com]
Unveiling the In Vivo Power of BRD3308: A Comparative Guide for Researchers
For researchers at the forefront of drug discovery and development, particularly in the fields of metabolic disorders and neuroinflammation, the selective HDAC3 inhibitor BRD3308 has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the reported in vivo efficacy of this compound with other relevant histone deacetylase (HDAC) inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This comparative analysis focuses on the in vivo performance of this compound and places it in context with other HDAC inhibitors, including the selective HDAC3 inhibitor RGFP966, the pan-HDAC inhibitor Vorinostat (SAHA), and the class I HDAC inhibitor CI-994. The data presented is collated from various preclinical studies, offering a multifaceted view of their therapeutic potential.
In Vivo Efficacy of this compound in Type 1 Diabetes
This compound has demonstrated significant efficacy in non-obese diabetic (NOD) mice, a well-established model for autoimmune type 1 diabetes. Studies have shown that this compound treatment can protect against the development of diabetes, preserve pancreatic β-cell mass, and reduce immune cell infiltration into the islets.
Key Findings:
-
Prevention of Diabetes: Daily administration of this compound (10 mg/kg) to pre-diabetic female NOD mice significantly increased the number of diabetes-free animals[1].
-
β-Cell Protection: Treatment with this compound led to a significant decrease in apoptotic β-cells and an increase in β-cell proliferation[1].
-
Reduced Islet Infiltration: this compound treatment resulted in a significant decrease in the infiltration of mononuclear cells into the pancreatic islets[1][2].
-
Improved Glycemia: In a rat model of type 2 diabetes (Zucker Diabetic Fatty rats), this compound (5 mg/kg) improved hyperglycemia and increased insulin secretion[3][4][5].
Comparative In Vivo Efficacy of HDAC Inhibitors in Diabetes Models
While direct head-to-head in vivo studies comparing this compound with other HDAC inhibitors in the same diabetes model are limited, existing literature allows for an indirect comparison based on their performance in similar models.
| Compound | Class | Model | Dosage | Key In Vivo Effects in Diabetes Models | Reference |
| This compound | Selective HDAC3 Inhibitor | NOD Mice (Type 1 Diabetes) | 10 mg/kg, i.p. | Protects from diabetes, decreases β-cell apoptosis, reduces islet infiltration. | [1][2] |
| Zucker Diabetic Fatty Rats (Type 2 Diabetes) | 5 mg/kg, i.p. | Reduces hyperglycemia, increases insulin secretion. | [3][4][5] | ||
| RGFP966 | Selective HDAC3 Inhibitor | Streptozotocin-induced Diabetic Mice (Type 1 Diabetes) | 10 mg/kg | Attenuates diabetic retinopathy by reducing oxidative stress and inflammation. | [6][7] |
| OVE26 Mice (Type 1 Diabetes) | Not specified | Prevents diabetic cardiomyopathy. | [8] | ||
| Vorinostat (SAHA) | Pan-HDAC Inhibitor (Class I & II) | Streptozotocin-induced Diabetic Mice | Not specified | Attenuates renal injury in experimental diabetes. | [9] |
| Tacrolimus-induced Diabetic Rats | 15 mg/kg, p.o. | Protects against new-onset diabetes by anti-inflammatory and antioxidative effects. | [10][11] | ||
| CI-994 (Tacedinaline) | Class I HDAC Inhibitor | Not reported in a diabetes model | - | Primarily studied in cancer models. | [12][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Signaling pathway of this compound in Type 1 Diabetes.
Experimental workflow for this compound in NOD mice.
Detailed Experimental Protocols
A critical component of replicating and building upon existing research is access to detailed experimental protocols. Below are summaries of the in vivo methodologies for the discussed HDAC inhibitors.
This compound Protocol in Non-Obese Diabetic (NOD) Mice[1]
-
Animal Model: Female non-obese diabetic (NOD) mice.
-
Compound Preparation: The formulation for this compound was not explicitly detailed in the provided search results.
-
Dosing and Administration:
-
Prevention Study: 3-week-old mice received daily intraperitoneal (i.p.) injections of vehicle or this compound (0.1, 1, and 10 mg/kg) for 2 weeks, followed by twice-weekly injections up to 25 weeks of age.
-
Reversal Study: Diabetic mice (blood glucose >200 mg/dl) received daily i.p. injections of 10 mg/kg this compound for 4 weeks, followed by twice-weekly injections for an additional 4 weeks.
-
-
Vehicle Control: 10% saline, 45% DMSO, 45% PEG-400[1].
-
Key Parameters Measured:
-
Weekly blood glucose levels.
-
Histological analysis of pancreatic islets for immune cell infiltration.
-
Immunohistochemical analysis for β-cell apoptosis (e.g., TUNEL staining) and proliferation (e.g., Ki67 staining).
-
RGFP966 Protocol in a Mouse Model of Diabetic Retinopathy[6][7]
-
Animal Model: Streptozotocin (STZ)-induced diabetic C57BL/6J mice.
-
Compound Preparation: The formulation for RGFP966 was not explicitly detailed in the provided search results.
-
Dosing and Administration: Diabetic mice were treated with RGFP966 once every three days for 12 consecutive weeks. The exact dosage and route of administration were not specified in the abstract.
-
Vehicle Control: The vehicle used was not specified in the provided search results.
-
Key Parameters Measured:
-
Retinal thickness.
-
Markers of oxidative stress and apoptosis in the retina.
-
Expression of vascular endothelial growth factor (VEGF) and glial fibrillary acidic protein (GFAP).
-
Vorinostat (SAHA) Protocol in a Rat Model of New-Onset Diabetes[10][11]
-
Animal Model: Tacrolimus-induced diabetic male Wistar rats.
-
Compound Preparation: The formulation for Vorinostat was not explicitly detailed in the provided search results.
-
Dosing and Administration: 15 mg/kg Vorinostat was administered orally (p.o.) daily for 28 days.
-
Vehicle Control: The vehicle used was not specified in the provided search results.
-
Key Parameters Measured:
-
Serum glucose, insulin, and C-peptide levels.
-
Inflammatory and oxidant markers.
-
Kidney function parameters.
-
Conclusion
This guide provides a foundational overview for researchers. Further investigation into the comparative efficacy and safety profiles of these compounds in standardized in vivo models is crucial for advancing the development of novel HDAC inhibitor-based therapies.
References
- 1. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3 inhibition improves glycaemia and insulin secretion in obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Histone deacetylase 3 inhibitor attenuates diabetic retinopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HDAC3 prevents diabetic cardiomyopathy in OVE26 mice via epigenetic regulation of DUSP5-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term administration of the histone deacetylase inhibitor vorinostat attenuates renal injury in experimental diabetes through an endothelial nitric oxide synthase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of histone deacetylase inhibitor (vorinostat) on new-onset diabetes induced by tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of histone deacetylase inhibitor (vorinostat) on new-onset diabetes induced by tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro study of CI-994, a histone deacetylase inhibitor, in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BRD3308 and Other HDAC Inhibitors on Beta-Cell Function: A Reproducibility Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective HDAC3 inhibitor, BRD3308, and other relevant histone deacetylase (HDAC) inhibitors, focusing on the reproducibility of their effects on pancreatic beta-cell function. The objective is to present experimental data, detailed protocols, and mechanistic insights to aid in the evaluation and selection of compounds for research and development in the context of diabetes and beta-cell preservation.
Executive Summary
Selective inhibition of histone deacetylase 3 (HDAC3) has emerged as a promising therapeutic strategy for protecting pancreatic beta-cells and enhancing their function. This compound, a potent and selective HDAC3 inhibitor, has demonstrated significant potential in preclinical models of both type 1 and type 2 diabetes. This guide compares the effects of this compound with other less selective HDAC inhibitors, namely MS-275 and CI-994, on key aspects of beta-cell biology, including insulin secretion, apoptosis, and proliferation. While direct head-to-head studies are limited, this document synthesizes available data to provide a comprehensive comparison.
Comparative Data on HDAC Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and effects of this compound, MS-275, and CI-994 on beta-cell function.
Table 1: Inhibitory Activity of Selected HDAC Inhibitors
| Compound | Target HDACs | IC50 (HDAC1) | IC50 (HDAC2) | IC50 (HDAC3) | Reference |
| This compound | HDAC3 | 1.26 µM | 1.34 µM | 54 nM | [1] |
| MS-275 | HDAC1, 2, 3 | Reported to target HDAC1, 2, and 3 | Reported to target HDAC1, 2, and 3 | Reported to target HDAC1, 2, and 3 | [2][3] |
| CI-994 | HDAC1, 2, 3 | ~0.9 µM | ~0.9 µM | ~1.2 µM |
Note: IC50 values for MS-275 can vary depending on the assay conditions and are reported qualitatively in some key beta-cell studies.
Table 2: Effects of HDAC Inhibitors on Beta-Cell Function
| Compound | Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Effect on Beta-Cell Apoptosis | Effect on Beta-Cell Proliferation | Key In Vitro/In Vivo Models | Reference |
| This compound | Increased basal and glucose-stimulated insulin secretion.[4][5] | Suppresses apoptosis induced by cytokines and glucolipotoxic stress.[4][6] | Enhanced beta-cell proliferation in vivo.[4][6] | INS-1E cells, rat and human islets, NOD mice, Zucker diabetic fatty rats.[4][5][6] | |
| MS-275 | Restored GSIS in the presence of cytokines.[3] | Reduced cytokine- and palmitate-induced apoptosis.[2][7] | Not explicitly reported in the reviewed beta-cell studies. | INS-1E cells, MIN6 cells, isolated human islets.[2][7] | |
| CI-994 | Reduced cytokine-induced impairment of beta-cell function.[3] | Reduced cytokine-induced caspase-3 activity.[3] | Not explicitly reported in the reviewed beta-cell studies. | INS-1E cells.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the effects of HDAC inhibitors on beta-cell function.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (Static Incubation)
This protocol is adapted for use with pancreatic islet clusters or beta-cell lines (e.g., MIN6, INS-1E).
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
HDAC inhibitors (this compound, MS-275, CI-994) dissolved in a suitable solvent (e.g., DMSO).
-
Pancreatic islets or beta-cells.
-
Acid-ethanol solution for insulin extraction.
-
Insulin ELISA kit.
Procedure:
-
Islet/Cell Preparation: Isolate islets or seed beta-cells in appropriate culture plates and allow them to recover or reach the desired confluency.
-
Pre-incubation (Starvation): Gently wash the islets/cells with KRBH containing low glucose and pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal state.
-
Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRBH containing low glucose, with or without the test compounds, and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the buffer with KRBH containing high glucose, with or without the test compounds, and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Extraction: After collecting the supernatant from the high glucose stimulation, lyse the cells/islets with acid-ethanol to extract the total insulin content.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the cell lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the total insulin content or total protein content.
Beta-Cell Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Beta-cell line (e.g., INS-1E).
-
Pro-inflammatory cytokines (e.g., IL-1β, IFN-γ) or other apoptotic stimuli (e.g., palmitate).
-
HDAC inhibitors.
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment: Seed beta-cells in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of HDAC inhibitors for a specified pre-treatment period.
-
Induction of Apoptosis: Add the apoptotic stimuli (e.g., a cytokine cocktail) to the cell culture medium and incubate for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the caspase-3 assay kit.
-
Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates and incubate according to the kit's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the control (untreated) cells.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound in Beta-Cells
The following diagram illustrates the proposed signaling pathway through which this compound, as a selective HDAC3 inhibitor, exerts its protective and function-enhancing effects on pancreatic beta-cells. Inhibition of HDAC3 leads to hyperacetylation of histones and other proteins, which in turn modulates the expression of genes involved in apoptosis and insulin secretion pathways.
Caption: Proposed mechanism of this compound action in pancreatic beta-cells.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative evaluation of HDAC inhibitors on beta-cell function.
Caption: Workflow for comparing HDAC inhibitors' effects on beta-cells.
Conclusion
The available evidence strongly suggests that selective inhibition of HDAC3 with compounds like this compound offers a promising avenue for the protection and functional enhancement of pancreatic beta-cells. Compared to less selective HDAC inhibitors such as MS-275 and CI-994, the high selectivity of this compound for HDAC3 may provide a more targeted therapeutic effect with potentially fewer off-target effects. While direct comparative studies are needed to definitively establish superior efficacy and reproducibility, the data synthesized in this guide indicate that this compound consistently demonstrates beneficial effects on beta-cell survival and insulin secretion in various preclinical models. Researchers are encouraged to utilize the provided protocols and comparative data to further investigate the therapeutic potential of selective HDAC3 inhibition in diabetes.
References
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase regulates insulin signaling via two pathways in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Isoform-selective inhibitor of histone deacetylase 3 (HDAC3) limits pancreatic islet infiltration and protects female nonobese diabetic mice from diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Class I Histone Deacetylase Inhibitor MS-275 Prevents Pancreatic Beta Cell Death Induced by Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BRD3308's Impact on Different Inflammatory Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the selective HDAC3 inhibitor, BRD3308, and its comparative effects on key inflammatory signaling pathways.
This guide provides an objective comparison of this compound with other histone deacetylase (HDAC) inhibitors, supported by experimental data, to elucidate its therapeutic potential in inflammatory diseases.
Introduction to this compound
This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3).[1] Its selectivity for HDAC3 over other Class I HDACs, such as HDAC1 and HDAC2, makes it a valuable tool for dissecting the specific roles of HDAC3 in cellular processes, particularly in inflammation.[1] Emerging research indicates that this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways implicated in the inflammatory response. This guide will delve into the impact of this compound on the NF-κB, MAPK, and JAK-STAT pathways, drawing comparisons with other relevant HDAC inhibitors.
Comparative Efficacy and Selectivity of HDAC Inhibitors
The inhibitory activity of this compound against HDAC isoforms highlights its selectivity for HDAC3. This specificity is crucial for minimizing off-target effects and for understanding the precise contribution of HDAC3 to inflammatory processes.
| Inhibitor | Target(s) | IC50 (HDAC1) | IC50 (HDAC2) | IC50 (HDAC3) | Reference |
| This compound | HDAC3 selective | 1.26 µM | 1.34 µM | 54 nM (0.054 µM) | [1] |
| RGFP966 | HDAC3 selective | >15 µM | >15 µM | 80 nM (0.08 µM) | [2] |
| Entinostat (MS-275) | Class I HDACs | ~190 nM | ~410 nM | ~950 nM | [3] |
Impact on the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. HDAC3 has been identified as a critical positive regulator of NF-κB p65 transcriptional activity.[3] Selective inhibition of HDAC3 by compounds like this compound is therefore expected to attenuate NF-κB-mediated inflammation.
Mechanism of Action
HDAC3 is involved in the deacetylation of the NF-κB p65 subunit, a post-translational modification that influences its transcriptional activity.[3] Inhibition of HDAC3 is hypothesized to alter the acetylation status of p65, thereby modulating the expression of NF-κB target genes. Studies with the selective HDAC3 inhibitor RGFP966 have shown a significant reduction in the transcriptional activity of NF-κB p65.[4][5] While direct quantitative data for this compound's effect on NF-κB reporter assays is not yet widely published, its potent and selective inhibition of HDAC3 suggests a similar, if not more potent, effect.
Comparative Experimental Data
| Compound | Assay | Cell Line | Stimulant | Result | Reference |
| This compound | Gene Expression (qPCR) | CREBBP mutant DLBCL cells | - | Increased expression of interferon-responsive genes | [6][7] |
| RGFP966 | NF-κB Reporter Assay | RAW-Blue cells | LPS/IFNγ | Significantly reduced SEAP secretion (NF-κB activity) | [4] |
| RGFP966 | Gene Expression (qPCR) | RAW 264.7 macrophages | LPS/IFNγ | Downregulated IL-1β, IL-6, and IL-12b expression | [4] |
| Entinostat (MS-275) | NF-κB Nuclear Accumulation | Human rheumatoid arthritis synovial fibroblastic E11 cells | LPS | Inhibited NF-κB nuclear accumulation by ~75% | [3] |
Impact on the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in cellular responses to a variety of stimuli and is heavily implicated in inflammation. There is growing evidence for crosstalk between HDACs and the MAPK pathway.
Mechanism of Action
HDAC3 inhibition has been shown to potentiate the effects of MAPK pathway inhibitors in certain cancers.[8] While the precise mechanisms in inflammatory cells are still under investigation, it is suggested that HDAC3 may regulate the expression or activity of key components within the MAPK cascade. For instance, in emerin-null myogenic progenitors, HDAC3 activity is linked to the regulation of the p38 MAPK and ERK pathways.[9]
Comparative Experimental Data
| Compound | Assay | Cell Line/Model | Effect | Reference |
| This compound | Not explicitly reported | - | - | - |
| Entinostat (MS-275) | Western Blot | Letrozole-resistant MCF-7Ca xenografts | Downregulated p-MAPK | [8] |
| General HDAC inhibition | Transcriptomic analysis | B10 cells | Enriched MAPK signaling pathway | [10] |
Impact on the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling and is integral to the inflammatory process. HDACs, including HDAC3, are emerging as key regulators of this pathway.
Mechanism of Action
HDAC3 can directly interact with and deacetylate STAT3, a key transcription factor in this pathway.[11][12][13] Deacetylation of STAT3 by HDAC3 is thought to be a crucial step for its subsequent phosphorylation and activation.[12] Therefore, inhibition of HDAC3 by this compound would be expected to increase STAT3 acetylation, leading to a decrease in its phosphorylation and transcriptional activity.[11][13]
Comparative Experimental Data
| Compound | Assay | Cell Line | Effect | Reference |
| This compound | Gene Expression (qPCR) | CREBBP mutant DLBCL cells | Increased expression of interferon-responsive genes (downstream of JAK-STAT) | [6][7] |
| Panobinostat (LBH589) | Western Blot | Diffuse large B-cell lymphoma cells | Abolished STAT3 (Tyr705) phosphorylation | [11][13] |
| Entinostat (MS-275) | Transcriptomics | Murine Lewis lung carcinoma model | Potentiated radiation-activated JAK/STAT3/IFN-γ pathway | |
| Sodium Butyrate | Western Blot | K562 and HEL cells | Inhibited JAK2/STAT signaling |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the impact of inhibitors on inflammatory pathways.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL) or LPS (100 ng/mL) and incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
Western Blot for Phosphorylated Proteins (p-p65, p-ERK, p-STAT3)
This technique is used to detect and quantify the levels of activated (phosphorylated) signaling proteins.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages, HeLa) and treat with inhibitors and/or stimulants as described for the luciferase assay.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK, anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein level of the target.
Quantitative PCR (qPCR) for Inflammatory Cytokine Expression
qPCR is used to measure the mRNA levels of inflammatory genes.
Protocol:
-
Cell Culture and Treatment: Treat cells with inhibitors and stimulants as previously described.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a highly selective and potent HDAC3 inhibitor with significant potential as an anti-inflammatory agent. Its high selectivity for HDAC3 suggests a more targeted therapeutic approach with potentially fewer off-target effects compared to pan-HDAC inhibitors. The available evidence strongly indicates that this compound, by inhibiting HDAC3, can effectively modulate the NF-κB and JAK-STAT signaling pathways, both of which are central to the inflammatory response. While its direct effects on the MAPK pathway in inflammatory contexts require further elucidation, the existing data on other HDAC inhibitors suggest a likely regulatory role.
This comparative guide highlights the promise of this compound and underscores the need for further head-to-head studies with other HDAC inhibitors to fully characterize its therapeutic profile. The provided experimental protocols offer a framework for researchers to conduct such comparative analyses and to further investigate the intricate role of HDAC3 in inflammation.
References
- 1. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 inhibitor RGFP966 controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HDAC3 targets synthetic vulnerabilities and activates immune surveillance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC inhibitor entinostat restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of emerin-null myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BRD3308: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of BRD3308, a selective histone deacetylase 3 (HDAC3) inhibitor. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
This compound is utilized in research for its potential therapeutic applications, including in the contexts of diabetes and HIV-1 latency.[1][2][3][4] Due to its biological activity, it is imperative to treat this compound as a hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal and should be supplemented by consulting the official Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) guidelines.
Key Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 1550053-02-5 | [1] |
| Molecular Formula | C₁₅H₁₄FN₃O₂ | [1][5] |
| Molecular Weight | 287.29 g/mol | [1][3] |
| Purity | ≥98% | [1] |
| IC₅₀ for HDAC3 | 54 nM | [2][3] |
| IC₅₀ for HDAC1 | 1.26 µM | [2][3] |
| IC₅₀ for HDAC2 | 1.34 µM | [2][3] |
| Solubility in DMSO | 30 mg/mL, 250 mg/mL (with ultrasonic) | [1][2][5] |
| Solubility in Ethanol | 30 mg/mL | [1] |
| Storage Temperature | -20°C (powder) | [5] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step protocol outlines the recommended procedures for the safe disposal of this compound.
1. Immediate Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
2. Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[6]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Waste Container Management:
-
Labeling: Immediately upon adding the first waste, affix a hazardous waste label to the container. The label must include "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound" or "this compound in DMSO").[7]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] The SAA should be in a secondary containment bin to prevent spills and away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][8]
4. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[7]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[6] For highly toxic compounds, the first three rinses should be collected.[6]
-
After triple-rinsing and allowing the container to air-dry completely in a fume hood, the label should be defaced or removed, and the container can then be disposed of in the regular laboratory glass waste or as directed by your institution's EHS office.[7]
5. Requesting Waste Pickup:
-
Once the hazardous waste container is full, or if it has been in storage for a period approaching your institution's limit (often 9-12 months), contact your institution's EHS department to schedule a waste pickup.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for BRD3308
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of BRD3308, a selective HDAC3 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational use.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to mitigate risks of exposure. This compound is categorized as a skin and eye irritant.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dust formation is likely, wear a NIOSH-approved respirator.[1] |
Operational and Disposal Plans
Adherence to the following operational and disposal plans is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls: Work in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust may form.[1]
-
Safe Handling Practices: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not ingest, inhale, or allow contact with skin or clothing. Wash hands thoroughly after handling.[1]
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. The recommended storage temperature is -20°C.[1]
Spill Management
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Pick up and arrange disposal without creating dust. Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[1]
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Quantitative Data Summary
The Safety Data Sheet for this compound does not list any specific occupational exposure limit values.[1] Therefore, it is critical to handle the compound with the prescribed PPE and engineering controls to minimize any potential exposure.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not established[1] |
| CAS Number | 1550053-02-5[1] |
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
